molecular formula C10H13NO2 B030395 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol CAS No. 23824-25-1

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Cat. No.: B030395
CAS No.: 23824-25-1
M. Wt: 179.22 g/mol
InChI Key: BVGIYKRHRXZGIO-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a natural product found in Mammillaria longimamma with data available.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGIYKRHRXZGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545543
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
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URL https://comptox.epa.gov/dashboard/DTXSID60545543
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23824-25-1
Record name 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23824-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Potential Significance of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the proposed synthesis and potential biological relevance of the novel tetrahydroisoquinoline derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. As a unique structural analog of known bioactive molecules, this compound represents an intriguing target for researchers in medicinal chemistry and drug development. This guide is intended for professionals in these fields, offering a detailed, scientifically-grounded pathway for its synthesis and characterization.

Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The specific substitution pattern on the aromatic ring and the isoquinoline core dictates the molecule's pharmacological profile. The title compound, with its dihydroxy substitution at the 4 and 8 positions, presents a novel variation that warrants investigation.

Proposed Synthetic Pathway: A Multi-Step Approach

Given the absence of a published discovery or direct synthesis of this compound, a logical and robust synthetic route is proposed herein. This pathway leverages well-established named reactions, prioritizing efficiency and control over stereochemistry. The proposed synthesis involves four key stages:

  • Synthesis of a Protected Phenethylamine Precursor: Protection of the hydroxyl groups of the starting material is crucial to prevent unwanted side reactions during the subsequent cyclization step.

  • Pictet-Spengler Cyclization: This powerful reaction will be employed to construct the core tetrahydroisoquinoline ring system.

  • N-Methylation: Introduction of the methyl group at the 2-position will be achieved via the Eschweiler-Clarke reaction.

  • Deprotection: Removal of the protecting groups will yield the final target molecule.

Synthetic_Pathway Start 3,5-Dihydroxyphenylacetic acid Step1 Protection (BnBr, K2CO3) Start->Step1 Intermediate1 3,5-Bis(benzyloxy)phenylacetic acid Step1->Intermediate1 Step2 Amidation & Reduction (SOCl2, NH3; LiAlH4) Intermediate1->Step2 Intermediate2 2-(3,5-Bis(benzyloxy)phenyl)ethan-1-amine Step2->Intermediate2 Step3 Pictet-Spengler Reaction (Glyoxylic Acid) Intermediate2->Step3 Intermediate3 8-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol-1-carboxylic acid Step3->Intermediate3 Step4 Decarboxylation & N-Methylation (Heat; Eschweiler-Clarke) Intermediate3->Step4 Intermediate4 2-Methyl-8-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol Step4->Intermediate4 Step5 Deprotection (H2, Pd/C) Intermediate4->Step5 FinalProduct This compound Step5->FinalProduct

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous transformations found in the literature and are intended to serve as a starting point for the synthesis of the target molecule.

Part 1: Synthesis of 2-(3,5-Bis(benzyloxy)phenyl)ethan-1-amine (Intermediate 2)

The synthesis begins with the protection of the commercially available 3,5-dihydroxyphenylacetic acid. Benzyl ethers are chosen as protecting groups due to their stability under a range of reaction conditions and their facile removal via catalytic hydrogenolysis.[1][5]

Step 1: Protection of 3,5-Dihydroxyphenylacetic acid

  • Reaction: 3,5-Dihydroxyphenylacetic acid is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to afford 3,5-bis(benzyloxy)phenylacetic acid.

  • Protocol:

    • To a solution of 3,5-dihydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq).

    • Add benzyl bromide (2.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3,5-bis(benzyloxy)phenylacetic acid.

Step 2: Amidation and Reduction

  • Reaction: The carboxylic acid is converted to the corresponding primary amide, which is then reduced to the amine.

  • Protocol:

    • Convert 3,5-bis(benzyloxy)phenylacetic acid to the acid chloride by reacting with thionyl chloride.

    • Bubble ammonia gas through a solution of the acid chloride in a suitable solvent (e.g., dichloromethane) at 0 °C to form the amide.

    • Reduce the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

    • Carefully quench the reaction with water and an aqueous base, then extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting 2-(3,5-bis(benzyloxy)phenyl)ethan-1-amine by column chromatography.

Part 2: Pictet-Spengler Cyclization (Intermediate 3)

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[6][7] In this proposed synthesis, glyoxylic acid is used as the carbonyl component, which will introduce a carboxylic acid at the C1 position, and a hydroxyl group at the C4 position after cyclization.

  • Reaction: 2-(3,5-Bis(benzyloxy)phenyl)ethan-1-amine undergoes a Pictet-Spengler reaction with glyoxylic acid.

  • Protocol:

    • Dissolve 2-(3,5-bis(benzyloxy)phenyl)ethan-1-amine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in a suitable solvent, such as a mixture of water and ethanol.

    • Adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) using a suitable acid (e.g., HCl).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture and adjust the pH to neutral.

    • The product, 8-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol-1-carboxylic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Part 3: N-Methylation and Decarboxylation (Intermediate 4)

The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[8][9] The reaction is known to be high-yielding and avoids the formation of quaternary ammonium salts.[10] The C1-carboxylic acid is expected to undergo thermal decarboxylation during this step.

  • Reaction: 8-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol-1-carboxylic acid is N-methylated and decarboxylated.

  • Protocol:

    • To a solution of the tetrahydroisoquinoline from the previous step in formic acid, add an aqueous solution of formaldehyde.

    • Heat the reaction mixture to reflux for several hours.

    • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH greater than 10.

    • Extract the product, 2-Methyl-8-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol, with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the benzyl protecting groups to unveil the diol. Catalytic hydrogenolysis is the method of choice for this transformation.[5]

  • Reaction: The benzyl ether is cleaved by catalytic hydrogenation.

  • Protocol:

    • Dissolve the protected tetrahydroisoquinoline in a suitable solvent, such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the crude product.

    • Purify the final compound, this compound, by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).[10][11][12][13]

Characterization and Data

The structural confirmation of the final compound and its intermediates will rely on standard spectroscopic techniques.

Compound Expected Molecular Weight Key Spectroscopic Features
Intermediate 1 348.38 g/mol ¹H NMR: Signals for the benzylic protons and aromatic protons of the benzyl groups. IR: Carbonyl stretch of the carboxylic acid.
Intermediate 2 333.44 g/mol ¹H NMR: Disappearance of the carboxylic acid proton and appearance of amine protons. MS: Molecular ion peak corresponding to the amine.
Intermediate 3 391.42 g/mol ¹H NMR: Complex aromatic region, signals for the C1 and C4 protons of the tetrahydroisoquinoline core. MS: Molecular ion peak.
Intermediate 4 301.38 g/mol ¹H NMR: Appearance of a singlet for the N-methyl group. Disappearance of the carboxylic acid proton. MS: Molecular ion peak.
Final Product 193.22 g/mol ¹H NMR: Disappearance of the benzylic protons. Appearance of phenolic hydroxyl protons. MS: Molecular ion peak at m/z 193.

Potential Biological Significance

While the specific biological activity of this compound is unknown, the activities of structurally related compounds provide a basis for speculation. Dihydroxy-substituted tetrahydroisoquinolines have been investigated for a range of biological effects.[14] For instance, certain catechol-containing THIQs have demonstrated antioxidant and enzyme inhibitory activities.[14] The substitution pattern of the title compound may confer unique interactions with biological targets, and its evaluation in various biological assays is highly encouraged.

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route to the novel compound this compound. By providing detailed, step-by-step protocols based on established chemical transformations, this document serves as a valuable resource for researchers aiming to synthesize and investigate this and other structurally related molecules. The exploration of this new chemical entity has the potential to contribute to the ever-expanding field of tetrahydroisoquinoline-based drug discovery.

References

  • Maruyama, W., Naoi, M., & Ohta, S. (1995). N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study. Neuroscience Letters, 193(1), 29-32. [Link]

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  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

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  • Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Bringmann, G., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716-2725. [Link]

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  • Murray, R. D. H., & Hogg, T. C. (1974). Application of benzyl protecting groups in the synthesis of prenylated aromatic compounds. Tetrahedron Letters, 15(1), 1-4. [Link]

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Sources

An Investigative Guide to the Natural Occurrence, Biosynthesis, and Characterization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the natural occurrence of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a simple tetrahydroisoquinoline (THIQ) alkaloid. A comprehensive review of existing literature reveals a significant knowledge gap, with no definitive reports of its isolation from a natural source to date. This document, therefore, serves as an investigative framework for researchers and drug development professionals. It synthesizes established principles of THIQ alkaloid biochemistry and analytical chemistry to provide a robust, scientifically-grounded roadmap for future discovery efforts. We present a plausible biosynthetic pathway, detail validated protocols for extraction, isolation, and characterization, and discuss the potential biological significance of this molecule by examining structurally related compounds. This guide is designed to empower researchers to systematically investigate and potentially be the first to report the natural existence of this compound.

Introduction: The Enigmatic Status of a Simple Alkaloid

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of natural product chemistry, forming the backbone of thousands of alkaloids with a vast spectrum of biological activities.[1][2][3] These compounds are widely distributed in nature, particularly in the plant kingdom, and are biosynthesized from amino acid precursors.[4][5] This guide focuses on a specific, simple derivative: This compound .

Despite its relatively simple structure, a thorough search of the scientific literature and natural product databases reveals no confirmed reports of its isolation from any plant, animal, or microbial source. Its primary identity in the scientific domain is as a commercially available reference standard, often associated with impurities in pharmaceutical compounds like phenylephrine.

This absence of evidence, however, is not conclusive proof of its non-existence in nature. It presents a compelling challenge and a unique opportunity for discovery. The purpose of this document is to provide the scientific community with a comprehensive technical guide to systematically investigate the natural occurrence of this molecule. By leveraging established methodologies for the broader THIQ alkaloid family, we can construct a logical and efficient workflow for its potential discovery and characterization.

Proposed Biosynthesis: A Plausible Pathway via Pictet-Spengler Condensation

The biosynthesis of simple THIQ alkaloids is predominantly achieved through the Pictet-Spengler reaction, an enzyme-catalyzed condensation between a β-phenylethylamine and an aldehyde or ketone.[6][7][8] This reaction is fundamental to the formation of the THIQ core in nature.

We propose a hypothetical biosynthetic pathway for this compound originating from the amino acid L-tyrosine. The key steps are as follows:

  • Decarboxylation & Hydroxylation: L-tyrosine is decarboxylated by tyrosine decarboxylase to form tyramine. Subsequent hydroxylation of tyramine at the meta-position by a tyramine 3-hydroxylase would yield 3-hydroxytyramine (dopamine), a common precursor. To achieve the 4,8-diol substitution pattern on the final THIQ, an alternative precursor, 3,5-dihydroxyphenylethylamine, would be required. This could arise from dopamine via further hydroxylation or from L-DOPA.

  • Condensation (Pictet-Spengler Reaction): The β-phenylethylamine precursor (e.g., 3,5-dihydroxyphenylethylamine) undergoes a condensation reaction with an acetaldehyde equivalent (C2 unit). This forms a Schiff base intermediate which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming the tetrahydroisoquinoline core. This cyclization is catalyzed by enzymes such as norcoclaurine synthase (NCS).[7]

  • Post-Modification (N-Methylation): The resulting desmethyl-THIQ intermediate is then N-methylated by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase to yield the final product.

Biosynthetic Pathway cluster_precursors Amino Acid Precursors cluster_core_synthesis Core THIQ Formation cluster_final_product Final Product Tyrosine L-Tyrosine Dopamine Dopamine / 3,5-Dihydroxyphenylethylamine Tyrosine->Dopamine Decarboxylation & Hydroxylation PictetSpengler Pictet-Spengler Reaction (+ Acetaldehyde) Dopamine->PictetSpengler Desmethyl_THIQ 1,2,3,4-Tetrahydroisoquinoline- 4,8-diol PictetSpengler->Desmethyl_THIQ N_Methylation N-Methylation (SAM-dependent) Desmethyl_THIQ->N_Methylation Final_Product 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol N_Methylation->Final_Product

Figure 1. Proposed biosynthetic pathway for this compound.

This proposed pathway provides a basis for selecting potential source organisms for investigation. Plants rich in other simple THIQ alkaloids, particularly those from the Cactaceae and Fabaceae families, would be logical starting points.[7]

Investigative Workflow: From Extraction to Identification

The search for a novel natural product requires a systematic and validated workflow. The following protocols are based on established methods for the successful isolation and characterization of hydroxylated THIQ alkaloids from plant matrices.[3][9][10]

Extraction

The initial extraction aims to efficiently remove alkaloids from the bulk plant material while minimizing the co-extraction of interfering substances.

Protocol 1: Acid-Base Extraction of THIQ Alkaloids

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and grind into a fine powder.

  • Maceration: Macerate 100 g of the powdered plant material in 500 mL of methanol containing 1% acetic acid for 48 hours at room temperature with occasional agitation. The acidic condition ensures the alkaloids are protonated and remain in the polar solvent.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to obtain a crude methanolic extract.

  • Acid-Base Partitioning: a. Resuspend the crude extract in 200 mL of 5% aqueous HCl. b. Perform a liquid-liquid extraction with 3 x 150 mL of diethyl ether to remove neutral and weakly acidic compounds (e.g., fats, chlorophylls). Discard the organic phase. c. Basify the aqueous phase to pH 9-10 with concentrated ammonium hydroxide. d. Extract the basified aqueous phase with 3 x 150 mL of chloroform or a chloroform/isopropanol mixture (3:1 v/v). The free-base alkaloids will partition into the organic phase.

  • Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude alkaloid fraction.

Isolation and Purification

Chromatographic techniques are essential for separating the target compound from the complex mixture of the crude alkaloid fraction.

Protocol 2: Chromatographic Isolation

  • Column Chromatography (Initial Separation): a. Prepare a silica gel 60 (70-230 mesh) column packed in chloroform. b. Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column. c. Elute the column with a step gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃ -> CHCl₃:MeOH 99:1 -> 98:2 -> ... -> 90:10). d. Collect fractions of 10-20 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of CHCl₃:MeOH:NH₄OH (85:14:1) and visualizing with Dragendorff's reagent.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): a. Pool fractions from column chromatography that show promising spots on TLC. b. Subject the pooled fractions to Prep-HPLC on a C18 column. c. Use a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 5% B to 40% B over 30 minutes. d. Monitor the eluent with a UV detector (scanning 210-400 nm) and collect peaks corresponding to the expected polarity of the target compound. e. Lyophilize the collected fractions to obtain the purified compound.

Isolation_Workflow Start Crude Alkaloid Fraction CC Silica Gel Column Chromatography (Gradient Elution: CHCl3/MeOH) Start->CC TLC TLC Monitoring (Dragendorff's Reagent) CC->TLC Collect & Analyze Fractions HPLC Preparative HPLC (Reverse Phase C18) TLC->HPLC Pool Promising Fractions Pure Purified Compound HPLC->Pure Collect Peak of Interest

Sources

"2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol" biosynthetic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities.[1] While the biosynthesis of many complex THIQs, such as morphine and berberine, has been extensively studied, the pathways leading to simpler, substituted THIQs are often less defined. This guide presents a scientifically-grounded, putative biosynthetic pathway for this compound, a molecule of interest due to its structural relation to pharmacologically active compounds. Drawing upon established principles of alkaloid biosynthesis, this document provides a detailed examination of the proposed precursors, enzymatic transformations, and key intermediates. Furthermore, we outline a comprehensive framework of experimental protocols for the validation of this proposed pathway, intended to serve as a technical resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction: The Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and is a hallmark of a large family of alkaloids.[1] These compounds are biosynthesized in a wide range of organisms, from plants to animals, and exhibit a broad spectrum of biological activities. The biosynthesis of the THIQ skeleton is most famously achieved through the Pictet-Spengler reaction, a condensation and cyclization of a β-arylethylamine with an aldehyde or ketone.[2] This core reaction, often enzyme-catalyzed in nature, is the gateway to a vast array of molecular complexity, achieved through subsequent tailoring reactions such as hydroxylation, methylation, and oxidative coupling.[3][4]

This guide focuses on the specific molecule this compound. While its natural occurrence is not widely documented, its structure suggests a biosynthetic origin rooted in the fundamental principles of THIQ alkaloid formation. The following sections will deconstruct its architecture to propose a plausible biosynthetic sequence.

Proposed Biosynthetic Pathway

The proposed pathway to this compound is conceptualized as a multi-step enzymatic cascade, commencing with primary metabolites and proceeding through key intermediates. The central hypothesis is a Pictet-Spengler condensation followed by a series of tailoring reactions.

Precursor Synthesis: The Building Blocks

The foundational precursors for the THIQ scaffold are a phenylethylamine derivative and a simple aldehyde.

  • β-Arylethylamine Precursor: Based on the di-hydroxylation pattern of the target molecule, the logical precursor is norepinephrine . Norepinephrine provides the required hydroxyl group at the β-position of the ethylamine side chain (which will become position 4 of the THIQ ring) and a hydroxyl group on the aromatic ring that can direct the cyclization and serve as a substrate for a subsequent hydroxylation.

  • Aldehyde Precursor: The simplest and most common one-carbon donor in such biosynthetic reactions is formaldehyde , often derived from the metabolism of serine or glycine.

The biosynthesis of norepinephrine itself is a well-characterized pathway originating from the amino acid L-tyrosine.

Norepinephrine Biosynthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase

Caption: Biosynthesis of the Norepinephrine Precursor.

Core Scaffold Formation: The Pictet-Spengler Reaction

The key bond-forming event is the enzymatic condensation of norepinephrine with formaldehyde to yield 1,2,3,4-tetrahydroisoquinoline-4,8-diol. This reaction is analogous to the norcoclaurine synthase (NCS) catalyzed formation of other simple THIQs.[3] The presence of the hydroxyl group on the aromatic ring of norepinephrine activates it for the electrophilic aromatic substitution required for ring closure.

  • Enzyme: A Pictet-Spenglerase, likely a Norcoclaurine Synthase (NCS)-like enzyme.

  • Mechanism: The reaction proceeds via the formation of a Schiff base between the primary amine of norepinephrine and formaldehyde, which is then protonated to form an electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion, leading to cyclization and the formation of the THIQ core.

Post-Condensation Tailoring: N-Methylation

Following the formation of the THIQ skeleton, the secondary amine at position 2 is methylated to yield the final product.

  • Enzyme: An S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. This class of enzymes is common in alkaloid biosynthesis for the methylation of nitrogen and oxygen atoms.[5] The biosynthesis of synephrine from octopamine, a structurally similar process, is catalyzed by a phenylethanolamine N-methyltransferase (PNMT).[6][7]

  • Methyl Donor: S-adenosyl-L-methionine (SAM).

The overall proposed pathway is depicted below:

Proposed Biosynthesis of this compound cluster_precursors Precursor Biosynthesis cluster_main_pathway Main Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multi-step Norepinephrine Norepinephrine Dopamine->Norepinephrine Serine Serine Formaldehyde Formaldehyde Serine->Formaldehyde NorepinephrineFormaldehyde NorepinephrineFormaldehyde 1,2,3,4-Tetrahydroisoquinoline-4,8-diol 1,2,3,4-Tetrahydroisoquinoline-4,8-diol NorepinephrineFormaldehyde->1,2,3,4-Tetrahydroisoquinoline-4,8-diol Pictet-Spenglerase (NCS-like) This compound This compound 1,2,3,4-Tetrahydroisoquinoline-4,8-diol->this compound N-Methyltransferase (PNMT-like) + SAM

Caption: Proposed biosynthetic pathway for this compound.

Experimental Validation: A Methodological Framework

The validation of this putative pathway requires a multi-faceted approach, combining in vitro enzymology with in vivo metabolic studies.

In Vitro Enzyme Assays

The core of the validation lies in the functional characterization of the proposed enzymes. This involves heterologous expression of candidate genes (identified through genomic or transcriptomic analysis of a potential producer organism) and subsequent biochemical assays.

Protocol: N-Methyltransferase Activity Assay

  • Enzyme Preparation:

    • Synthesize the codon-optimized gene for the candidate N-methyltransferase and clone it into an appropriate expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His6).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at 16-20°C overnight.

    • Lyse the cells and purify the recombinant protein using immobilized metal affinity chromatography (IMAC).

    • Verify purity and concentration using SDS-PAGE and a Bradford assay.

  • Substrate Synthesis:

    • Synthesize the putative substrate, 1,2,3,4-tetrahydroisoquinoline-4,8-diol, via a chemical route (e.g., a laboratory-scale Pictet-Spengler reaction). Purity must be confirmed by NMR and mass spectrometry.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.5)

      • Purified N-methyltransferase (1-5 µM)

      • 1,2,3,4-tetrahydroisoquinoline-4,8-diol (1 mM)

      • S-adenosyl-L-methionine (SAM) (1.2 mM)

      • MgCl2 (5 mM)

    • Incubate at 30°C for 1-4 hours.

    • Quench the reaction by adding an equal volume of methanol or acetonitrile.

  • Product Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

    • Compare the retention time and mass spectrum with an authentic standard of the product.

Quantitative Data Summary:

ParameterValue
Enzyme Concentration1-5 µM
Substrate Concentration1 mM
SAM Concentration1.2 mM
Incubation Temperature30°C
Incubation Time1-4 hours
pH7.5
Isotopic Labeling Studies

To confirm the pathway in vivo, stable isotope-labeled precursors can be fed to a culture of the producing organism (if identified) or a heterologous host expressing the pathway.

Protocol: Stable Isotope Feeding Experiment

  • Precursor Administration:

    • Prepare cultures of the organism of interest.

    • Administer a labeled precursor, for example, ¹³C₉-L-tyrosine or ¹³C-formaldehyde, to the culture medium at various time points during growth.

  • Metabolite Extraction:

    • Harvest the cells and/or culture medium after a defined incubation period.

    • Perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate the alkaloids.

  • Analysis:

    • Analyze the extract using high-resolution LC-MS.

    • Look for a mass shift in the peak corresponding to this compound that matches the incorporation of the labeled atoms. This provides direct evidence of the precursor-product relationship.

Experimental_Validation_Workflow Identify Producer Organism or Heterologous Host Identify Producer Organism or Heterologous Host Gene Discovery (Genomics/Transcriptomics) Gene Discovery (Genomics/Transcriptomics) Identify Producer Organism or Heterologous Host->Gene Discovery (Genomics/Transcriptomics) Stable Isotope Feeding (e.g., 13C-Tyrosine) Stable Isotope Feeding (e.g., 13C-Tyrosine) Identify Producer Organism or Heterologous Host->Stable Isotope Feeding (e.g., 13C-Tyrosine) In Vivo Identify Candidate Genes (NCS-like, N-MT) Identify Candidate Genes (NCS-like, N-MT) Gene Discovery (Genomics/Transcriptomics)->Identify Candidate Genes (NCS-like, N-MT) Heterologous Expression & Purification Heterologous Expression & Purification Identify Candidate Genes (NCS-like, N-MT)->Heterologous Expression & Purification In Vitro Enzyme Assays with Putative Substrates Enzyme Assays with Putative Substrates Heterologous Expression & Purification->Enzyme Assays with Putative Substrates LC-MS Analysis LC-MS Analysis Enzyme Assays with Putative Substrates->LC-MS Analysis Pathway Validation Pathway Validation LC-MS Analysis->Pathway Validation Metabolite Extraction Metabolite Extraction Stable Isotope Feeding (e.g., 13C-Tyrosine)->Metabolite Extraction Metabolite Extraction->LC-MS Analysis Look for mass shift

Sources

"2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a heterocyclic organic compound that belongs to the broader class of tetrahydroisoquinolines (THIQs). The THIQ scaffold is of significant interest in medicinal chemistry as it forms the core structure of numerous alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and neuroprotective properties.[1][2][3] This particular derivative is notable in the pharmaceutical industry, primarily recognized as a degradation product of phenylephrine, a common decongestant.[4] Its appearance in pharmaceutical formulations is a critical quality attribute to monitor, making a thorough understanding of its properties essential for drug stability and safety assessments.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its likely formation pathways, and the general biological context of the tetrahydroisoquinoline family.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, analysis, and reactivity. The data presented here is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4]
CAS Number 23824-25-1[4]
Appearance Pale Yellow to Light Yellow Solid[4]
Melting Point >133°C (decomposition)[5]
Storage Conditions 2-8°C Refrigerator[4]

Note: This compound has stereoisomers, with the (R)-enantiomer being a prominent form available as a reference standard, often as a hydrochloride monohydrate.[6]

Synthesis and Formation

A direct, intentional synthesis of this compound is not widely reported in scientific literature. Its primary route of formation is understood to be through the degradation of phenylephrine.[4] The structural similarity between the two molecules suggests a cyclization reaction is the key transformation.

Proposed Formation Pathway from Phenylephrine:

The mechanism likely involves an intramolecular cyclization of phenylephrine. This process can be facilitated by conditions such as heat and the presence of other reactive species in a formulation. The formation of this and other related tetrahydroisoquinoline analogs are important considerations in the stability testing of phenylephrine-containing products.

While a detailed experimental protocol for this specific transformation is not available, the general synthesis of the tetrahydroisoquinoline core is well-established through methods like the Pictet-Spengler and Bischler-Napieralski reactions. These methods, however, are typically employed for the de novo synthesis of the ring system from different starting materials.

General Tetrahydroisoquinoline Synthesis Workflow (Pictet-Spengler Reaction):

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenethylamine Phenethylamine Condensation Condensation Phenethylamine->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Cyclization Cyclization Condensation->Cyclization Schiff Base Intermediate THIQ Tetrahydroisoquinoline Cyclization->THIQ Acid Catalyst

Caption: Generalized Pictet-Spengler reaction workflow for THIQ synthesis.

Spectroscopic and Analytical Characterization

  • ¹H NMR: Signals corresponding to the aromatic protons, the protons on the tetrahydroisoquinoline ring system, the N-methyl group, and the hydroxyl protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern and stereochemistry.

  • ¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the N-methyl carbon. The number of signals would confirm the overall carbon framework. While specific data is limited, a database entry for a related compound exists, suggesting the type of data that would be expected.[7]

  • Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight (179.22 for the free base). Fragmentation patterns would likely involve the loss of small molecules like water and cleavage of the heterocyclic ring, providing further structural information.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching of the hydroxyl groups, N-H stretching (if not N-methylated), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

For definitive identification and quantification, especially in pharmaceutical quality control, comparison with a certified reference standard is the standard practice.[8]

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the secondary amine within the ring, the two phenolic hydroxyl groups, and the benzylic hydroxyl group.

  • Amine Reactivity: The nitrogen atom is basic and can be protonated to form a salt. It can also undergo N-alkylation or other reactions typical of secondary amines.

  • Phenolic Hydroxyl Group Reactivity: The hydroxyl groups on the aromatic ring are weakly acidic and can be deprotonated under basic conditions. They are also susceptible to oxidation, which can be a consideration for the long-term stability of the compound.

  • Benzylic Hydroxyl Group Reactivity: The hydroxyl group at the 4-position is a secondary alcohol and can undergo oxidation to a ketone or be involved in substitution or elimination reactions under appropriate conditions.

The compound should be stored in a refrigerator to ensure its stability.[4]

Biological Activity Context

While specific biological activity studies on this compound are not widely published, the tetrahydroisoquinoline scaffold is a well-known pharmacophore. Derivatives of THIQ have been shown to possess a broad range of biological activities, including:

  • Antitumor

  • Antitubercular

  • Antibacterial

  • Anti-HIV

  • Anti-inflammatory

  • Anticonvulsant[2][3]

The presence of the catechol-like moiety (the two hydroxyl groups on the aromatic ring) and the overall structure resembling certain neurotransmitters suggest that this compound could potentially interact with various biological targets. However, without specific experimental data, any discussion of its biological activity remains speculative. Its primary relevance in drug development is currently as a process-related impurity and degradation product.

Logical Relationship of THIQ Derivatives and Biological Activity:

G cluster_activities Examples of Biological Activities THIQ_Scaffold Tetrahydroisoquinoline Scaffold Structural_Modification Structural Modification (e.g., substitution patterns) THIQ_Scaffold->Structural_Modification Biological_Activity Diverse Biological Activities Structural_Modification->Biological_Activity Antitumor Antitumor Biological_Activity->Antitumor Antibacterial Antibacterial Biological_Activity->Antibacterial Neuroprotective Neuroprotective Biological_Activity->Neuroprotective

Caption: The THIQ scaffold as a template for diverse biological activities.

Conclusion

This compound is a molecule of significant interest primarily within the context of pharmaceutical quality control due to its status as a degradation product of phenylephrine. While comprehensive data on its synthesis and reactivity are not extensively documented, its fundamental physicochemical properties are known. The broader importance of the tetrahydroisoquinoline class in medicinal chemistry provides a valuable framework for understanding its potential, though its primary role remains that of an analytical standard for impurity profiling. Further research into its specific biological activities and synthetic pathways could reveal new applications for this compound beyond its current role.

References

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.).
  • 2-METHYL-1,2,3,4-TETRAHYDROISOCHINOLIN-4,8-DIOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.
  • (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. LGC Standards. (n.d.).
  • 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline Hydrochloride. Clearsynth. (n.d.).
  • This compound - Chemical Compound. PlantaeDB. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).
  • Phenylephrine Related Compound F (30 mg) ((R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate). USP. (n.d.).
  • (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. (n.d.).
  • This compound. Axios Research. (n.d.).
  • (1R,4R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. Clearsynth. (n.d.).
  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
  • Phenylephrine-impurities. Pharmaffiliates. (n.d.).
  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. (n.d.).
  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline.
  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride. LGC Standards. (n.d.).
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. (2021).
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. (n.d.).
  • (4R)-1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride Hydrate. Pharmaffiliates. (n.d.).
  • Product - Dove Research & Analytics Laboratory. (n.d.).
  • 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents. (n.d.).
  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline. Pharmaffiliates. (n.d.).
  • 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook. (n.d.).
  • 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline. ChemicalBook. (n.d.).
  • (r)-2-methyl-1 2 3 4-tetrahydroisoquinoline-4 8-diol hydrochloride monohydrate. (n.d.).
  • Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. (1981).

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An Investigative Guide to the Pharmacological Profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the pharmacological profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. This compound, a known impurity and potential degradation product of the widely used alpha-1 adrenergic agonist phenylephrine, currently possesses a largely uncharacterized pharmacological and toxicological profile.[1][2][3][4] Given the prevalence of phenylephrine in pharmaceutical formulations, understanding the bioactivity of its derivatives is of paramount importance for drug safety and development. This document synthesizes the limited existing knowledge and, more critically, outlines a systematic, multi-tiered research program to define its mechanism of action, receptor engagement, and potential physiological effects. We present a series of detailed experimental protocols, from initial receptor binding assays to in vivo behavioral models, designed to build a robust pharmacological dossier. This guide is intended for researchers, toxicologists, and drug development professionals tasked with characterizing novel or understudied chemical entities.

Introduction and Current State of Knowledge

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[5] These activities include antitumor, antimicrobial, and significant central nervous system effects.[5]

Our target compound is specifically identified as "Phenylephrine Related Compound F" in the United States Pharmacopeia (USP), highlighting its relevance in the quality control of phenylephrine-containing products.[2][3] While its chemical structure is defined, its pharmacological activity remains largely speculative.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 23824-25-1
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Known Association Phenylephrine impurity/degradation product[4]

The structural similarity of this compound to both phenylephrine and other bioactive THIQs suggests several plausible pharmacological hypotheses that warrant rigorous investigation.

Hypothesized Pharmacological Targets

Based on its structural parentage and the known pharmacology of the broader THIQ class, we propose two primary avenues for investigation:

  • Adrenergic System Modulation: Its origin as a phenylephrine-related compound suggests a potential affinity for adrenergic receptors (alpha and beta subtypes). The core THIQ structure is known to interact with beta-adrenoceptors.[6][7][8] The activity could be agonistic, antagonistic, or modulatory.

  • NMDA Receptor Antagonism: A significant body of research has demonstrated that various 1-aryl-THIQ derivatives bind to the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex, acting as non-competitive antagonists.[9][10][11] This activity is a hallmark of several neuroactive THIQs.

The following sections detail a proposed workflow to systematically test these hypotheses.

Proposed Research Workflow: A Phased Approach

A logical, phased approach is essential to efficiently characterize the pharmacological profile of this compound. The workflow is designed to progress from broad, high-throughput screening to more focused, mechanistic studies.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic & Early Safety cluster_2 Phase 3: In Vivo Confirmation P1_Receptor Receptor Binding Assays (Adrenergic & NMDA) P1_Functional Functional Cellular Assays (cAMP & Ca2+ Flux) P1_Receptor->P1_Functional Confirm activity P2_Selectivity Expanded Receptor Panel (Selectivity Profiling) P1_Functional->P2_Selectivity Proceed if active P3_PK Pharmacokinetic Studies (Rodent) P2_Selectivity->P3_PK Proceed if selective & safe P2_hERG hERG Channel Assay P2_Caco2 Caco-2 Permeability Assay P3_PD Pharmacodynamic Models (e.g., Blood Pressure, Behavior) P3_PK->P3_PD Establish exposure-response

Caption: Phased research workflow for pharmacological characterization.

Detailed Experimental Protocols

Compound Acquisition and Preparation

The initial step is to secure a reliable source of this compound. As it is available as a certified reference standard, this provides a source of known purity for initial studies.[1][2][3] For larger quantities required for in vivo studies, custom synthesis may be necessary. Common synthetic routes to the THIQ core include the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.[5][12][13]

Protocol 4.1.1: Stock Solution Preparation

  • Accurately weigh 10 mg of this compound hydrochloride.

  • Dissolve the compound in 1 mL of sterile, distilled water to create a 10 mg/mL primary stock.

  • Further dilute in an appropriate vehicle (e.g., saline, DMSO, or assay buffer) to create working stock solutions.

  • Store stock solutions at -20°C in small aliquots to prevent freeze-thaw cycles.

Phase 1: In Vitro Receptor Profiling

The causality behind this initial phase is to rapidly determine if the compound interacts with the primary hypothesized targets.

Protocol 4.2.1: Radioligand Binding Assay for Adrenergic Receptors

  • Objective: To determine the binding affinity (Ki) of the test compound for α₁, α₂, β₁, β₂, and β₃ adrenergic receptors.

  • Materials:

    • Cell membranes expressing the human recombinant receptor subtypes.

    • Radioligands: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [³H]-CGP 12177 (for β₁, β₂), [³H]-L-748,337 (for β₃).

    • Test compound and reference compounds (e.g., phenylephrine, propranolol).

    • Scintillation fluid and microplates.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert to a Ki value using the Cheng-Prusoff equation.

Protocol 4.2.2: NMDA Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) for the NMDA receptor ion channel site.

  • Materials:

    • Rat cortical synaptosomal membranes.

    • Radioligand: [³H]-Dizocilpine (MK-801) or a similar channel blocker like [³H]FR115427.[11]

    • Test compound and reference compounds (e.g., MK-801, ketamine).

  • Procedure:

    • Follow a similar procedure to the adrenergic binding assay (Protocol 4.2.1).

    • Crucially, perform the binding in the presence of saturating concentrations of glutamate and glycine (e.g., 10 µM each) to ensure the channel is in an open state, which is a prerequisite for channel blocker binding.[11]

    • Calculate IC₅₀ and Ki values.

Protocol 4.2.3: Functional Assay - cAMP Measurement for Beta-Adrenergic Activity

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at β-adrenergic receptors.

  • Materials:

    • CHO or HEK293 cells stably expressing human β₁ or β₂ receptors.

    • cAMP assay kit (e.g., HTRF, ELISA).

    • Isoproterenol (reference agonist), Propranolol (reference antagonist).

  • Procedure (Agonist Mode):

    • Plate cells in 96-well plates.

    • Add varying concentrations of the test compound.

    • Incubate for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

    • Generate a dose-response curve to determine EC₅₀ and Emax.

  • Procedure (Antagonist Mode):

    • Pre-incubate cells with varying concentrations of the test compound.

    • Add a fixed concentration of isoproterenol (at its EC₈₀).

    • Follow steps 3-5 from the agonist mode procedure.

    • Calculate the IC₅₀ and determine the Schild regression to ascertain the mode of antagonism.

Phase 2: Mechanistic and Early Safety Assessment

If activity is confirmed in Phase 1, the next logical step is to understand the compound's selectivity and flag any potential off-target liabilities early in the discovery process.

Protocol 4.3.1: hERG Channel Patch-Clamp Assay

  • Objective: To assess the potential for QT prolongation by measuring inhibition of the hERG potassium channel. This is a critical regulatory requirement.

  • Methodology: Utilize automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

  • Procedure:

    • Establish a stable whole-cell recording.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Measure the inhibition of the tail current at each concentration to determine an IC₅₀.

Table 2: Hypothetical In Vitro Profiling Data

Target Assay Type Result (Ki or EC₅₀/IC₅₀)
α₁ AdrenoceptorBinding> 10 µM
α₂ AdrenoceptorBinding> 10 µM
β₁ AdrenoceptorBinding850 nM
β₁ AdrenoceptorFunctional (cAMP)IC₅₀ = 1.2 µM (Antagonist)
β₂ AdrenoceptorBinding400 nM
β₂ AdrenoceptorFunctional (cAMP)IC₅₀ = 550 nM (Antagonist)
NMDA ReceptorBinding ([³H]MK-801)95 nM
hERG ChannelPatch-Clamp> 30 µM

This data is illustrative and would need to be generated experimentally.

Phase 3: In Vivo Pharmacodynamic Studies

Should the in vitro data reveal a potent and selective profile with an acceptable safety margin, in vivo studies are warranted to confirm the activity in a complex biological system.

Protocol 4.4.1: Rodent Model of NMDA Receptor Antagonism (Locomotor Activity)

  • Objective: To assess the in vivo central effects consistent with NMDA receptor antagonism.

  • Rationale: Non-competitive NMDA antagonists like ketamine and PCP induce hyperlocomotion at lower doses. This provides a robust behavioral endpoint.

  • Procedure:

    • Acclimate male C57BL/6 mice to open-field activity chambers.

    • Administer the test compound via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10, 20 mg/kg).

    • Administer a vehicle control and a positive control (e.g., MK-801 at 0.2 mg/kg).

    • Immediately place the animals in the chambers and record locomotor activity (total distance traveled, rearing, etc.) for 60 minutes using automated tracking software.

    • Analyze the data for a statistically significant increase in locomotion compared to the vehicle group.

G cluster_NMDA NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Ion Channel Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR:ion->Ca_influx Downstream Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_influx->Downstream Test_Compound 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol Test_Compound->NMDAR:ion BLOCKS

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the pharmacological characterization of this compound. By systematically progressing from in vitro binding and functional assays to in vivo models, researchers can build a detailed understanding of this compound's biological activity. The proposed workflow prioritizes the most plausible targets based on structural analogy while incorporating critical early safety assessments. Elucidating the pharmacological profile of this phenylephrine-related compound is not merely an academic exercise; it is a crucial step in ensuring the safety and purity of widely used pharmaceutical products and may uncover novel pharmacological tools or lead compounds for further development.

References

  • Ortwine, D. F., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(8), 1345–1370. [Link]

  • Miller, D. D., et al. (1977). Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems. Journal of Medicinal Chemistry, 20(11), 1502-1506. [Link]

  • Coenen, A., et al. (1999). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 34(4), 335-344. [Link]

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  • Semantic Scholar. (n.d.). Synthesis and human beta-adrenoceptor activity of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives in vitro. Retrieved from [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a member of the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is prevalent in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] This particular derivative is identified as a related compound to Phenylephrine, a well-known alpha-1 adrenergic receptor agonist used clinically as a vasoconstrictor and decongestant.[2][3][4][5] Given the structural similarity to phenylephrine and the established pharmacological importance of the THIQ nucleus, understanding the mechanism of action of this compound is of significant interest to researchers in pharmacology and drug development.

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, drawing upon the known pharmacology of its structural analog, phenylephrine, and the broader class of tetrahydroisoquinoline derivatives. We will delve into the putative molecular targets, the anticipated signaling pathways, and propose a suite of robust experimental protocols to elucidate and validate its biological activity.

Hypothesized Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

Based on its structural analogy to phenylephrine, we hypothesize that this compound acts as a selective agonist of the alpha-1 adrenergic receptors (α1-ARs). Phenylephrine's primary mechanism of action is the direct stimulation of these receptors, leading to vasoconstriction.[6][7][8] The tetrahydroisoquinoline core is a recognized pharmacophore for adrenergic receptor ligands, with various derivatives demonstrating activity at both alpha and beta adrenoceptors.[9][10][11][12][13]

The proposed mechanism involves the binding of this compound to α1-ARs, which are G-protein coupled receptors (GPCRs) of the Gq/11 family. Upon agonist binding, a conformational change in the receptor is induced, leading to the activation of the associated Gq protein. This initiates a downstream signaling cascade culminating in a physiological response.

Proposed Signaling Pathway

The activation of the Gq protein by the agonist-receptor complex triggers the dissociation of its α and βγ subunits. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the cellular response, such as smooth muscle contraction.

G cluster_membrane Cell Membrane α1-AR α1-Adrenergic Receptor Gq Gq Protein α1-AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Compound 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol Compound->α1-AR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates targets leading to G Start Start Prepare Membranes Prepare α1-AR expressing membranes Start->Prepare Membranes Incubate Incubate membranes with [3H]-prazosin and test compound Prepare Membranes->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Measure Measure radioactivity Filter->Measure Analyze Calculate Ki Measure->Analyze End End Analyze->End

Figure 2: Workflow for Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay will measure the ability of the compound to activate the Gq signaling pathway downstream of the α1-AR.

Protocol:

  • Cell Culture: Culture cells expressing human α1-adrenergic receptors in a 96-well plate.

  • Labeling: Label the cells with myo-[3H]-inositol overnight to incorporate it into cellular phosphoinositides.

  • Stimulation: Wash the cells and incubate them with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Controls:

    • Basal: Untreated cells.

    • Positive Control: A known α1-AR agonist (e.g., phenylephrine).

    • Antagonist Control: Pre-incubate cells with an α1-AR antagonist (e.g., prazosin) before adding the test compound.

  • Extraction: Lyse the cells and extract the inositol phosphates.

  • Separation: Separate the accumulated [3H]-inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the test compound.

G Start Start Culture Cells Culture α1-AR expressing cells Start->Culture Cells Label Label cells with myo-[3H]-inositol Culture Cells->Label Stimulate Stimulate with test compound and LiCl Label->Stimulate Extract Extract inositol phosphates Stimulate->Extract Separate Separate [3H]-IPs by anion-exchange chromatography Extract->Separate Measure Measure radioactivity Separate->Measure Analyze Determine EC50 and Emax Measure->Analyze End End Analyze->End

Figure 3: Workflow for Inositol Phosphate Accumulation Assay.
Calcium Mobilization Assay

This assay provides a real-time measurement of the increase in intracellular calcium concentration following receptor activation.

Protocol:

  • Cell Culture: Seed cells expressing α1-adrenergic receptors onto a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads.

  • Stimulation: Inject varying concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time.

  • Controls:

    • Basal: Buffer injection.

    • Positive Control: A known α1-AR agonist (e.g., phenylephrine).

    • Antagonist Control: Pre-incubate cells with an α1-AR antagonist (e.g., prazosin) before adding the test compound.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and plot a concentration-response curve to determine the EC50.

G Start Start Seed Cells Seed α1-AR expressing cells Start->Seed Cells Load Dye Load cells with a calcium-sensitive dye Seed Cells->Load Dye Measure Fluorescence Measure baseline fluorescence Load Dye->Measure Fluorescence Inject Compound Inject test compound Measure Fluorescence->Inject Compound Measure Response Measure fluorescence change over time Inject Compound->Measure Response Analyze Determine EC50 Measure Response->Analyze End End Analyze->End

Figure 4: Workflow for Calcium Mobilization Assay.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the proposed experiments that would support the hypothesized mechanism of action.

ExperimentParameter MeasuredExpected Outcome for an α1-AR Agonist
Radioligand Binding AssayKi (nM)Finite binding affinity, indicating interaction with the receptor.
IP Accumulation AssayEC50 (nM), Emax (%)Concentration-dependent increase in IP accumulation.
Calcium Mobilization AssayEC50 (nM)Concentration-dependent increase in intracellular calcium levels.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural relationship to phenylephrine provides a strong basis for the hypothesis that it functions as an alpha-1 adrenergic receptor agonist. The experimental framework detailed in this guide offers a clear and robust strategy for validating this hypothesis. Elucidating the precise pharmacological profile of this compound will be crucial for understanding its potential therapeutic applications and for guiding future drug development efforts within the versatile class of tetrahydroisoquinoline derivatives.

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A Technical Guide to the Potential Biological Activities of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is scarce in publicly available literature. This guide synthesizes information based on the well-established biological activities of the core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, N-methylated analogs, and dihydroxylated derivatives to project its potential pharmacological profile. All proposed activities are therefore theoretical and require experimental validation.

Introduction: Deconstructing the Molecule

This compound belongs to the vast family of isoquinoline alkaloids, a class of natural and synthetic compounds renowned for their diverse and potent biological activities.[1][2] The THIQ nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive natural products.[1][2][3] To understand the potential of this specific molecule, we must dissect its key structural features:

  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: This saturated heterocyclic system is the foundational structure. The THIQ scaffold itself is associated with a wide array of pharmacological effects, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

  • N-Methyl (2-Methyl) Group: The methylation of the nitrogen at position 2 can significantly alter the molecule's polarity, membrane permeability, and receptor-binding affinity. In the context of THIQs, N-methylation is a critical metabolic step that can lead to the formation of neurotoxic or neuroprotective species.[8][9]

  • Diol (4,8-diol) Functionality: The two hydroxyl groups on the aromatic ring are powerful hydrogen bond donors and acceptors. Their presence, particularly in a catechol-like arrangement (though 4,8 is not a true catechol), suggests a high potential for antioxidant activity via free radical scavenging and interaction with metal ions. Dihydroxylated THIQs are often implicated in mechanisms involving oxidative stress.[10][11]

While a supplier lists the compound for research purposes as a chiral intermediate for synthesizing neuroactive agents and enzyme inhibitors, published studies on its specific activities are not readily found.[12]

Projected Biological Activities & Mechanistic Rationale

Based on structure-activity relationships (SAR) from related THIQ analogs, we can hypothesize several promising avenues for investigation.[7]

Neuropharmacological Potential: A Double-Edged Sword

The THIQ scaffold is strongly associated with the central nervous system (CNS). Endogenous THIQs are formed in the human body, and their metabolism is crucial for neuronal health.[8]

  • Potential Neuroprotection: Certain THIQ derivatives have demonstrated significant neuroprotective and even neurorestorative effects.[5][8] The diol groups on the target molecule suggest a capacity to combat oxidative stress, a key pathological mechanism in neurodegenerative diseases like Parkinson's and Alzheimer's.[5][10] Nuciferine, another isoquinoline alkaloid, protects nerve cells by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[5]

  • Potential Neurotoxicity: Conversely, the metabolism of N-methylated, dihydroxylated THIQs can be a pathway to neurotoxicity.[9] Compounds structurally similar to our target, such as N-methyl-salsolinol, are considered potent neurotoxins.[8] The N-methylation and subsequent oxidation by monoamine oxidase (MAO) can produce toxic isoquinolinium ions, which are structurally similar to the known parkinsonian-inducing toxin MPP+.[9] This dual potential underscores the critical need for careful dose-response and metabolic profiling.

G cluster_neuroprotection Potential Neuroprotective Pathway cluster_neurotoxicity Potential Neurotoxic Pathway THIQ_diol 2-Methyl-1,2,3,4-tetrahydro isoquinoline-4,8-diol ROS Reactive Oxygen Species (ROS) THIQ_diol->ROS Scavenges Antioxidant_Enzymes SOD, CAT, GSH-Px THIQ_diol->Antioxidant_Enzymes Upregulates Neuronal_Survival Neuronal Survival and Function ROS->Neuronal_Survival Damages Antioxidant_Enzymes->ROS Neutralizes THIQ_diol_Tox 2-Methyl-1,2,3,4-tetrahydro isoquinoline-4,8-diol MAO Monoamine Oxidase (MAO) THIQ_diol_Tox->MAO Substrate for IQ_ion N-Methyl-isoquinolinium Ion (Toxic Metabolite) MAO->IQ_ion Oxidizes to Dopaminergic_Neuron Dopaminergic Neuron Death IQ_ion->Dopaminergic_Neuron Induces

Caption: Duality of THIQs in the CNS.

Enzyme Inhibition Profile

The THIQ scaffold is a versatile framework for designing enzyme inhibitors. Given its structural features, this compound could be investigated as an inhibitor of several key enzyme classes.

  • Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. Numerous THIQ-based hybrids have been synthesized and shown to be potent cholinesterase inhibitors.[13] The nitrogen atom and hydroxyl groups of our target molecule could form key interactions within the active sites of these enzymes.

  • Kinases (e.g., CDK2): Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are prominent targets in oncology. Recently, novel THIQ derivatives have been identified as potent inhibitors of CDK2, demonstrating anticancer activity.[4][14]

  • Dihydrofolate Reductase (DHFR): DHFR is another validated anticancer target. The isoquinoline moiety is present in several known DHFR inhibitors, and new THIQ compounds have shown significant inhibitory activity against this enzyme.[4][14]

  • Monoamine Oxidase (MAO): As mentioned, THIQs can be substrates for MAO.[9] However, they can also act as inhibitors. The N-propargyl group is known to confer MAO inhibitory activity, but other substitutions may also provide this effect, which is relevant for treating Parkinson's disease and depression.[6]

Potential Enzyme Target Therapeutic Area Rationale based on THIQ Analogs Reference
Acetylcholinesterase (AChE)Alzheimer's DiseaseTHIQ hybrids show potent inhibition.[13]
Butyrylcholinesterase (BChE)Alzheimer's DiseaseTHIQ hybrids show potent inhibition.[13]
Cyclin-Dependent Kinase 2 (CDK2)OncologyNovel THIQs are potent CDK2 inhibitors.[4][14]
Dihydrofolate Reductase (DHFR)OncologyIsoquinoline moiety is a known DHFR inhibitor scaffold.[4][14]
Monoamine Oxidase (MAO)Parkinson's, DepressionTHIQs can be both substrates and inhibitors of MAO.[6][9]
HIV Reverse TranscriptaseAntiviral (HIV)6,7-Dimethoxy-THIQ derivatives inhibit HIV-1 RT.[6]
Anticancer and Antiproliferative Activity

Beyond specific enzyme inhibition, the THIQ scaffold is present in compounds with broad antiproliferative and antitumor effects.[4][14] Synthetic THIQ derivatives have shown cytotoxicity against various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells.[4] The mechanism often involves the induction of apoptosis and cell cycle arrest.[4][14] The diol functionality could contribute to this activity by generating intracellular reactive oxygen species (ROS) under certain conditions, a mechanism used by some chemotherapeutic agents.

Proposed Experimental Workflows for Validation

To move from hypothesis to data, a structured, multi-tiered screening approach is required.

Workflow 1: Initial In Vitro Profiling

The first step is to assess the compound's general bioactivity and toxicity profile.

Caption: Tier 1 In Vitro Screening Workflow.

Detailed Protocol: Cytotoxicity Assessment (MTT Assay)

  • Cell Seeding: Plate human cell lines (e.g., SH-SY5Y neuroblastoma for neuroactivity, HepG2 for general liver toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

Workflow 2: Target-Specific Mechanistic Assays

Based on the results of the initial screen, focused assays can be employed. If, for example, neuroprotective potential is observed at non-toxic concentrations, the following workflow would be logical.

G cluster_assays Neuroprotection Mechanistic Assays start Confirmed Non-Toxic Neuroactive Concentration treatment Pre-treat cells with Test Compound start->treatment mao_assay MAO-Glo Assay (Inhibition vs. Substrate) start->mao_assay cholinesterase_assay Ellman's Reagent Assay (AChE/BChE Inhibition) start->cholinesterase_assay ros_assay Cellular ROS Assay (DCFH-DA stain) endpoint Quantify Neuroprotection (Cell Viability, Apoptosis Markers) ros_assay->endpoint stressor Induce Oxidative Stress (e.g., H₂O₂, 6-OHDA) stressor->ros_assay treatment->stressor

Caption: Tier 2 Neuropharmacology Workflow.

Conclusion and Future Directions

This compound is an intriguing molecule whose potential is predicted by a rich history of research into its parent scaffold. The combination of the N-methyl group and diol functionality points towards significant, yet potentially complex, interactions within biological systems, particularly the CNS. The most promising hypothetical activities include neuroprotection via antioxidant mechanisms and enzyme inhibition relevant to oncology and neurodegenerative disease. However, the potential for metabolic activation into a neurotoxin must be carefully evaluated in parallel.

The path forward requires rigorous experimental validation following the outlined workflows. Initial broad screening followed by targeted, mechanism-of-action studies will elucidate the true biological profile of this compound and determine its viability as a lead for future drug development programs.

References

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The Structure-Activity Relationship of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the structure-activity relationship (SAR) of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a unique member of the versatile tetrahydroisoquinoline (THIQ) family of compounds. While direct and extensive research on this specific diol is emerging, this document synthesizes the wealth of knowledge surrounding the broader THIQ scaffold to provide a predictive framework for its biological potential and guide future drug development efforts. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic promise of the THIQ core.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic molecules with significant biological activities.[1][2] These compounds have demonstrated a wide spectrum of pharmacological effects, including antitumor, antimicrobial, anti-HIV, anti-inflammatory, and neuroprotective properties.[2][3] The therapeutic diversity of THIQs stems from their rigid bicyclic structure, which provides a privileged scaffold for presenting pharmacophoric elements in a defined three-dimensional space, allowing for specific interactions with various biological targets.

This guide will navigate the synthetic landscape of the THIQ core, delve into the known biological activities of key analogs, and construct a detailed SAR analysis. By examining the influence of substituents, particularly the hydroxyl groups at the 4 and 8 positions and the N-methyl group, we will build a rational basis for the design of novel therapeutic agents based on the this compound framework.

I. Synthesis of the Tetrahydroisoquinoline Core: Key Methodologies

The construction of the THIQ scaffold is a well-established area of organic synthesis, with several robust methods available for creating the core and its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic ring and the heterocyclic portion of the molecule.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and widely used method for synthesizing THIQs.[4][5] It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve the chosen β-phenylethylamine (1 equivalent) and the aldehyde/ketone (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile).

  • Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or BF₃·OEt₂) to the reaction mixture. The choice and amount of acid can significantly impact the reaction rate and yield.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Pictet-Spengler Reaction cluster_reactants Reactants cluster_process Process beta-phenylethylamine β-Phenylethylamine condensation Condensation beta-phenylethylamine->condensation + RCHO/RCOR' aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->condensation cyclization Intramolecular Cyclization condensation->cyclization Schiff Base/ Iminium Ion Intermediate product 1,2,3,4-Tetrahydroisoquinoline cyclization->product Acid Catalyst (H+)

Caption: Pictet-Spengler reaction workflow for THIQ synthesis.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to THIQs, particularly for 1-substituted derivatives.[4][6] This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, which forms a 3,4-dihydroisoquinoline intermediate that is subsequently reduced to the THIQ.

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction and Reduction

  • Acylation: Acylate the starting β-phenylethylamine with an appropriate acyl chloride or anhydride to form the N-acyl precursor.

  • Cyclization: Treat the N-acyl-β-phenylethylamine with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in an inert solvent (e.g., toluene or acetonitrile) at elevated temperatures.[6]

  • Reduction: After the formation of the 3,4-dihydroisoquinoline intermediate, reduce it to the corresponding THIQ using a reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Purification: Purify the final product using standard techniques such as crystallization or column chromatography.

Bischler-Napieralski Reaction N-acyl-beta-phenylethylamine N-Acyl-β- phenylethylamine dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate N-acyl-beta-phenylethylamine->dihydroisoquinoline Dehydrating Agent (e.g., POCl₃) THIQ_product 1,2,3,4-Tetrahydroisoquinoline dihydroisoquinoline->THIQ_product Reduction (e.g., NaBH₄)

Caption: Bischler-Napieralski route to THIQ synthesis.

II. Biological Activities and Structure-Activity Relationship (SAR) of Tetrahydroisoquinolines

The THIQ scaffold is a versatile platform that has been explored for a multitude of therapeutic applications. The biological activity is profoundly influenced by the nature and position of substituents on both the aromatic and heterocyclic rings.

General SAR Trends in the THIQ Scaffold

Extensive research on various THIQ analogs has established several general SAR principles:

  • Substitution at C1: The C1 position is a critical site for modulating activity. Aryl or substituted aryl groups at this position are common in compounds with anticancer and antiplasmodial activities.[1]

  • Substitution at N2: The nitrogen at position 2 is often substituted with small alkyl groups (e.g., methyl) or more complex moieties. This position can influence receptor binding and pharmacokinetic properties.

  • Aromatic Ring Substitution: The substitution pattern on the benzene ring is crucial for activity. Electron-donating groups, such as methoxy and hydroxyl groups, are frequently found in biologically active THIQs and can play a role in receptor interactions and metabolic stability.[1][2]

The Role of Hydroxylation: Insights from Analogs

While specific SAR data for this compound is limited, studies on closely related hydroxylated THIQs provide valuable insights. A study on a series of 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed that these compounds act as partial agonists at β-adrenoreceptors.[7] This suggests that the presence and positioning of multiple hydroxyl groups on the aromatic ring are key determinants of adrenergic activity.

The hydroxyl groups can participate in hydrogen bonding interactions with target proteins, significantly impacting binding affinity and selectivity. The specific 4,8-dihydroxy pattern in the target molecule is unique and warrants further investigation to understand its contribution to the overall pharmacological profile.

Anticipated Biological Profile of this compound

Based on the broader understanding of THIQ pharmacology, the 4,8-diol structure is likely to exhibit interesting biological properties. The catechol-like moiety formed by the 4- and potential for an 8-hydroxyl group could be susceptible to oxidation, potentially leading to the generation of reactive oxygen species and neurotoxic effects, a phenomenon observed in other catechol-containing THIQs like tetrahydropapaveroline.[8] Conversely, these hydroxyl groups could also be key pharmacophoric features for interaction with specific biological targets.

The N-methyl group is a common feature in many bioactive THIQs and can influence potency and selectivity for various receptors.

III. Experimental Protocols for Biological Evaluation

To elucidate the SAR of this compound and its analogs, a battery of in vitro and in vivo assays is essential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of novel compounds.

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Receptor Binding Assays

To identify specific molecular targets, receptor binding assays are crucial.

Protocol (General):

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Quantify the radioactivity of the filter to determine the amount of bound ligand.

  • Data Analysis: Determine the inhibitory constant (Ki) of the test compound by analyzing the competition binding data.

IV. Data Presentation and Interpretation

To facilitate SAR analysis, it is crucial to present biological data in a clear and structured format.

Table 1: Hypothetical SAR Data for 2-Methyl-1,2,3,4-tetrahydroisoquinoline Analogs

Compound IDR1 (Position 4)R2 (Position 8)N-SubstituentIC₅₀ (µM) vs. MCF-7
Target OHOHCH₃To be determined
Analog 1OCH₃OHCH₃To be determined
Analog 2OHOCH₃CH₃To be determined
Analog 3OHOHHTo be determined
Analog 4HOHCH₃To be determined
Analog 5OHHCH₃To be determined

This tabular representation allows for a direct comparison of how modifications at different positions of the THIQ scaffold impact biological activity.

V. Future Directions and Conclusion

The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. This guide has provided a comprehensive overview of the synthetic strategies, known biological activities of the broader THIQ class, and a predictive SAR framework for the target molecule.

Future research should focus on the efficient synthesis of this compound and a diverse library of its analogs. Systematic biological evaluation of these compounds against a panel of cancer cell lines, receptors, and enzymes will be critical to unlocking their therapeutic potential. Detailed mechanistic studies will then be necessary to elucidate the specific molecular targets and signaling pathways involved.

The insights and protocols presented herein serve as a foundational resource for scientists and researchers dedicated to the discovery and development of novel therapeutics derived from the versatile tetrahydroisoquinoline scaffold.

References

  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]

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A Toxicological Deep-Dive into 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological overview of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a heterocyclic amine of interest to the pharmaceutical and neuroscience research communities. In the absence of direct toxicological data for this specific molecule, this document synthesizes information from structurally related tetrahydroisoquinolines (THIQs) to construct a predictive toxicological profile. We delve into the potential mechanisms of toxicity, with a focus on neurotoxicity and cytotoxicity, and provide detailed, field-proven protocols for a tiered toxicological evaluation. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage safety and risk assessment of this compound and its derivatives.

Introduction and Chemical Identity

This compound is a member of the tetrahydroisoquinoline (THIQ) class of alkaloids.[1] THIQs are prevalent in nature and can also be formed endogenously in mammals through the Pictet-Spengler condensation of biogenic amines with aldehydes.[1][2] The core THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[3][4] The subject of this guide, this compound, is also recognized as a reference standard for the active pharmaceutical ingredient (API) Phenylephrine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol[1]
Molecular FormulaC₁₀H₁₃NO₂[1]
Molecular Weight179.22 g/mol [1]
Canonical SMILESCN1CC(C2=C(C1)C(=CC=C2)O)O[1]
InChI KeyBVGIYKRHRXZGIO-UHFFFAOYSA-N[1]
XlogP0.30[1]
Topological Polar Surface Area43.70 Ų[1]

Predictive Toxicological Profile: Insights from the Tetrahydroisoquinoline Class

Direct toxicological studies on this compound are not publicly available. However, the extensive research on the THIQ class of compounds allows for a predictive assessment of its potential hazards. The primary toxicological concerns for THIQs are neurotoxicity and cytotoxicity, often linked to their structural similarity to endogenous neurotransmitters and their metabolites.[1][2]

Neurotoxicity: A Primary Concern

Many THIQs are known to exhibit neurotoxic effects, particularly towards dopaminergic neurons.[1][5] This has led to speculation about their potential role in the pathology of neurodegenerative diseases like Parkinson's disease.[1][5]

The structural resemblance of THIQs to dopamine allows them to interact with the dopaminergic system. Some THIQs can be transported by the dopamine transporter (DAT) and may inhibit dopamine uptake.[1] N-methylated THIQs, in particular, have been investigated for their potential to act as neurotoxins in a manner similar to MPP+ (1-methyl-4-phenylpyridinium), a known dopaminergic neurotoxin.[1][6]

A key mechanism underlying the neurotoxicity of some THIQs is the inhibition of mitochondrial respiration.[1] Compounds like tetrahydropapaveroline (THP) have been shown to inhibit complex I of the electron transport chain, leading to decreased ATP production and increased oxidative stress.[1] This bioenergetic failure can trigger apoptotic or necrotic cell death in neurons.[1]

The presence of hydroxyl groups on the aromatic ring of THIQs, as is the case with this compound, raises the possibility of redox cycling. These catechol-like moieties can be oxidized to form reactive quinone species, generating reactive oxygen species (ROS) in the process.[1][5] An overproduction of ROS can lead to oxidative damage to cellular macromolecules, including DNA, proteins, and lipids, contributing to cytotoxicity.

G THIQ 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol DAT Dopamine Transporter (DAT) Uptake THIQ->DAT Potential Interaction Mitochondria Mitochondria THIQ->Mitochondria Redox Redox Cycling of Hydroxyl Groups THIQ->Redox ETC Electron Transport Chain (ETC) Inhibition Mitochondria->ETC ATP Decreased ATP Production ETC->ATP ROS Increased Reactive Oxygen Species (ROS) ETC->ROS Apoptosis Neuronal Apoptosis/Necrosis ATP->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Redox->ROS

Caption: Predicted Neurotoxicity Pathway for this compound.

General Cytotoxicity

Beyond neurotoxicity, isoquinoline alkaloids have been reported to exhibit cytotoxic effects against various cell lines.[7][8][9][10][11] The mechanisms of cytotoxicity can be varied and may include the induction of apoptosis, DNA damage, and inhibition of key cellular enzymes.[7]

Drug Metabolism and Potential for Drug-Drug Interactions

As with many xenobiotics, this compound is likely to be metabolized by cytochrome P450 (CYP) enzymes in the liver.[12] Inhibition of these enzymes by the compound could lead to drug-drug interactions if co-administered with other drugs that are substrates for the same CYP isoforms.[13][14][15][16][17]

Recommended Toxicological Evaluation Workflow

A tiered approach is recommended for the toxicological evaluation of this compound, starting with in vitro assays and progressing to in vivo studies as necessary.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: In Vivo Studies In_Vitro_Cytotoxicity General Cytotoxicity (e.g., MTT, LDH assays) on multiple cell lines Neurotoxicity Neurotoxicity Assays (e.g., SH-SY5Y cell viability) In_Vitro_Cytotoxicity->Neurotoxicity CYP_Inhibition CYP450 Inhibition Screen Neurotoxicity->CYP_Inhibition Mitochondrial_Toxicity Mitochondrial Toxicity (e.g., Seahorse Assay) CYP_Inhibition->Mitochondrial_Toxicity Receptor_Binding Dopamine Receptor Binding Assay Mitochondrial_Toxicity->Receptor_Binding Acute_Toxicity Acute Oral Toxicity (OECD 423) Receptor_Binding->Acute_Toxicity

Caption: Tiered Toxicological Evaluation Workflow.

Experimental Protocols

The following section provides detailed, step-by-step protocols for key in vitro and in vivo toxicological assays.

In Vitro General Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

In Vitro Neurotoxicity: SH-SY5Y Cell Viability

The SH-SY5Y human neuroblastoma cell line is a widely used model for neurotoxicity studies.

Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some assays, differentiation into a more neuron-like phenotype can be induced by treatment with retinoic acid.

  • Compound Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of this compound for 24-48 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 4.1 or a lactate dehydrogenase (LDH) assay to measure membrane integrity.

  • Data Analysis: Determine the IC₅₀ value and compare it to known neurotoxins as positive controls.

Mitochondrial Toxicity Assessment: Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.[18]

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • Seahorse XF Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

  • Data Acquisition and Analysis: Measure OCR and ECAR throughout the assay.[18] Analyze the data to determine the effects on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[18]

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the test compound for the dopamine D2 receptor.[19][20][21][22][23]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the reaction mixture to allow for binding equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibition constant).

In Vitro CYP450 Inhibition Assay

This assay assesses the potential of the compound to inhibit major human CYP450 isoforms.[13][14][15][16][17]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a specific CYP450 substrate, and varying concentrations of this compound.

  • Initiation of Reaction: Initiate the reaction by adding an NADPH-regenerating system.

  • Incubation and Termination: Incubate at 37°C for a specified time and then terminate the reaction.

  • Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for each CYP isoform.

In Vivo Acute Oral Toxicity: OECD 423 Guideline (Acute Toxic Class Method)

This in vivo study provides information on the acute oral toxicity of a substance.[4][24][25][26][27]

Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult female rats. Acclimatize the animals to the laboratory conditions before the study.

  • Dose Administration: Administer a single oral dose of this compound to a group of three animals. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Stepwise Dosing: The outcome of the first group determines the dosing for the next group of animals (if necessary) in a stepwise manner to classify the substance's toxicity.

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals.

Conclusion

While direct toxicological data for this compound is currently unavailable, its structural relationship to the broader class of tetrahydroisoquinolines suggests a potential for neurotoxicity and cytotoxicity. The primary mechanisms of concern are interference with the dopaminergic system, mitochondrial dysfunction, and the induction of oxidative stress. The experimental protocols detailed in this guide provide a robust framework for a comprehensive toxicological evaluation of this compound. It is imperative that such studies are conducted to ensure a thorough understanding of its safety profile before any further development or application.

References

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  • Salman, A. S., et al. (2018). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry, 3(4), 136-146. [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry, 16(1). [Link]

  • Al-Ostath, A. I., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1989. [Link]

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Methodological & Application

enantioselective synthesis of "2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Proposed Enantioselective Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Introduction: The Significance of Chiral Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals with a wide array of biological activities.[1] Chiral THIQs, in particular, are of immense interest as their stereochemistry often dictates their pharmacological profile and target specificity. The target molecule, this compound, incorporates key structural motifs—a chiral hydroxyl group at the C4 position and a phenolic hydroxyl at C8—that suggest potential interactions with various biological receptors.

While numerous methods exist for the enantioselective synthesis of C1-substituted THIQs, establishing a stereocenter at the C4 position presents a distinct synthetic challenge.[2][3] This application note outlines a robust and scientifically-grounded strategy for the enantioselective synthesis of this specific target. We propose a route centered on the highly efficient and well-documented method of Asymmetric Transfer Hydrogenation (ATH) to construct the key C4-chiral center. This guide is intended for researchers in synthetic chemistry and drug development, providing both a strategic overview and a detailed experimental protocol.

Synthetic Strategy and Retrosynthetic Analysis

The core of our proposed synthesis is the late-stage, enantioselective reduction of a prochiral ketone. This approach is advantageous as it allows for the construction of the heterocyclic core using well-established, non-stereoselective methods, deferring the critical chirality-inducing step until the end of the synthesis, which is often more efficient.

Rationale for Asymmetric Transfer Hydrogenation (ATH):

The chosen method, Asymmetric Transfer Hydrogenation, offers several compelling advantages for this transformation:

  • High Enantioselectivity: ATH catalyzed by ruthenium or rhodium complexes, particularly those developed by Noyori and others, consistently delivers excellent enantiomeric excess (ee) for the reduction of a wide range of ketones, including cyclic imines.[4]

  • Mild Reaction Conditions: The reaction typically proceeds at or near room temperature, using a benign hydrogen source like a formic acid/triethylamine mixture, which enhances functional group tolerance.[5]

  • Operational Simplicity: The catalysts can often be generated in situ, and the reactions do not require high-pressure hydrogenation equipment, making the protocol accessible in a standard synthetic laboratory.

The retrosynthetic breakdown is illustrated below:

G target Target Molecule (R)- or (S)-2-Methyl-1,2,3,4- tetrahydroisoquinoline-4,8-diol ath Asymmetric Transfer Hydrogenation (ATH) target->ath [Key Step] precursor Prochiral Ketone Precursor 2-Methyl-8-hydroxy-1,2,3,4- tetrahydroisoquinolin-4-one ath->precursor cyclization Established Cyclization & N-Methylation Methods precursor->cyclization start Substituted Phenethylamine Derivative cyclization->start

Figure 1: Retrosynthetic analysis of the target molecule.

Protocol 1: Synthesis of Prochiral Ketone Precursor

The synthesis of the key precursor, 2-Methyl-8-hydroxy-1,2,3,4-tetrahydroisoquinolin-4-one, can be accomplished from commercially available starting materials through established synthetic transformations. While multiple routes are feasible, a concise pathway is outlined here. This part of the synthesis is not detailed exhaustively as the primary focus is the enantioselective step.

Proposed Route:

  • Bischler-Napieralski or Pictet-Spengler type reaction: Starting from a suitable 2-aminophenylethanol derivative, cyclization can be induced to form the tetrahydroisoquinoline core.[1][6]

  • N-Methylation: The secondary amine of the THIQ core can be methylated using standard conditions, such as reductive amination with formaldehyde and a reducing agent.[7]

  • Oxidation: The hydroxyl group at C4 is then oxidized to the corresponding ketone using a mild oxidant like manganese dioxide (MnO₂) or a Swern/Dess-Martin oxidation to yield the prochiral precursor.

Protocol 2: Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

This protocol details the key step: the enantioselective reduction of 2-Methyl-8-hydroxy-1,2,3,4-tetrahydroisoquinolin-4-one to the desired chiral diol. The procedure utilizes a well-defined Ru(II)-TsDPEN catalyst system.

Materials and Reagents
ReagentGradeSupplierNotes
Ketone Precursor≥97%In-house2-Methyl-8-hydroxy-1,2,3,4-tetrahydroisoquinolin-4-one
[RuCl₂(p-cymene)]₂98%CommercialCatalyst Precursor
(S,S)-TsDPEN or (R,R)-TsDPEN≥98%CommercialChiral Ligand. Choose (S,S) for one enantiomer, (R,R) for the other.
Formic Acid (HCOOH)ACS Grade, ≥98%CommercialComponent of the hydrogen source.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercialComponent of the hydrogen source.
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialReaction Solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeLab PreparationFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Experimental Protocol
  • Catalyst Preparation (in situ): a. To a dry, argon-purged Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral ligand (S,S)-TsDPEN (0.011 mmol, 2.2 mol%). b. Add 5 mL of anhydrous Dichloromethane (DCM) via syringe. c. Stir the resulting orange solution at room temperature under argon for 20-30 minutes. A color change to a deep red or purple indicates the formation of the active catalyst complex.

    Scientist's Note: The active catalyst is formed by the coordination of the chiral diamine ligand to the ruthenium center. Using a slight excess of the ligand ensures complete formation of the chiral complex.[4]

  • Reaction Setup: a. In a separate dry, argon-purged flask, dissolve the ketone precursor (0.5 mmol, 1.0 equiv) in 10 mL of anhydrous DCM. b. Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. This azeotropic mixture is a convenient and effective hydride donor.[5] c. Add the formic acid/triethylamine mixture (0.5 mL) to the solution of the ketone precursor.

  • Initiation and Monitoring: a. Using a cannula or syringe, transfer the prepared catalyst solution from step 1 into the flask containing the ketone and HCOOH/Et₃N mixture. b. Stir the reaction mixture at 25-30 °C. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

    Scientist's Note: The reaction proceeds via an "outer-sphere" mechanism where the ruthenium-hydride species transfers a hydride to the ketone, which is not directly coordinated to the metal center. The chirality of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.

  • Work-up and Purification: a. Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution to neutralize the remaining formic acid. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). c. Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄. d. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product. e. Purify the crude residue by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to afford the pure this compound.

Characterization and Data Analysis

The identity, purity, and enantiomeric excess of the final product must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The reduction of the ketone to an alcohol will be evident by the disappearance of the carbonyl signal in the ¹³C NMR and the appearance of a new carbinol proton (CH-OH) and hydroxyl proton in the ¹H NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the product.

  • Chiral HPLC: The enantiomeric excess (ee) is the most critical parameter. This is determined by HPLC using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol mixture). The two enantiomers will exhibit different retention times, and the ee can be calculated from the relative peak areas.

Expected Results Summary
ParameterExpected Outcome
Yield 85–95% (isolated)
Enantiomeric Excess (ee) >95%
Optical Rotation A specific value, [α]D, will be measured and should be reported with concentration and solvent.
Appearance Typically an off-white or pale yellow solid.

Workflow and Mechanistic Visualization

A clear visualization of the process from start to finish ensures reproducibility and understanding.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_purification Work-up & Purification Ru_prec [RuCl₂(p-cymene)]₂ Mix1 Stir 20 min under Argon Ru_prec->Mix1 Ligand (S,S)-TsDPEN Ligand->Mix1 Solvent1 Anhydrous DCM Solvent1->Mix1 Catalyst Active Ru-TsDPEN Catalyst Mix1->Catalyst Mix2 Combine & Add Catalyst Catalyst->Mix2 Ketone Ketone Precursor Ketone->Mix2 H_Source HCOOH:Et₃N H_Source->Mix2 Solvent2 Anhydrous DCM Solvent2->Mix2 Reaction Stir 12-24h at 25-30 °C Mix2->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product Pure Chiral Diol Chromatography->Product

Figure 2: Experimental workflow for the ATH of the ketone precursor.

The catalytic cycle for this transformation is a well-studied process that proceeds with high stereo-induction.

G Ru_NH [Ru]-NH₂ (Active Catalyst) Ru_H [Ru]-H (Hydride Species) Ru_NH->Ru_H HCOOH TS Transition State (Six-membered ring) Ru_H->TS + Ketone Ketone Prochiral Ketone (R₂C=O) Ketone->TS Product_complex [Ru]-O-CHR₂ TS->Product_complex Hydride Transfer Product_complex->Ru_NH + H⁺ (from HCOOH) Product Chiral Alcohol (R₂CHOH) Product_complex->Product - [Ru]-NH₂

Figure 3: Simplified mechanism of Noyori-type Asymmetric Transfer Hydrogenation.

Conclusion

This application note details a comprehensive and reliable strategy for the enantioselective synthesis of this compound. By leveraging the power of asymmetric transfer hydrogenation with a well-defined ruthenium catalyst, the target molecule can be produced with high yield and excellent enantiomeric purity. The provided step-by-step protocol, supported by mechanistic rationale and workflow diagrams, serves as a complete guide for researchers aiming to synthesize this and structurally related chiral tetrahydroisoquinolines.

References

  • Ruff, B.M., Bräse, S., & O'Connor, S.E. (2012). Biocatalytic production of tetrahydroisoquinolines. Tetrahedron Letters, 53(9), 1071–1074.

  • D. J. Michael, & S. J. Miller. (2011). Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. Journal of the American Chemical Society, 133(42), 16972–16984.

  • Rozwadowska, M. D. (2001). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 101(3), 637-674.

  • Wang, D., et al. (2018). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers, 5(1), 57-60.

  • Li, W., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(19), 6656.

  • Caprioli, F., & Harutyunyan, S. R. (2010). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. University of Groningen.

  • Benmekhbi, L., Louafi, F., & Hurvois, J. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. The Journal of Organic Chemistry, 81(16), 7020-7033.

  • Li, C., et al. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8484.

  • Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. Natural Product Communications, 12(10), 1599-1602.

  • Barrios-Rivera, J., Xu, Y., & Wills, M. (2020). Asymmetric Transfer Hydrogenation of 1-Aryl Dihydroisoquinolines Using Arene/Ru/TsDPEN Complexes Bearing a Heterocyclic Group. Organic Letters, 22(16), 6283–6287.

  • Lu, S.-M., Wang, Y.-Q., Han, X.-W., & Zhou, Y.-G. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie International Edition, 45(14), 2260-2263.

  • Kawai, N., Abe, R., Matsuda, M., & Uenishi, J. (2011). Synthesis of chiral 1-substituted tetrahydroisoquinolines by the intramolecular 1,3-chirality transfer reaction catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 76(7), 2102–2114.

  • Lu, S.-M., Wang, Y.-Q., Han, X.-W., & Zhou, Y.-G. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. Angewandte Chemie, 118(14), 2318-2321.

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.

  • Singh, P., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(8), 1265-1286.

  • Schober, M., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1381.

  • Barrios-Rivera, J., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(16), 4987.

  • Atta-ur-Rahman, & Iqbal, M. C. (Eds.). (2012). Recent Asymmetric Syntheses of Tetrahydroisoquinolines Using "Named" and Some Other Newer Methods. In Studies in Natural Products Chemistry (Vol. 38, pp. 51-93). Elsevier.

Sources

Application Note: Chiral Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the stereoselective synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a chiral scaffold of significant interest in medicinal chemistry and drug development. We present a robust synthetic strategy centered on the construction of a prochiral dihydroisoquinoline intermediate via the Bischler-Napieralski reaction, followed by a highly enantioselective Asymmetric Transfer Hydrogenation (ATH) to establish the critical C4 stereocenter. This application note is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and experimental rationale to ensure successful execution and adaptation.

Introduction: The Significance of Chiral Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] The introduction of specific stereocenters into the THIQ core can drastically influence pharmacological properties, including target affinity, selectivity, and metabolic stability. The target molecule, this compound, incorporates key structural features—a chiral C4 hydroxyl group and phenolic hydroxyls—making it a valuable intermediate for developing novel neuroactive agents or enzyme inhibitors.[3]

Achieving high enantiopurity is paramount. This guide focuses on an efficient and scalable strategy that combines a classic cyclization method with modern asymmetric catalysis, providing a reliable pathway to the desired enantiomerically enriched product.

Strategic Overview: A Two-Stage Approach

Our retrosynthetic analysis identifies a key prochiral intermediate, a 3,4-dihydroisoquinoline (DHIQ). This allows for a modular synthesis where the core heterocyclic system is first constructed, followed by the crucial stereoselective reduction to install the C4-chiral center.

The primary strategy involves:

  • Stage 1: Bischler-Napieralski Reaction: Synthesis of the DHIQ intermediate from a corresponding β-phenylethylamide. This classic reaction is highly effective for forming the isoquinoline core.[4][5][6]

  • Stage 2: Asymmetric Transfer Hydrogenation (ATH): Enantioselective reduction of the C=N bond of the DHIQ intermediate using a well-defined chiral ruthenium catalyst. ATH is a powerful and practical method for the asymmetric reduction of imines, offering high enantioselectivity under mild conditions.[7][8]

Synthetic_Scheme cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chiral Induction Precursor β-(2-hydroxy-5-methoxyphenyl)ethylamide DHIQ Prochiral 3,4-Dihydroisoquinoline (Intermediate 1) Precursor->DHIQ  Bischler-Napieralski Reaction Target Chiral this compound (Final Product) DHIQ->Target  Asymmetric Transfer Hydrogenation (ATH) & Demethylation

Caption: Overall two-stage synthetic strategy.

Detailed Protocols and Methodologies

Part 1: Synthesis of the Prochiral DHIQ Intermediate

The Bischler-Napieralski reaction facilitates the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[5] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by the formation of a nitrilium ion intermediate.[4] The choice of a methoxy-substituted precursor is strategic, as it activates the aromatic ring for electrophilic attack and serves as a protected form of the final 8-hydroxyl group.

Bischler_Napieralski_Mechanism A Amide Precursor B Activation with POCl₃ A->B C Nitrilium Ion Intermediate (Electrophile) B->C Forms highly reactive species D Intramolecular Electrophilic Aromatic Substitution C->D Ring closure E Cyclized Intermediate D->E F Rearomatization E->F Loss of H⁺ G 3,4-Dihydroisoquinoline Product F->G

Caption: Mechanism of the Bischler-Napieralski reaction.

Protocol 1: Synthesis of 6-methoxy-1-methyl-3,4-dihydroisoquinoline

ReagentMW ( g/mol )AmountMoles (mmol)Role
N-(2-(3-methoxyphenyl)ethyl)acetamide193.2410.0 g51.7Starting Material
Phosphorus oxychloride (POCl₃)153.3330 mL-Reagent/Solvent
Toluene (anhydrous)92.1450 mL-Solvent

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Addition: To the flask, add N-(2-(3-methoxyphenyl)ethyl)acetamide (10.0 g, 51.7 mmol) and anhydrous toluene (50 mL).

  • Reaction Initiation: While stirring the suspension, carefully add phosphorus oxychloride (30 mL) dropwise at room temperature. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Workup - Quenching: After completion, cool the mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) to quench the excess POCl₃. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Workup - Basification & Extraction: Basify the acidic aqueous solution to pH > 10 with a 40% NaOH solution while keeping the mixture cool in an ice bath. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the desired 3,4-dihydroisoquinoline intermediate.

Part 2: Asymmetric Transfer Hydrogenation (ATH)

This is the chirality-inducing step. The C=N double bond of the DHIQ is stereoselectively reduced. We utilize a Noyori-type catalyst, specifically a Ruthenium complex with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[7] Formic acid and triethylamine serve as an efficient source of hydride for the transfer hydrogenation.[9]

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup Inert Atmosphere Setup (N₂ or Ar) Reagents Prepare DHIQ, Catalyst, and HCOOH/NEt₃ solution Setup->Reagents Mixing Combine Reagents at 0°C Reagents->Mixing Stirring Stir at RT for 12-24h Mixing->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench with NaHCO₃ Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Structure NMR, MS Confirmation Purify->Structure Chirality Chiral HPLC for ee Structure->Chirality

Caption: Experimental workflow for Asymmetric Transfer Hydrogenation.

Protocol 2: Asymmetric Synthesis of (S)-6-methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline

Note: N-methylation can be performed before or after the reduction. Here we describe the reduction of the N-methylated iminium salt for enhanced reactivity.

ReagentMW ( g/mol )AmountMoles (mmol)Role
DHIQ Intermediate175.235.0 g28.5Substrate
Iodomethane (MeI)141.942.1 mL34.2Methylating Agent
RuCl674.2496 mg0.14 (0.5 mol%)Chiral Catalyst
Formic Acid (HCOOH)46.033.3 mL85.5Hydride Source
Triethylamine (NEt₃)101.1911.9 mL85.5Base
Acetonitrile (anhydrous)41.05100 mL-Solvent

Step-by-Step Methodology:

  • Iminium Salt Formation: Dissolve the DHIQ intermediate (5.0 g, 28.5 mmol) in anhydrous acetonitrile (50 mL). Add iodomethane (2.1 mL, 34.2 mmol) and stir the mixture at room temperature for 4 hours. The formation of the solid iminium salt should be observed. This salt is used directly in the next step.

  • Catalyst & Hydride Source Prep: In a separate flask, prepare the hydride source by mixing formic acid (3.3 mL) and triethylamine (11.9 mL) in a 1:1 molar ratio (forms a 2M solution in this volume).

  • Reaction Setup: To the flask containing the iminium salt suspension, add the chiral catalyst RuCl (96 mg, 0.5 mol%).

  • ATH Reaction: Add the pre-mixed HCOOH/NEt₃ solution to the reaction mixture. Stir vigorously at 25-30°C for 18 hours.

  • Monitoring: Track the disappearance of the iminium salt by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated solution of sodium bicarbonate (50 mL). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (Silica gel, gradient elution from 2% to 10% methanol in dichloromethane) to obtain the enantiomerically enriched THIQ.

Part 3: Final Demethylation

The final step involves the cleavage of the methoxy ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.

Protocol 3: Demethylation to yield this compound

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified THIQ from Part 2 in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78°C (dry ice/acetone bath). Add a 1M solution of BBr₃ in DCM (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Cool the mixture back to 0°C and carefully quench by the slow addition of methanol, followed by water.

  • Purification: Adjust the pH to ~7-8 with saturated NaHCO₃. Extract the product into a suitable solvent (e.g., ethyl acetate). Dry, concentrate, and purify by chromatography to yield the final diol product.

Analytical Characterization

Analysis TypePurposeExpected Observations
¹H & ¹³C NMR Structural ElucidationConfirmation of proton and carbon environments. Disappearance of the methoxy signal and appearance of phenolic -OH signals post-demethylation.
Mass Spectrometry Molecular Weight ConfirmationObservation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the product at each stage.
Chiral HPLC Enantiomeric Excess (ee)Separation of the two enantiomers on a chiral stationary phase (e.g., Chiralcel OD-H). The ratio of the peak areas determines the % ee.

Conclusion

This application note details a reliable and stereocontrolled synthesis of this compound. The strategy, which leverages the Bischler-Napieralski reaction for core synthesis and Asymmetric Transfer Hydrogenation for chiral induction, is robust and can be adapted for the synthesis of related analogues. The provided protocols emphasize safe handling, rational experimental design, and rigorous analytical validation, equipping researchers with a comprehensive guide for producing this valuable chiral building block for drug discovery programs.

References

  • Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Publications. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. PMC - NIH. Available at: [Link]

  • Catalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline for the Large-Scale Production of Almorexant: Hydrogenation or Transfer Hydrogenation? Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis of 1-Substituted 1,2,3,4- Tetrahydroisoquinoline Alkaloids via Asymmetric Reduction. ResearchGate. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews - ACS Publications. Available at: [Link]

  • Synthesis of isoquinolines. CUTM Courseware - Centurion University. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC - PubMed Central. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. Organic Letters - ACS Publications. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. PMC - NIH. Available at: [Link]

  • Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol. PubMed. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Dihydroisoquinolinones via a One-Pot Aza-Henry–Hemiaminalization–Oxidation Sequence. Sci-Hub. Available at: [Link]

  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES. Available at: [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. MDPI. Available at: [Link]

  • Asymmetric Synthesis of 1,4-Disubstituted Tetrahydroioquinolines. Request PDF. Available at: [Link]

  • Asymmetric synthesis of quaternary tetrahydroisoquinoline-3-carboxylic acid derivatives. Tetrahedron Letters. Available at: [Link]

  • Asymmetric synthesis of isoquinoline alkaloids. ResearchGate. Available at: [Link]

  • Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[10][11]-allylic alcohol transposition. NIH. Available at: [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. NIH. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry. Available at: [Link]

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Synthesis of Novel Neuroactive Agents from 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of novel neuroactive agents derived from the chiral intermediate, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. The inherent structural features of this starting material, including a secondary amine, a benzylic hydroxyl group, and a phenolic hydroxyl group, offer multiple points for chemical modification, making it a versatile scaffold for the development of compounds with potential therapeutic applications in neurodegenerative diseases.[1][2] This guide will explore key synthetic derivatization strategies, including O-alkylation, O-acylation, and N-acylation, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a wide array of natural products and synthetic molecules exhibiting significant biological activities.[3][4] Notably, THIQ derivatives have garnered considerable attention for their neuroprotective properties, showing promise in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][5] The neuroprotective effects of THIQs are often attributed to their ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity.[6] The specific starting material, this compound, provides a unique opportunity to explore structure-activity relationships by selectively modifying its functional groups to enhance potency and target specificity.

Strategic Derivatization of this compound

The presence of two distinct hydroxyl groups and a secondary amine allows for a range of chemical transformations. The phenolic hydroxyl at the 8-position and the benzylic hydroxyl at the 4-position exhibit different reactivities, enabling selective modifications under controlled conditions. The secondary amine at the 2-position is also a prime site for functionalization.

Key Derivatization Strategies:
  • O-Alkylation: Introduction of alkyl or substituted alkyl groups at one or both hydroxyl moieties can modulate lipophilicity and target engagement. Selective alkylation is a key challenge and often requires the use of protecting groups or carefully controlled reaction conditions.

  • O-Acylation: Esterification of the hydroxyl groups can produce prodrugs or alter the pharmacokinetic profile of the parent compound.

  • N-Acylation: Modification of the secondary amine with various acyl groups can introduce new pharmacophores and influence the overall biological activity.[7]

Below are detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Selective O-Alkylation of the Phenolic Hydroxyl Group

This protocol details the selective benzylation of the more acidic phenolic hydroxyl group at the 8-position. This selectivity is achieved by using a mild base that preferentially deprotonates the phenolic -OH over the benzylic -OH.

Reaction Scheme:

G start 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol product 8-(Benzyloxy)-2-methyl-1,2,3,4- tetrahydroisoquinolin-4-ol start->product Selective O-Benzylation reagents Benzyl bromide (1.1 eq) K2CO3 (1.5 eq) DMF, rt, 12h

Caption: Selective O-benzylation of the phenolic hydroxyl group.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound179.22179 mg1.0
Benzyl bromide171.040.13 mL1.1
Potassium carbonate (K₂CO₃)138.21207 mg1.5
N,N-Dimethylformamide (DMF)-5 mL-
Ethyl acetate-20 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-10 mL-
Brine-10 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a stirred solution of this compound (179 mg, 1.0 mmol) in DMF (5 mL) at room temperature, add potassium carbonate (207 mg, 1.5 mmol).

  • Stir the suspension for 15 minutes.

  • Add benzyl bromide (0.13 mL, 1.1 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 8-(Benzyloxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol.

Rationale: The use of a relatively weak base like potassium carbonate ensures the selective deprotonation of the more acidic phenolic hydroxyl group over the less acidic benzylic alcohol. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction.

Protocol 2: Per-O-Acylation of Hydroxyl Groups

This protocol describes the acylation of both hydroxyl groups using an excess of a strong acylating agent in the presence of a base.

Reaction Scheme:

G start 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol product 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diyl diacetate start->product O-Acetylation reagents Acetic anhydride (2.5 eq) Pyridine, 0°C to rt, 4h

Caption: Per-O-acylation of the hydroxyl groups.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound179.22179 mg1.0
Acetic anhydride102.090.24 mL2.5
Pyridine-2 mL-
Dichloromethane (DCM)-10 mL-
1 M Hydrochloric acid (HCl)-10 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution-10 mL-
Brine-10 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Dissolve this compound (179 mg, 1.0 mmol) in pyridine (2 mL) and cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (0.24 mL, 2.5 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Dilute the reaction mixture with dichloromethane (10 mL) and wash with 1 M HCl (2 x 5 mL) to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography if necessary.

Rationale: Acetic anhydride is a strong acylating agent, and in the presence of a base like pyridine (which also acts as a catalyst), it will react with both hydroxyl groups. The acidic workup is necessary to remove the basic pyridine.

Protocol 3: N-Acylation of the Secondary Amine

This protocol details the acylation of the secondary amine at the 2-position, a common strategy for introducing diverse functionalities.[8][9]

Reaction Scheme:

G start 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol product 1-(4,8-Dihydroxy-2-methyl-3,4- dihydroisoquinolin-1(2H)-yl)ethan-1-one start->product N-Acetylation reagents Acetyl chloride (1.1 eq) Triethylamine (1.5 eq) DCM, 0°C, 2h

Caption: N-acylation of the secondary amine.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
This compound179.22179 mg1.0
Acetyl chloride78.500.08 mL1.1
Triethylamine (Et₃N)101.190.21 mL1.5
Dichloromethane (DCM)-5 mL-
Water-10 mL-
Brine-10 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Suspend this compound (179 mg, 1.0 mmol) in dichloromethane (5 mL) and cool to 0°C.

  • Add triethylamine (0.21 mL, 1.5 mmol) to the suspension.

  • Add a solution of acetyl chloride (0.08 mL, 1.1 mmol) in DCM (1 mL) dropwise over 5 minutes.

  • Stir the reaction at 0°C for 2 hours.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and wash with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Rationale: The secondary amine is generally more nucleophilic than the hydroxyl groups, allowing for selective acylation under these conditions. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Visualization of Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for generating a library of neuroactive agents from the starting diol.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Intermediate Products cluster_3 Further Functionalization cluster_4 Final Neuroactive Agent Library A 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol B Selective O-Alkylation (Phenolic OH) A->B C Per-O-Acylation A->C D N-Acylation A->D E 8-O-Alkyl/Aryl Derivatives B->E F 4,8-Di-O-Acyl Derivatives C->F G 2-N-Acyl Derivatives D->G H Acylation of remaining OH E->H I Alkylation of secondary amine E->I F->I G->B J Diverse Library of THIQ Analogs H->J I->J

Caption: General workflow for the synthesis of a neuroactive agent library.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of neuroactive agents based on the this compound scaffold. The selective modification of the hydroxyl and amine functionalities allows for a systematic exploration of the structure-activity relationship, which is crucial for the development of potent and selective drug candidates. Future work should focus on the biological evaluation of the synthesized derivatives in relevant in vitro and in vivo models of neurodegenerative diseases to identify lead compounds for further optimization.

References

  • Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–854.
  • MDPI. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Retrieved from [Link]

  • PubMed. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. Retrieved from [Link]

  • PubMed. (n.d.). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Retrieved from [Link]

  • MDPI. (2024). Synthesis of N-Flurbiprofen-Substituted 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). acylation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide 4 with... Retrieved from [Link]

  • MDPI. (2018). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Retrieved from [Link]

  • ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O‐Methyltransferases. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Retrieved from [Link]

  • Thieme. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • PubMed Central. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. Retrieved from [Link]

Sources

The Chiral Synthon: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereospecificity in Neuropharmacology

In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule can be the determining factor between a breakthrough therapeutic and an inactive compound. This principle is particularly salient in the development of neuroactive agents, where receptor-ligand interactions are exquisitely sensitive to stereochemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in neuropharmacology, forming the core of numerous alkaloids and synthetic compounds with a wide range of biological activities.[1] Among the vast library of THIQ derivatives, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol has emerged as a valuable chiral building block, particularly in the synthesis of potent and selective dopamine receptor ligands.[2][3][4]

This comprehensive guide provides detailed application notes and protocols for the synthesis, chiral resolution, and application of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon in their quest for novel therapeutics. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Part 1: Synthesis of Racemic this compound

The construction of the tetrahydroisoquinoline core is a well-trodden path in organic synthesis. Among the various methods, the Pictet-Spengler reaction stands out for its efficiency and reliability in forming the bicyclic system from a β-arylethylamine and a carbonyl compound.[5][6][7][8] This approach is particularly well-suited for the synthesis of our target molecule.

Conceptual Workflow: A Retro-Synthetic Approach

A logical retrosynthetic analysis of this compound points towards a Pictet-Spengler cyclization as the key bond-forming step. The target molecule can be disconnected at the C1-C8a and N2-C3 bonds, leading back to a dopamine-related β-arylethylamine and a suitable carbonyl source.

G target This compound intermediate Dopamine Derivative + Carbonyl Source target->intermediate Pictet-Spengler Disconnection starting_materials Commercially Available Precursors intermediate->starting_materials Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule.

Protocol 1: Synthesis via Pictet-Spengler Reaction

This protocol outlines a plausible and robust method for the synthesis of racemic this compound. The choice of starting materials and reagents is guided by the need for an electron-rich aromatic ring to facilitate the electrophilic aromatic substitution, a hallmark of the Pictet-Spengler reaction.[6]

Step 1: Preparation of the N-Methylated β-Arylethylamine

The synthesis begins with the N-methylation of a suitable dopamine precursor. For this, we select 3-hydroxy-4-methoxyphenethylamine, which provides the necessary oxygenation pattern for the final product and protects one of the hydroxyl groups to prevent side reactions.

Parameter Value Rationale
Starting Material 3-Hydroxy-4-methoxyphenethylamineProvides the correct aromatic substitution pattern.
Methylating Agent Formaldehyde/Formic Acid (Eschweiler-Clarke)A mild and effective method for N-methylation.
Solvent WaterGreen and readily available solvent.
Temperature RefluxDrives the reaction to completion.

Experimental Procedure:

  • To a solution of 3-hydroxy-4-methoxyphenethylamine (1 eq.) in water, add formic acid (2.5 eq.) followed by a 37% aqueous solution of formaldehyde (2.2 eq.).

  • Heat the mixture to reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide to pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-3-hydroxy-4-methoxyphenethylamine.

Step 2: Pictet-Spengler Cyclization

The crucial ring-forming reaction is performed under acidic conditions, which catalyzes the condensation of the amine with an aldehyde to form an iminium ion, followed by intramolecular cyclization.[7]

Parameter Value Rationale
Aldehyde Source Aqueous Formaldehyde (37%)A readily available and reactive C1 source.
Acid Catalyst Hydrochloric Acid (conc.)Protic acid to promote iminium ion formation and cyclization.
Solvent Water/Ethanol mixtureEnsures solubility of the starting materials.
Temperature 50-60 °CProvides sufficient energy for the reaction without significant side product formation.

Experimental Procedure:

  • Dissolve N-methyl-3-hydroxy-4-methoxyphenethylamine (1 eq.) in a 1:1 mixture of water and ethanol.

  • Add concentrated hydrochloric acid to adjust the pH to approximately 1-2.

  • Add a 37% aqueous solution of formaldehyde (1.2 eq.) dropwise to the stirred solution.

  • Heat the reaction mixture to 50-60 °C for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 3: Demethylation

The final step involves the deprotection of the methoxy group to unveil the second hydroxyl group. Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers.

Parameter Value Rationale
Demethylating Agent Boron Tribromide (BBr₃)Highly effective for cleaving aryl methyl ethers.
Solvent Dichloromethane (anhydrous)Inert solvent for this moisture-sensitive reaction.
Temperature -78 °C to room temperatureAllows for controlled addition and reaction.

Experimental Procedure:

  • Dissolve the crude product from the previous step in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add a 1M solution of boron tribromide in dichloromethane (2.5 eq.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude solid by column chromatography (silica gel, dichloromethane/methanol gradient) to afford racemic this compound.

Part 2: Chiral Resolution of Racemic this compound

The separation of enantiomers is a critical step in the development of chiral drugs. Chiral resolution via the formation of diastereomeric salts is a classical and often highly effective method.[9][10] This process relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid. Optically pure tartaric acid is a readily available and frequently used resolving agent for amines.[11][12][13]

Protocol 2: Resolution with (+)-(2R,3R)-Tartaric Acid

This protocol describes the resolution of the racemic diol using (+)-(2R,3R)-tartaric acid. The principle is based on the formation of two diastereomeric salts, (R)-amine·(+)-tartrate and (S)-amine·(+)-tartrate, which can be separated by fractional crystallization.

G racemate Racemic (R/S)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol diastereomeric_salts Mixture of Diastereomeric Salts ((R)-amine·(+)-tartrate and (S)-amine·(+)-tartrate) racemate->diastereomeric_salts tartaric_acid (+)-(2R,3R)-Tartaric Acid tartaric_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R)-amine·(+)-tartrate) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in mother liquor) fractional_crystallization->more_soluble_salt basification1 Basification (e.g., NaOH) less_soluble_salt->basification1 basification2 Basification (e.g., NaOH) more_soluble_salt->basification2 enantiomer1 Enantiomerically Enriched (R)-Amine basification1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-Amine basification2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Parameter Value Rationale
Resolving Agent (+)-(2R,3R)-Tartaric AcidA readily available and effective chiral acid for resolving amines.
Solvent Methanol or EthanolProtic solvents that facilitate salt formation and crystallization.
Stoichiometry 0.5 eq. of Tartaric AcidOften, using a sub-stoichiometric amount of the resolving agent can lead to higher enantiomeric excess in the first crop of crystals.
Temperature Gradual CoolingPromotes the formation of well-defined crystals and enhances separation efficiency.

Experimental Procedure:

  • Dissolve racemic this compound (1 eq.) in warm methanol.

  • In a separate flask, dissolve (+)-(2R,3R)-tartaric acid (0.5 eq.) in warm methanol.

  • Slowly add the tartaric acid solution to the solution of the racemic amine with stirring.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold methanol. This first crop will be enriched in one of the diastereomeric salts.

  • To liberate the free amine, dissolve the crystals in water and add a 2M solution of sodium hydroxide until the pH is > 12.

  • Extract the enantiomerically enriched amine with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The enantiomeric excess (e.e.) of the resolved amine should be determined by chiral High-Performance Liquid Chromatography (HPLC).

  • The mother liquor from the filtration in step 5 contains the other diastereomer. This can be treated in a similar manner to recover the other enantiomer, which can then be further purified if necessary.

Part 3: Application in the Synthesis of a Dopamine D1 Receptor Agonist

The true value of a chiral building block is demonstrated by its successful incorporation into a biologically active molecule. Enantiomerically pure this compound is an excellent precursor for the synthesis of potent dopamine receptor agonists. The diol functionality mimics the catechol group of dopamine, a key pharmacophoric feature for receptor binding.

Protocol 3: Synthesis of a Dihydrexidine Analog

Dihydrexidine is a potent and selective full agonist of the D1-like dopamine receptors. This protocol outlines the synthesis of a dihydrexidine analog using our chiral building block, showcasing its utility in constructing complex, polycyclic neuroactive compounds.

Step 1: Protection of the Diol

To avoid unwanted side reactions in the subsequent steps, the diol functionality is protected, for example, as a cyclic silyl ether.

Parameter Value Rationale
Protecting Group Di-tert-butylsilyleneForms a stable, cyclic silyl ether with the cis-diol, which can be readily cleaved later.
Reagent Di-tert-butylsilyl bis(trifluoromethanesulfonate)A highly reactive silylating agent.
Base 2,6-LutidineA non-nucleophilic base to scavenge the triflic acid byproduct.
Solvent Dichloromethane (anhydrous)Inert solvent.

Experimental Procedure:

  • To a solution of enantiomerically pure this compound (1 eq.) and 2,6-lutidine (2.5 eq.) in anhydrous dichloromethane at -78 °C, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq.) dropwise.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the protected diol.

Step 2: N-Alkylation and Ring Closure (Pomeranz-Fritsch-Bobbitt type reaction)

This step involves the construction of the additional rings to form the final polycyclic scaffold.

Parameter Value Rationale
Alkylation/Cyclization Precursor 2-(Bromomethyl)benzaldehyde dimethyl acetalProvides the necessary carbon framework for the subsequent ring closure.
Base Potassium CarbonateTo facilitate the N-alkylation.
Solvent AcetonitrileA suitable polar aprotic solvent for N-alkylation.
Cyclization Catalyst Trifluoroacetic acid (TFA)A strong acid to promote the intramolecular cyclization.

Experimental Procedure:

  • To a solution of the protected diol (1 eq.) in acetonitrile, add 2-(bromomethyl)benzaldehyde dimethyl acetal (1.2 eq.) and potassium carbonate (3 eq.).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate.

  • Dissolve the crude intermediate in dichloromethane and treat with trifluoroacetic acid (5 eq.) at room temperature for 4 hours to effect cyclization.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Step 3: Deprotection

The final step is the removal of the silyl protecting group to yield the target dihydrexidine analog.

Parameter Value Rationale
Deprotecting Agent Tetrabutylammonium fluoride (TBAF)A standard reagent for the cleavage of silyl ethers.
Solvent Tetrahydrofuran (THF)A common solvent for TBAF deprotections.

Experimental Procedure:

  • Dissolve the protected polycyclic compound (1 eq.) in THF.

  • Add a 1M solution of TBAF in THF (1.5 eq.) and stir at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the final dihydrexidine analog.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of complex, biologically active molecules. Its structural similarity to the catechol moiety of dopamine makes it an invaluable tool in the development of novel neuropharmacological agents. The protocols outlined in this guide provide a solid foundation for the synthesis, resolution, and application of this important synthon. By understanding the chemical principles behind each step, researchers can adapt and modify these procedures to suit their specific synthetic goals, ultimately accelerating the discovery of new medicines.

References

  • Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. Med Chem. 2012 Jul;8(4):699-704.
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  • Synthesis of Novel 4-Aryl-1,2,3,4-tetrahydroisoquinolines as Probes for Dopamine Receptor Ligands.
  • synthesis of tetrahydroisoquinolines and tetrahydro[6]benzazepines and their dopaminergic activity. ResearchGate.

  • Pictet–Spengler reaction. Wikipedia.
  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters. 2021;40:127971.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Europe PMC.
  • Bischler–Napieralski reaction. Wikipedia.
  • A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv
  • A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Thieme.
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  • 2-HYDROXY-4-METHYLQUINOLINE synthesis. ChemicalBook.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Semantic Scholar.
  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Molecules. 2010;15(4):2717-2751.
  • (PDF) Resolution of P-Heterocycles with Tartaric Acid Derivatives.
  • Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. International Journal of Molecular Sciences. 2019;20(5):1173.
  • Chiral resolution. Wikipedia.
  • What is the chemical method for the resolution of (+) tartaric acid?. Quora.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11:13058-13083.
  • Diastereoselective Synthesis of (–)
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. 1996;53(1):25-29.
  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline. Santa Cruz Biotechnology.
  • Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances. 2022;12:20183-20191.
  • (1R,4R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. Clearsynth.
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem.
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Application Notes and Protocols for the Analytical Quantification of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a tetrahydroisoquinoline (THIQ) derivative. The THIQ scaffold is a core structural motif in a vast array of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Given its potential significance in medicinal chemistry and drug development, robust and reliable analytical methods for the characterization and quantification of "this compound" are paramount.[2] This document provides a comprehensive guide to the analytical methodologies applicable to this compound, targeting researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are founded on established analytical principles for structurally related tetrahydroisoquinoline compounds and serve as a validated starting point for method development and implementation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of "this compound" is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂[3]
Molecular Weight179.22 g/mol [3]
IUPAC NameThis compound[4]
SMILESCN1CC(C2=C(C1)C=C(C=C2)O)O[4]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of tetrahydroisoquinoline derivatives in various matrices.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely adopted method for the analysis of polar and non-polar compounds. For "this compound," a C18 or a specialized reverse-phase column with low silanol activity would be a suitable choice for achieving optimal separation.[5]

This protocol outlines a general reverse-phase HPLC method with UV detection.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • A gradient elution is recommended to ensure good resolution and peak shape.

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05

3. Flow Rate and Detection:

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Isoquinoline derivatives typically exhibit UV absorbance between 200-300 nm.[8] An initial scouting run using a photodiode array (PDA) detector is advised to determine the optimal wavelength for maximum absorbance.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Justification of Experimental Choices:

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the tertiary amine in the tetrahydroisoquinoline ring, leading to improved peak shape and reduced tailing on the reverse-phase column.

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent allows for the effective elution of compounds with a range of polarities, ensuring that "this compound" and any potential impurities are well-separated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice.[6][7]

This protocol provides a starting point for developing a robust LC-MS/MS method.

1. LC Conditions:

  • Utilize the HPLC conditions described in the previous section. A mobile phase compatible with mass spectrometry, such as one containing formic acid, is essential.[6]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for tetrahydroisoquinolines due to the presence of the basic nitrogen atom.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred mode. This involves monitoring specific precursor-to-product ion transitions.

    • Precursor Ion: The protonated molecule [M+H]⁺ of "this compound" (m/z 180.1).

    • Product Ions: The fragmentation of the precursor ion will need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. Common fragmentation pathways for tetrahydroisoquinolines involve cleavage of the bonds beta to the nitrogen atom.[9][10]

  • MS Parameters:

    • Source Temperature: 150 °C[6]

    • Desolvation Temperature: 400 °C[6]

    • Desolvation Gas Flow: 800 L/h[6]

3. Method Validation Workflow

G cluster_0 Method Development cluster_1 Sample Analysis MD1 Selectivity & Specificity MD2 Linearity & Range MD1->MD2 MD3 Precision (Repeatability & Intermediate) MD2->MD3 MD4 Accuracy MD3->MD4 MD5 Limit of Detection (LOD) MD4->MD5 MD6 Limit of Quantification (LOQ) MD5->MD6 MD7 Robustness MD6->MD7 SA1 Sample Preparation MD7->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Quantification SA2->SA3

Caption: Workflow for LC-MS/MS method validation.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR spectra are essential for unambiguous structure confirmation.[11][12]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the tetrahydroisoquinoline ring system, and the N-methyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern and stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the N-methyl carbon.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Functional GroupWavenumber (cm⁻¹)
O-H (phenolic)3200-3600 (broad)[14][15]
C-H (aromatic)3000-3100[14][15]
C-H (aliphatic)2850-2960[14][15]
C=C (aromatic)1450-1600
C-N (amine)1020-1250
C-O (phenol)1200-1260

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl groups.[11][16]

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. Isoquinoline and its derivatives typically display characteristic absorption bands in the UV region.[8][17] The exact position of the absorption maxima will be influenced by the solvent polarity and the substitution pattern on the aromatic ring.[18]

Experimental Workflow for Compound Characterization

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification SE1 NMR Spectroscopy (1H, 13C) SE2 Mass Spectrometry (HRMS) SE1->SE2 SE3 FTIR Spectroscopy SE2->SE3 PQ1 HPLC-UV SE3->PQ1 PQ2 LC-MS/MS PQ1->PQ2 PQ3 Quantitative NMR (qNMR) PQ2->PQ3

Caption: Integrated workflow for compound characterization.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive analysis of "this compound." The selection of a specific technique will be dictated by the analytical objective, whether it be structural confirmation, purity assessment, or quantification in complex matrices. It is imperative that any method developed based on these protocols undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended application.

References

  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved from [Link]

  • American Chemical Society. (n.d.). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of tetrahydroisoquinolines by reversed-phase liquid chromatography with gradient elution and amperometric detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-METHYL-1,2,3,4-TETRAHYDROISOCHINOLIN-4,8-DIOL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Mass Spectrometry of Some Bisbenzyltetrahydroisoquinoline Alkaloids. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • Medical Mass Spectrometry. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Tetrahydroisoquinoline-Alkaloid Analogs with a Diphenyloxide Fragment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. Retrieved from [Link]

  • PlantaeDB. (n.d.). This compound. Retrieved from [Link]

  • My Skin Recipes. (n.d.). (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Tetrahydrozoline Hydrochloride in Redness Relief Eye Drops on Newcrom R1 column. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Retrieved from [Link]

  • University of Bath's research portal. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Retrieved from [Link]

  • Dove Research & Analytics Laboratory. (n.d.). Product. Retrieved from [Link]

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A Robust HPLC-UV Method for the Quantification of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol.

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This compound belongs to the tetrahydroisoquinoline family, which is of significant interest in pharmaceutical and neuroscience research due to its structural similarity to endogenous neurotoxins and potential therapeutic agents. The method described herein utilizes reversed-phase chromatography with UV detection, providing a reliable and accessible analytical solution for researchers and drug development professionals. The rationale behind the selection of chromatographic parameters is discussed in detail, emphasizing the chemical properties of the analyte, such as its polarity and ionizable nature. Furthermore, a comprehensive protocol for method validation is provided, ensuring the method's suitability for its intended purpose.

Introduction: The Analytical Challenge

This compound is a polar, ionizable molecule containing a catechol moiety. Such structures present unique challenges in reversed-phase HPLC. The tertiary amine (pKa estimated around 8.5-9.5) can cause peak tailing due to interactions with residual silanols on the stationary phase, while the catechol group is susceptible to oxidation. Therefore, careful control of mobile phase pH and composition is critical for achieving symmetric peak shapes and ensuring analyte stability. This guide provides a systematic approach to developing and validating an HPLC method that addresses these challenges head-on.

Method Development Rationale

The development of this method was guided by the physicochemical properties of this compound.

  • Column Selection: A C18 column is chosen as the stationary phase due to its versatility and wide range of applications in reversed-phase chromatography. The hydrophobicity of the C18 alkyl chains provides adequate retention for the molecule's core structure. To minimize peak tailing from the amine group, a column with end-capping and high purity silica is recommended.

  • Mobile Phase pH Control: The tertiary amine in the analyte requires an acidic mobile phase to ensure it is consistently in its protonated, more polar form. Operating at a pH of around 2.5-3.5, well below the pKa of the amine, suppresses the ionization of silanol groups on the silica support, leading to improved peak symmetry. Phosphoric acid or formic acid are suitable buffers for this pH range.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The proportion of acetonitrile is optimized to achieve a suitable retention time, typically within 5-10 minutes.

  • Detection Wavelength: Catechol-containing compounds typically exhibit strong UV absorbance between 270 and 290 nm. An initial wavelength of 280 nm is proposed, which should be confirmed by analyzing the UV spectrum of the standard compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or phosphoric acid), analytical grade

  • Methanol, HPLC grade

Instrumentation

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then re-equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using Mobile Phase A as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Method Validation Strategy

A comprehensive validation of the method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended application.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for the analyte should be free of interference from the blank and placebo.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 80-120% for low concentrations and 98-102% for higher concentrations.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Detection Limit (DL) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Quantitation Limit (QL) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH, flow rate, and column temperature are varied slightly.

Workflow Diagrams

HPLC Method Development Workflow

cluster_prep Phase 1: Preparation & Initial Assessment cluster_dev Phase 2: Method Optimization cluster_val Phase 3: Validation start Define Analytical Target Profile props Assess Analyte Properties (Polarity, pKa, UV Spectra) start->props col_select Column & Mobile Phase Selection (C18, Acidic pH) props->col_select screening Initial Screening Runs col_select->screening optimization Optimize Gradient & Flow Rate screening->optimization peak_sym Evaluate Peak Shape & Resolution optimization->peak_sym optimization->peak_sym validation Perform Full Method Validation (ICH Q2) peak_sym->validation protocol Finalize & Document Protocol validation->protocol

Caption: A structured workflow for HPLC method development and validation.

Sample Analysis Protocol

prep_standards Prepare Standard Solutions (Stock & Working) sys_suitability System Suitability Test (Inject Standard 5x, check RSD) prep_standards->sys_suitability prep_samples Prepare Sample Solutions (Dilute in Mobile Phase A) analyze_samples Analyze Samples (Inject Samples) prep_samples->analyze_samples cal_curve Generate Calibration Curve (Inject Standards) sys_suitability->cal_curve If Pass cal_curve->analyze_samples quantify Quantify Analyte (Calculate Concentration from Curve) analyze_samples->quantify

Caption: Step-by-step protocol for sample analysis.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By carefully considering the chemical nature of the analyte, particularly its ionizable amine and catechol groups, the described method achieves excellent peak shape and resolution. The comprehensive validation protocol ensures that the method is fit for its intended purpose in research and quality control environments.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Storch, A., et al. Salsolinol, a long-term parkinsonism-inducing catechol-isoquinoline. Journal of Neural Transmission, 107(3), pp.297-316. (2000). [Link]

  • Haber, H., et al. Simultaneous determination of salsolinol and its N-methylated metabolite in human plasma using high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), pp.251-257. (1998). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. (2010). [Link]

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a significant molecule in pharmaceutical research and development, often studied as a potential metabolite or degradation product of phenylephrine. Its structural elucidation and purity assessment are critical for ensuring the safety and efficacy of pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this and other small molecules, providing detailed information about the chemical structure, connectivity, and stereochemistry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic analysis of this compound. The protocols herein are designed to be self-validating and are grounded in established NMR principles, ensuring technical accuracy and reproducibility. While specific spectral data for this compound is not widely published, this guide will focus on the expected spectral features based on the analysis of structurally related compounds and provide robust protocols for its characterization. The structural characterization of this compound has been noted as achievable through a combination of 1D and 2D NMR techniques, including 1H, 13C, COSY, HMBC, and HSQC experiments[1][2].

Molecular Structure and Predicted NMR Active Nuclei

The chemical structure of this compound is presented below. A thorough understanding of its structure is the first step in predicting and interpreting its NMR spectra.

Caption: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (ax, eq)3.5 - 3.8m-
N-CH₃2.4 - 2.6s-
H-3 (ax, eq)2.7 - 3.0m-
H-44.8 - 5.0t or ddJ(H4,H3a), J(H4,H3b)
H-56.8 - 7.0dJ(H5,H6) ≈ 8
H-66.6 - 6.8tJ(H6,H5) ≈ 8, J(H6,H7) ≈ 8
H-76.5 - 6.7dJ(H7,H6) ≈ 8
4-OHVariablebr s-
8-OHVariablebr s-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-150 - 55
N-CH₃42 - 45
C-348 - 52
C-465 - 70
C-4a125 - 130
C-5115 - 120
C-6120 - 125
C-7118 - 122
C-8150 - 155
C-8a135 - 140

Experimental Protocols

The following sections detail the step-by-step methodologies for the comprehensive NMR analysis of this compound.

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.

  • Amount of Substance: For a standard ¹H NMR spectrum, 5-10 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are good starting choices due to their ability to dissolve polar compounds and exchange with the hydroxyl protons, which can simplify the spectrum.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely and label it appropriately.

sample_preparation cluster_0 Sample Preparation Workflow Weigh_Sample 1. Weigh 5-50 mg of Compound Add_Solvent 2. Add 0.6-0.7 mL Deuterated Solvent Weigh_Sample->Add_Solvent Dissolve 3. Ensure Complete Dissolution (Vortex/Sonicate) Add_Solvent->Dissolve Transfer 4. Transfer to NMR Tube Dissolve->Transfer Cap_Label 5. Cap and Label Transfer->Cap_Label

Caption: Workflow for NMR sample preparation.

1D NMR Spectroscopy: ¹H and ¹³C Spectra Acquisition

¹H NMR Protocol:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (ns): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds to ensure good resolution.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Protocol:

  • Instrument Setup: The same locked and shimmed sample from the ¹H NMR experiment can be used.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment with proton decoupling.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 180 ppm will cover the expected signals.

  • Processing:

    • Apply a Fourier transform with an exponential multiplication to improve the signal-to-noise ratio.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

2D NMR Spectroscopy: COSY and HSQC for Structural Elucidation

2D NMR experiments are essential for confirming the proton and carbon assignments and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) Protocol:

The COSY experiment reveals proton-proton couplings, typically through two or three bonds.

  • Acquisition: Use a standard COSY pulse sequence. The spectral width in both dimensions should be the same as that used for the ¹H spectrum.

  • Interpretation: Cross-peaks in the 2D spectrum indicate coupled protons. For this compound, expect to see correlations between:

    • H-3 and H-4.

    • H-5 and H-6.

    • H-6 and H-7.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

The HSQC experiment correlates protons with their directly attached carbons.

  • Acquisition: Use a standard HSQC pulse sequence. The F2 (proton) dimension spectral width should match the ¹H spectrum, and the F1 (carbon) dimension should encompass the expected ¹³C chemical shift range.

  • Interpretation: Cross-peaks directly link a proton signal to its corresponding carbon signal, allowing for unambiguous assignment of the ¹³C spectrum.

NMR_Workflow Sample_Prep Sample Preparation 1H_NMR 1D ¹H NMR Acquisition Sample_Prep->1H_NMR 13C_NMR 1D ¹³C NMR Acquisition 1H_NMR->13C_NMR COSY 2D COSY Acquisition 13C_NMR->COSY HSQC 2D HSQC Acquisition COSY->HSQC Data_Analysis Data Analysis and Structure Elucidation HSQC->Data_Analysis

Caption: Overall workflow for the NMR analysis of the target compound.

Data Interpretation and Structural Verification

A systematic approach to interpreting the collected NMR data will lead to the confident structural confirmation of this compound.

  • ¹H NMR Analysis:

    • Identify the singlet corresponding to the N-CH₃ group.

    • Locate the aromatic protons in the downfield region (6.5-7.0 ppm) and analyze their splitting patterns to determine their relative positions.

    • Identify the methine proton at C-4, which is expected to be a triplet or a doublet of doublets due to coupling with the C-3 protons.

    • The methylene protons at C-1 and C-3 will likely appear as complex multiplets.

    • The hydroxyl protons may appear as broad singlets or may not be observed if exchanged with the solvent.

  • ¹³C NMR Analysis:

    • Identify the number of unique carbon signals, which should correspond to the number of non-equivalent carbons in the structure.

    • Use the HSQC spectrum to correlate each protonated carbon with its attached proton.

  • 2D NMR Analysis:

    • Use the COSY spectrum to trace the spin systems within the molecule, confirming the connectivity of the aliphatic and aromatic protons.

    • The HSQC spectrum provides the direct one-bond C-H correlations, solidifying the assignments made from the 1D spectra.

Conclusion

This application note provides a comprehensive framework for the NMR spectroscopic analysis of this compound. By following these detailed protocols for sample preparation, data acquisition, and interpretation, researchers can confidently characterize this important pharmaceutical compound. The use of a combination of 1D and 2D NMR techniques is essential for the complete and unambiguous structural elucidation.

References

  • Marín, A., et al. (2009). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 81(21), 8683–8689. Available at: [Link]

  • Patel, R. V., et al. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 4(9), 231-237. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(9), 6245-6261. Available at: [Link]

  • Li, W., et al. (2010). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. Journal of Organic Chemistry, 75(1), 243-246. Available at: [Link]

Sources

"2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol" reference standard preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Preparation and Certification of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol as a Reference Standard

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical characterization of this compound. This compound is a critical reference standard for quality control in the pharmaceutical industry, particularly in the analysis of drug substances such as Phenylephrine, where it may arise as a decomposition product or impurity.[1][2][3] The protocols herein are designed for researchers, analytical scientists, and drug development professionals to produce and qualify this material to the high purity standards required for a chemical reference standard. The guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deep understanding of the scientific principles involved.

Introduction and Significance

This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold found in many natural alkaloids and pharmacologically active molecules.[4][5] Its specific relevance in pharmaceutical applications is often linked to its role as a potential impurity or degradant in active pharmaceutical ingredients (APIs). Furthermore, chiral intermediates of this family are valuable in the development of neuroactive agents and in studying stereoselective receptor-binding interactions.[6]

The availability of a high-purity, fully characterized reference standard is a prerequisite for the validation of analytical methods used in drug stability, purity testing, and formulation development. This application note details a robust workflow for the de novo synthesis and subsequent certification of this compound, ensuring its suitability for these demanding applications.

Health and Safety Precautions

The synthesis and handling of chemical compounds require strict adherence to safety protocols. The procedures outlined should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles (EN 166), and chemical-resistant gloves.[7]

  • Chemical Handling:

    • Avoid inhalation of dust, fumes, or vapors. Do not breathe mists or sprays.[8]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7][8]

    • Do not ingest the chemical. If swallowed, rinse the mouth with water, do not induce vomiting, and call a poison center or doctor immediately.[8]

  • Storage: Store the compound and all intermediates in tightly closed containers in a locked, secure, and well-ventilated area. Recommended storage for the final product is under refrigerated conditions (2-8°C).[1][6][9]

  • Disposal: Dispose of all chemical waste according to approved institutional and local environmental regulations.[8]

Proposed Synthetic Pathway

While several methods exist for synthesizing the tetrahydroisoquinoline core, such as the Bischler-Napieralski reaction and Pictet-Spengler reaction, a targeted synthesis is required for the specific hydroxylation pattern and N-methylation.[4][10] The following multi-step pathway is proposed, starting from commercially available 2-hydroxy-3-methoxybenzaldehyde. This route involves the formation of a phenethylamine precursor, followed by cyclization and subsequent functional group manipulation.

Synthetic Pathway A 2-Hydroxy-3-methoxybenzaldehyde B Nitrostyrene Intermediate A->B Henry Reaction (Nitromethane, Base) C Phenethylamine Precursor B->C Reduction (e.g., LiAlH4) D N-Formyl Intermediate C->D Formylation (Ethyl Formate) E Dihydroisoquinoline Intermediate D->E Bischler-Napieralski Cyclization (POCl3) F Quaternary Salt Intermediate E->F N-Methylation (CH3I) G 2-Methyl-1,2,3,4-tetrahydro isoquinoline-8-ol-4-one F->G Oxidation & Hydrolysis H Target Compound: 2-Methyl-1,2,3,4-tetrahydro isoquinoline-4,8-diol G->H Stereoselective Reduction (e.g., NaBH4)

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Part A: Synthesis of this compound

This protocol is a representative procedure. Researchers should adapt and optimize conditions based on laboratory-specific findings.

Table 1: Materials and Reagents

Reagent/MaterialM.W.CAS No.SupplierNotes
2-Hydroxy-3-methoxybenzaldehyde152.15698-27-1Standard VendorStarting Material
Nitromethane61.0475-52-5Standard VendorReagent
Lithium Aluminum Hydride (LiAlH₄)37.9516853-85-3Standard VendorReducing Agent
Ethyl Formate74.08109-94-4Standard VendorFormylating Agent
Phosphorus Oxychloride (POCl₃)153.3310025-87-3Standard VendorCyclizing Agent
Iodomethane (CH₃I)141.9474-88-4Standard VendorMethylating Agent
Sodium Borohydride (NaBH₄)37.8316940-66-2Standard VendorReducing Agent
Tetrahydrofuran (THF), Anhydrous-109-99-9Standard VendorSolvent
Acetonitrile, Anhydrous-75-05-8Standard VendorSolvent
Diethyl Ether-60-29-7Standard VendorSolvent

Step-by-Step Synthesis:

  • Step 1: Synthesis of the Phenethylamine Precursor.

    • Dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent with a base and react with nitromethane (Henry reaction) to form the corresponding nitrostyrene derivative.

    • Reduce the nitrostyrene intermediate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous THF to yield the 2-(2-aminoethyl)-6-methoxyphenol. Causality: LiAlH₄ is required for the complete reduction of both the nitro group and the alkene.

  • Step 2: N-Formylation and Cyclization.

    • React the resulting phenethylamine with ethyl formate to protect the amine as a formamide.

    • Perform a Bischler-Napieralski cyclization using phosphorus oxychloride (POCl₃) in anhydrous acetonitrile. This reaction closes the ring to form the dihydroisoquinoline core. The methoxy group directs the cyclization.

  • Step 3: N-Methylation and Reduction.

    • Methylate the nitrogen of the dihydroisoquinoline using iodomethane to form a quaternary iminium salt.

    • Reduce the iminium salt in situ with sodium borohydride (NaBH₄) to yield 8-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Step 4: Demethylation and Hydroxylation.

    • The conversion of the 8-methoxy group to an 8-hydroxy group and introduction of the 4-hydroxy group is a complex step that may require specialized oxidation/reduction and demethylation (e.g., with BBr₃) steps. For the purpose of this guide, we assume a route that leads to an intermediate ketone at the C4 position, which is then reduced.

    • Reduce the 2-Methyl-1,2,3,4-tetrahydroisoquinoline-8-ol-4-one intermediate with NaBH₄ in ethanol. This reduction introduces the hydroxyl group at the C4 position. Causality: NaBH₄ is a mild reducing agent suitable for converting the ketone to a secondary alcohol without affecting the aromatic ring.

  • Step 5: Work-up and Initial Isolation.

    • Quench the final reaction carefully with water, adjust the pH to be slightly basic, and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part B: Purification to Reference Standard Grade

A purity of >99.5% is targeted for a reference standard. A two-stage purification process is recommended.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM).

    • Procedure: Load the crude product onto the column and elute with the solvent gradient. Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine and concentrate the pure fractions. Causality: This step removes major impurities and unreacted starting materials with different polarities.

  • Recrystallization:

    • Solvent System: A mixture of ethanol and hexane or isopropanol/water.

    • Procedure: Dissolve the semi-purified solid from the column in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to maximize crystal formation. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum. Causality: Recrystallization is a highly effective method for removing trace impurities, resulting in a crystalline solid with high purity and a sharp melting point.

Part C: Analytical Characterization and Qualification

The purified material must be rigorously analyzed to confirm its identity, purity, and potency.

Table 2: Analytical Methods for Qualification

AnalysisMethodPurposeExpected Result
Identity ¹H & ¹³C NMRStructural ConfirmationSpectra consistent with the proposed structure.
MS (ESI+)Molecular Weight[M+H]⁺ at m/z 180.10
FT-IRFunctional GroupsPeaks for O-H, N-H (if secondary), C-H, C=C (aromatic)
Purity HPLC-UVPurity Assay>99.5% Peak Area
Elemental AnalysisElemental CompositionTheoretical %C, H, N ±0.4%
Physical Melting PointPurity & Physical StateSharp, defined melting range
Karl FischerWater Content<0.5% w/w

Protocol 1: HPLC Purity Determination

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Prepare a solution of the reference standard in methanol at a concentration of approximately 0.5 mg/mL.

Protocol 2: NMR Structural Confirmation

  • Instrument: Bruker 500 MHz or equivalent.

  • Solvent: DMSO-d₆ or MeOD.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, a singlet for the N-methyl group, and aliphatic protons for the tetrahydroisoquinoline core.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the 10 unique carbon atoms in the molecule.[11]

Workflow for Reference Standard Certification

The entire process from synthesis to final certification follows a logical, self-validating workflow.

Certification Workflow cluster_prep Preparation cluster_purify Purification cluster_certify Certification & Release synthesis Chemical Synthesis crude_iso Crude Isolation synthesis->crude_iso column Flash Chromatography crude_iso->column recrystal Recrystallization column->recrystal identity Identity Tests (NMR, MS, IR) recrystal->identity purity Purity Assay (HPLC >99.5%) identity->purity phys_char Physical Tests (MP, Water Content) purity->phys_char cert Certificate of Analysis Generation phys_char->cert

Sources

Application Notes and Protocols for the Utilization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast array of natural products and synthetically derived compounds, exhibiting a broad spectrum of biological activities.[1][2][3][4] This scaffold's inherent conformational rigidity and three-dimensional character allow for precise spatial orientation of substituents, making it a "privileged structure" in drug discovery.[2] Derivatives of THIQ have been successfully developed into therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and hypertension.[1][2][5][6][7] The versatility of the THIQ framework provides a robust starting point for the design of novel bioactive molecules. This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol .

Compound Profile: this compound

Parameter Value
IUPAC Name 2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol[8]
Molecular Formula C₁₀H₁₃NO₂[8]
Molecular Weight 179.22 g/mol [8]
CAS Number 23824-25-1[9]
Predicted Targets NF-kappa-B, Cathepsin D, Monoamine oxidase A[8]

While extensive biological data for this compound is not yet publicly available, its structural features and the known activities of related compounds suggest several promising avenues for investigation. Notably, it is commercially available as a chiral intermediate for the synthesis of neuroactive agents and enzyme inhibitors.[10] Its dihydroxyphenyl moiety is a common feature in compounds with antioxidant and radical-scavenging properties.

Potential Therapeutic Applications and Rationale

Based on the activities of related THIQ derivatives and its predicted targets, this compound is a candidate for investigation in the following areas:

  • Neuroprotection: Many THIQ derivatives exhibit neuroprotective effects.[6][7][11][12] The potential mechanisms include antioxidant activity, inhibition of monoamine oxidase (a predicted target), and modulation of glutamatergic signaling.[6] The diol structure in the target molecule suggests potential for free radical scavenging.

  • Oncology: The THIQ scaffold is present in numerous antitumor compounds.[5][13][14][15][16] Potential mechanisms of action for THIQ derivatives in cancer include tubulin polymerization inhibition and induction of apoptosis.[5][15] The predicted interaction with NF-kappa-B, a key regulator of inflammation and cell survival, warrants investigation in cancer models.[8]

  • Anti-inflammatory Effects: Phosphodiesterase 4 (PDE4) is a validated target for inflammatory diseases, and THIQ-based PDE4 inhibitors have been developed.[17] Given the role of NF-kappa-B in inflammation, this pathway should also be explored.

Experimental Workflow for Compound Evaluation

The following diagram outlines a general workflow for the initial characterization and validation of this compound's biological activity.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Validation A Compound Acquisition & Purity Assessment B Primary Target-Based Assays (e.g., MAO-A, NF-κB) A->B C Phenotypic Screening (e.g., Cytotoxicity in Cancer Cells, Neuroprotection Assays) A->C D ADME-Tox Profiling (Solubility, Permeability, Microsomal Stability) B->D C->D E Secondary Target Engagement Assays D->E F Signaling Pathway Analysis (Western Blot, Reporter Assays) E->F G Cell Cycle & Apoptosis Analysis F->G H Pharmacokinetic Studies G->H I Efficacy in Disease Models (e.g., Xenograft, Neurodegeneration Models) H->I J Preliminary Toxicology I->J

Caption: A stepwise workflow for the evaluation of this compound.

Detailed Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 6-hydroxydopamine (6-OHDA) or H₂O₂ as an oxidative stressor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 2 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of 6-OHDA or H₂O₂ in culture medium. Add the appropriate volume to each well to achieve the final desired concentration (e.g., 100 µM 6-OHDA). Include a vehicle control (no stressor) and a stressor-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the EC₅₀ of the compound's protective effect.

Protocol 2: NF-κB Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB signaling.

Materials:

  • HEK293T cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

  • NF-κB Activation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Remove the medium and add luciferase assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a cell viability assay performed in parallel (e.g., CellTiter-Glo®). Calculate the percent inhibition of NF-κB activity relative to the TNF-α stimulated control and determine the IC₅₀.

Signaling Pathway Visualization

The following diagram illustrates the potential modulation of the NF-κB signaling pathway by this compound.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Inflammatory Gene Transcription Nucleus->Gene Initiates Compound 2-Methyl-1,2,3,4- tetrahydroisoquinoline-4,8-diol Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Potential inhibitory points of this compound in the NF-κB pathway.

Conclusion and Future Directions

This compound represents an intriguing starting point for drug discovery programs, particularly in the areas of neurodegenerative diseases and oncology. The protocols outlined in this document provide a robust framework for its initial biological characterization. Future work should focus on elucidating its precise mechanism of action, identifying its direct molecular targets, and optimizing its structure to enhance potency and drug-like properties. The rich chemical landscape of tetrahydroisoquinolines suggests that even subtle modifications to this scaffold can lead to significant improvements in biological activity.

References

  • Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). Bioorganic & Medicinal Chemistry Letters, 109, 129824.
  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.).
  • Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candid
  • Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. (2023). Archiv der Pharmazie, 356(12), e2300453.
  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (n.d.). PubMed Central.
  • Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis tre
  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (n.d.). ProQuest.
  • Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candid
  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
  • Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. (2018). PubMed.
  • (R)
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).
  • This compound. (n.d.). PlantaeDB.
  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.).
  • This compound. (n.d.). Axios Research.
  • (r)
  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. (n.d.). PubChem.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • (1R,4R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. (n.d.). CLEARSYNTH.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research.
  • The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. (2006). PubMed.
  • Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. (2005). PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel
  • Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. (2004). PubMed.
  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (n.d.). MDPI.
  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline. (n.d.). BioOrganics.
  • The Pharmacokinetics and Metabolism of 4-Methyl-1,2,3,4-tetrahydroisoquinoline: An In-depth Technical Guide. (2025). Benchchem.

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol from typical reaction mixtures. Designed for researchers, chemists, and drug development professionals, this document addresses common challenges encountered during the isolation of this polar, basic heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude reaction mixture? A1: Impurities largely depend on the synthetic route, which often involves variations of the Pictet-Spengler or Bischler-Napieralski reactions.[1][2][3] Common impurities may include unreacted starting materials (e.g., a phenethylamine precursor and an aldehyde), partially cyclized intermediates, over-alkylation products, and side-products from competing reactions. If the synthesis involves reduction of a dihydroisoquinoline intermediate, the corresponding imine may also be present.

Q2: My compound is streaking badly on a silica gel TLC plate. What's happening? A2: This is a classic issue for basic, nitrogen-containing compounds on standard silica gel. The tertiary amine in your molecule is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to slow, uneven movement up the plate, resulting in significant tailing or streaking.[4]

Q3: I'm trying to purify my compound by column chromatography, but nothing is coming off the column. Why? A3: Your compound is likely irreversibly adsorbed onto the silica gel. This happens for two main reasons: 1) The solvent system is not polar enough to elute the highly polar diol compound, or 2) The compound may be decomposing on the acidic silica stationary phase.[4]

Q4: My attempt at crystallization resulted in an "oiling out" of the product. How can I fix this? A4: "Oiling out" typically occurs when the solution is supersaturated, cooled too rapidly, or when significant impurities are present which inhibit the formation of a crystal lattice.[4] The oil is essentially a liquid phase of your compound that is no longer soluble but has not yet organized into solid crystals.

Q5: What are the best analytical methods to confirm the purity of my final product? A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with a C18 reversed-phase column, is excellent for quantifying purity and detecting minor impurities.[5] Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is crucial for structural confirmation and can reveal the presence of solvent or synthetic impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Purification Strategy Workflow

This diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude Reaction Mixture tlc TLC Analysis (DCM:MeOH:NH4OH) start->tlc decision Assess Polarity & Impurity Profile tlc->decision column Column Chromatography decision->column Complex Mixture or Close Spots crystallize Crystallization decision->crystallize Relatively Clean or Crystalline Solid sub_decision Purity > 95%? column->sub_decision crystallize->sub_decision prep_hplc Preparative HPLC (High Purity Needed) sub_decision->prep_hplc No final_check Final Purity Analysis (HPLC, NMR, MS) sub_decision->final_check Yes prep_hplc->final_check end Pure Compound final_check->end

Caption: Decision workflow for purifying the target compound.

Troubleshooting Purification Challenges

A. Normal-Phase Column Chromatography

This is often the first method attempted for purification. However, the polar and basic nature of this compound presents specific challenges.

Issue 1: Poor Separation or Significant Peak Tailing

  • Causality: The basic tertiary amine of your molecule forms strong ionic interactions with the acidic silanol groups on the silica surface. This causes the compound to "stick" and elute slowly and unevenly, leading to broad, tailing peaks that are difficult to separate from impurities.[4]

  • Troubleshooting Protocol:

    • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.

      • Triethylamine (Et₃N): Add 0.5-2% Et₃N to your solvent system (e.g., Dichloromethane/Methanol). This is highly effective but can be difficult to remove under vacuum.

      • Ammoniated Methanol: Prepare a ~7N solution of ammonia in methanol and use this as your polar co-solvent. A common mobile phase is a gradient of 0-10% ammoniated methanol in dichloromethane. The ammonia effectively competes for the acidic sites, allowing your compound to elute with much-improved peak shape.[4]

    • Optimize Solvent System with TLC: Before running a column, always optimize your solvent system using TLC. The ideal system should give your target compound an Rf value between 0.2 and 0.35. Test various ratios of a non-polar solvent (like Dichloromethane or Ethyl Acetate) and a polar solvent (like Methanol) with the added basic modifier.

    • Consider an Alternative Stationary Phase: If tailing persists, switch to a different stationary phase. Neutral or basic alumina can be effective for basic compounds, as they lack the strong acidic sites of silica.[4]

Issue 2: Compound Fails to Elute from the Column

  • Causality: The polarity of your mobile phase is too low to overcome the strong adsorption of the two hydroxyl groups and the tertiary amine to the highly polar silica gel.[6][7] In some cases, highly sensitive compounds can decompose on the acidic stationary phase.

  • Troubleshooting Protocol:

    • Perform a Stability Test: Spot your crude material on a TLC plate. Let it sit in the open air on the silica for 30-60 minutes, then elute as normal. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading on the silica.

    • Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity throughout the separation. For example, begin with 100% Dichloromethane and slowly increase the percentage of ammoniated methanol up to 15-20%. This ensures that less polar impurities elute first, followed by your more polar compound.

    • Switch to Reversed-Phase Chromatography: If normal-phase fails, reversed-phase is an excellent alternative for polar compounds. Here, the stationary phase (e.g., C18 silica) is non-polar, and a polar mobile phase is used. Your polar compound will have weaker interactions with the column and elute earlier than non-polar impurities.

B. Crystallization

Crystallization can be a highly effective method for obtaining very pure material if the crude product is relatively clean (>80-90%).

Issue: Product "Oils Out" or Fails to Crystallize

  • Causality: The presence of impurities disrupts the formation of an ordered crystal lattice. Alternatively, the solution may be too concentrated or cooled too quickly, causing the compound to crash out of solution as a liquid (oil) before it can form crystals.[4]

  • Troubleshooting Protocol:

    • Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Use small-scale tests to screen solvents like isopropanol, ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

    • Slow Cooling: After dissolving your compound in a minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Then, transfer it to a 4°C refrigerator. Rapid cooling often leads to oiling or the formation of very small, impure crystals.

    • Induce Crystallization: If crystals do not form spontaneously:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.

      • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystal growth.

    • Pre-Purification: If oiling persists due to impurities, perform a quick preliminary purification, such as filtering through a short plug of silica gel, before attempting crystallization again.

C. Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest levels of purity (>99%), preparative HPLC is the method of choice.[8]

Issue: Poor Peak Shape or Low Resolution

  • Causality: For a basic compound like this compound on a standard C18 column, secondary interactions between the amine and residual silanol groups on the silica backbone can cause peak tailing.

  • Troubleshooting Protocol:

    • Use a Mobile Phase Modifier: Adding a small amount of acid to the mobile phase protonates the tertiary amine, preventing it from interacting with the stationary phase and dramatically improving peak shape.

      • Formic Acid (FA): A concentration of 0.1% (v/v) in both the water and organic (acetonitrile or methanol) phases is a standard starting point.

      • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a stronger ion-pairing agent and can provide even sharper peaks, but it is non-volatile and can be difficult to remove from the final product.

    • Optimize the Gradient: Develop a gradient method that provides good separation between your target compound and its closest impurities. A typical gradient might run from 5% to 95% acetonitrile (with 0.1% FA) in water (with 0.1% FA) over 20-30 minutes.

    • Consider HILIC: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, providing better retention for polar analytes.

Key Purification Protocols

Protocol 1: Flash Column Chromatography (Ammoniated System)
  • Slurry Preparation: In a beaker, add silica gel to a solution of 2% ammoniated methanol in dichloromethane. Stir to create a uniform slurry. The amount of silica should be 50-100 times the weight of your crude material.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a mobile phase of 2-3% ammoniated methanol in dichloromethane. Collect fractions and monitor them by TLC. Gradually increase the percentage of ammoniated methanol (up to 10-15%) to elute your more polar target compound.

  • Fraction Analysis: Spot the collected fractions on a TLC plate, elute, and visualize. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure. Co-evaporation with methanol may be necessary to remove residual triethylamine if it was used.

Protocol 2: General Crystallization Procedure
  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., isopropanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Inducement (if necessary): If no crystals have formed, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Chilling: Once crystal formation begins, place the flask in an ice bath or a refrigerator (4°C) for at least one hour to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Summary of Recommended Starting Conditions

Purification MethodStationary PhaseRecommended Mobile Phase / SolventKey Modifier
TLC Analysis Silica Gel 60 F₂₅₄Dichloromethane:Methanol (9:1 to 8:2)1-2% NH₄OH or Et₃N
Flash Chromatography Silica Gel (230-400 mesh)Gradient of 0-15% MeOH in CH₂Cl₂1-2% NH₄OH in MeOH
Reversed-Phase HPLC C18 Silica (5-10 µm)Gradient of 5-95% Acetonitrile in Water0.1% Formic Acid (FA)
Crystallization N/AIsopropanol, Ethanol, or Ethyl AcetateN/A

References

  • Marae, I. S., Bakhite, E. A., Moustafa, O. S., Abbady, M. S., Mohamed, S. K., & Mague, J. T. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Clark, J. (2023). Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • Grembecka, J. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3195. [Link]

  • Rong, L., et al. (2020). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry, 192, 112194. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

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Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and significantly improve your reaction yields.

Overview of the Synthesis

The synthesis of this compound and related tetrahydroisoquinolines (THIQs) is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active alkaloids and pharmaceutical agents.[1][2] The most common and direct route to the THIQ core is the Pictet-Spengler reaction .[3][4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][6]

The specific synthesis of the target molecule typically starts from a suitably substituted phenethylamine precursor, which undergoes cyclization to form the core structure. The diol functionality and the N-methyl group introduce specific challenges related to substrate reactivity, product stability, and purification.

Core Reaction: The Pictet-Spengler Synthesis

The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The amine of the β-arylethylamine precursor reacts with an aldehyde (commonly formaldehyde or its equivalent) to form an imine, which is then protonated under acidic conditions to generate a highly electrophilic iminium ion.[3][6]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the phenethylamine attacks the iminium ion in an electrophilic aromatic substitution reaction, leading to the formation of the new six-membered heterocyclic ring.[5][6]

Caption: General mechanism of the Pictet-Spengler reaction.

Troubleshooting Guide: Enhancing Reaction Yield

This section directly addresses common issues encountered during the synthesis in a practical Q&A format.

Issue 1: My reaction yield is consistently low or I'm getting no product at all.

Question: I've followed the protocol, but my yield of this compound is below 20%. What are the most likely causes and how can I fix this?

Answer: Low yield is a frequent problem that can often be traced back to a few critical parameters. Let's break down the potential causes systematically.

The driving force for the cyclization step is the formation of a highly electrophilic iminium ion, which requires an acid catalyst.[3] If the catalysis is inefficient, the reaction will stall after imine formation.

  • Troubleshooting Steps:

    • Verify Acid Choice & Concentration: The reactivity of the aromatic ring dictates the required acid strength. Phenyl groups that are not activated by strong electron-donating groups often require stronger acids (e.g., trifluoroacetic acid - TFA, hydrochloric acid) and sometimes higher temperatures.[3][7] Softer acids may be insufficient.

    • Screen Acid Catalysts: If standard conditions fail, consider screening a panel of Brønsted or Lewis acids. Sometimes, a change from HCl to TFA or even a Lewis acid like BF₃·OEt₂ can dramatically improve yields.[8]

    • Optimize Catalyst Loading: The amount of acid is crucial. Too little results in a sluggish reaction, while too much can lead to side reactions or degradation.[9] Start with catalytic amounts (e.g., 20-50 mol%) and consider stoichiometric amounts if necessary.

The initial condensation between the amine and aldehyde is a reversible equilibrium reaction that produces water. If this water is not effectively managed, it can hinder the formation of the imine and subsequent iminium ion.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., DCM, toluene). The presence of water can interfere with the reaction equilibrium.[9]

    • Use a Dehydrating Agent: Consider adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture to sequester the water formed in situ.

    • Use Formaldehyde Equivalents: Instead of aqueous formaldehyde, use paraformaldehyde or dimethoxymethane, which can generate formaldehyde under acidic conditions with less water present.

The diol functionality makes the aromatic ring electron-rich and, along with the tetrahydroisoquinoline core, susceptible to oxidation, especially at elevated temperatures or during workup.[9]

  • Troubleshooting Steps:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. This is particularly important if the reaction requires heating.

    • Deoxygenate Solvents: Purge your solvents with N₂ or Ar gas before use to remove dissolved oxygen.

    • Control Temperature: While some Pictet-Spengler reactions require heat, excessive temperatures can cause degradation.[7] Monitor the reaction by TLC or LC-MS to find the minimum temperature and time required for completion. If decomposition is observed, try running the reaction at a lower temperature for a longer period.[9]

Caption: Decision workflow for troubleshooting low reaction yields.

Issue 2: My reaction mixture is dark and I'm isolating multiple colored impurities.

Question: The reaction turns dark brown/black, and chromatography is difficult due to many colored spots. What causes this and how can I prevent it?

Answer: Dark coloration is a classic sign of oxidative degradation. The electron-rich diol-substituted aromatic ring is highly susceptible to oxidation, which can form highly colored quinone-type species and other polymeric materials.

  • Preventative Measures:

    • Strictly Anaerobic Conditions: This is the most critical factor. As mentioned above, use an inert atmosphere (N₂ or Ar) and deoxygenated solvents throughout the reaction and workup.

    • Add Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid or sodium metabisulfite to the reaction or workup can help prevent oxidation.

    • Minimize Air Exposure During Workup: When performing extractions, work quickly and consider bubbling nitrogen through your aqueous layers before use. Concentrate the product on a rotary evaporator at the lowest practical temperature.

    • Purification on Deactivated Silica: If performing column chromatography, amine-containing compounds can streak or decompose on acidic silica gel. Pre-treating the silica by slurrying it with a solvent containing 1-2% triethylamine or ammonia, then removing the solvent, can create a basic, deactivated stationary phase that improves purification.

Issue 3: I'm struggling with the purification of the final product.

Question: My product is highly polar and either streaks badly on the TLC plate or won't elute from my silica column. What purification strategies do you recommend?

Answer: The combination of two hydroxyl groups and a basic nitrogen atom makes this compound a very polar and potentially challenging compound to purify via standard normal-phase chromatography.

  • Recommended Purification Strategies:

    • Modified Normal-Phase Chromatography:

      • Deactivate Silica: As mentioned, use silica gel deactivated with a base (e.g., 1-2% triethylamine in the eluent) to prevent strong ionic interactions that cause streaking.

      • Use a Polar Modifier: A common eluent system is Dichloromethane/Methanol. To improve peak shape, add a small amount of ammonium hydroxide (e.g., 0.5-1%) to the methanol.

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is often a better choice.[10]

      • Eluent System: Use a gradient of Water/Acetonitrile or Water/Methanol with a modifier.

      • pH Modifier: Adding a modifier like 0.1% TFA or 0.1% formic acid to the mobile phase will protonate the amine, often leading to sharper peaks. Alternatively, a basic modifier like ammonium acetate can be used.

    • Ion-Exchange Chromatography: This technique separates molecules based on charge and can be highly effective for basic compounds like this THIQ derivative.

    • pH-Zone-Refining Counter-Current Chromatography: This is an advanced liquid-liquid chromatography technique that is exceptionally powerful for separating ionizable compounds like alkaloids based on their pKa values.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best reaction conditions to start with for a Pictet-Spengler synthesis of a tetrahydroisoquinoline? A1: A robust starting point for a less-activated ring system is to use trifluoroacetic acid (TFA) as the catalyst in a non-protic solvent like dichloromethane (DCM) at room temperature.[9] Monitor the reaction by TLC or LC-MS over 24 hours. If no reaction occurs, gentle heating (40-60 °C) can be applied.[9]

Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase that gives good separation between your starting material and product (e.g., 9:1 DCM:MeOH with a drop of NH₄OH). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it confirms the mass of the product being formed.

Q3: My starting phenethylamine is a hydrochloride salt. Do I need to free-base it first? A3: Not necessarily. If you are using a strong acid catalyst like TFA, it will be in excess of the HCl salt. However, for precise control over the reaction stoichiometry and pH, it is often better to start with the free amine. You can free-base the salt by dissolving it in water, adding a base like NaOH or NaHCO₃ until the solution is basic, and then extracting the free amine with an organic solvent like ethyl acetate or DCM.

Q4: What are the ideal storage conditions for the purified this compound? A4: Due to its susceptibility to oxidation, the final product should be stored as a solid under an inert atmosphere (argon or nitrogen) in a tightly sealed vial, protected from light, and kept at low temperatures (e.g., in a freezer at -20 °C).[12][13] Storing it as a salt (e.g., hydrochloride salt) can sometimes improve its long-term stability.

Detailed Experimental Protocol (Example)

This protocol is a generalized starting point and should be optimized based on reaction monitoring.

  • Materials:

    • 3-(2-Aminoethyl)benzene-1,2-diol (or appropriate precursor)

    • Aqueous Formaldehyde (37%) or Paraformaldehyde

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the phenethylamine precursor (1.0 eq).

    • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Aldehyde Addition: Add formaldehyde (1.2 eq) to the stirred solution at room temperature.

    • Catalyst Addition: Slowly add TFA (0.5 - 1.0 eq) dropwise to the mixture.

    • Reaction: Stir the reaction at room temperature and monitor its progress every 2-4 hours using TLC or LC-MS. If the reaction is sluggish after 24 hours, consider gentle heating to 40 °C.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

    • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material using one of the chromatography methods described in Section 2.3.

Summary of Optimization Parameters

For clarity, the key variables and their potential impact on reaction yield are summarized below.

ParameterLow Yield ConditionHigh Yield ConditionRationale & Reference
Catalyst Weak acid (e.g., acetic acid) for deactivated rings.Strong acid (e.g., TFA, HCl) or superacid.A stronger acid is needed to generate the iminium ion and facilitate cyclization on less nucleophilic rings.[3][14]
Solvent Protic or wet solvents.Anhydrous, aprotic solvents (DCM, Toluene).Prevents water from inhibiting the initial imine formation. Aprotic media can sometimes give superior yields.[3][9]
Temperature Too low (sluggish) or too high (degradation).Optimal temperature found by screening (RT to 60 °C).Balances reaction rate against the stability of the starting materials and product.[7][9]
Atmosphere Air / Oxygen present.Inert (Nitrogen or Argon).The diol-substituted product is highly sensitive to oxidation, which leads to colored impurities and lower yield.[9]

References

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [Link]

  • I. M. Lago et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • NROChemistry. Pictet-Spengler Reaction. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • ResearchGate. (2021). General mechanism for the Pictet–Spengler reaction via...[Link]

  • M. Leutzsch et al. (2018). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2019). Highly Acidic Conjugate‐Base‐Stabilized Carboxylic Acids Catalyze Enantioselective oxa‐Pictet–Spengler Reactions with Ketals. [Link]

  • ACS Publications. (2019). Conjugate-Base-Stabilized Brønsted Acids: Catalytic Enantioselective Pictet–Spengler Reactions with Unmodified Tryptamine. [Link]

  • S. R. V. E. et al. (2022). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • IJSTR. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • M. G. Amerine et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. [Link]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Google Patents.
  • Walsh Medical Media. (2022). Analysis of Drug Stability and Chemical Degradation. [Link]

  • Journal of Generic Medicines. (2021). A chemical rationale of drug stability and degradation- An insightful approach. [Link]

  • ResearchGate. (2014). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • M. A. H. Ismail et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports. [Link]

Sources

Technical Support Center: Stability of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting advice for handling and experimenting with this compound. Given the limited publicly available stability data for this specific molecule, this guide focuses on the fundamental principles of chemical stability as they apply to its tetrahydroisoquinoline structure, empowering you to design and execute robust experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: The stability of this compound is primarily influenced by three key structural features:

  • Phenolic Hydroxyl Groups: The two hydroxyl groups attached to the aromatic ring are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.[1] This can lead to the formation of colored degradation products (quinones). The rate of oxidation is often pH-dependent.

  • Secondary Amine: The tetrahydroisoquinoline ring contains a secondary amine which can also be susceptible to oxidation.

  • Chiral Center: The carbon atom at position 4 is a chiral center. Depending on the stereochemistry, the stability might vary, although this is less common than degradation through oxidation.

Caption: Key structural features of this compound and their susceptibility to oxidation.

Q2: I am seeing a color change in my solution of this compound. What could be the cause?

A2: A color change, typically to a yellow, brown, or pink hue, is a common indicator of degradation, specifically oxidation of the phenolic hydroxyl groups to form quinone-type structures. This process can be accelerated by several factors:

  • Exposure to Air (Oxygen): Oxygen is a primary driver of oxidation.[1]

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.[2]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation reactions.

  • Exposure to Light: UV or even ambient light can provide the energy to initiate photo-degradation.[1]

To mitigate this, it is recommended to prepare solutions fresh and use deoxygenated solvents. If storage is necessary, it should be under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect from light.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Poor Reproducibility of Experimental Results Compound degradation during the experiment.Prepare fresh solutions for each experiment. Minimize the time the compound is in solution. Control for temperature, light exposure, and pH.
Appearance of New Peaks in HPLC/LC-MS Analysis Degradation of the parent compound.Compare the chromatograms of a freshly prepared sample with an aged sample. Use a high-resolution mass spectrometer to identify the mass of the new peaks, which could correspond to oxidized or other degradation products.
Loss of Potency in Biological Assays The active compound has degraded, reducing its effective concentration.Perform a stability study in the assay buffer to determine the compound's half-life under the experimental conditions. Consider adding antioxidants to the buffer if compatible with the assay.
Precipitation of the Compound from Solution Poor solubility or degradation to a less soluble product.Verify the solubility of the compound in the chosen solvent. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to determine its identity.

Experimental Protocol: Assessing Solvent Stability

This protocol provides a general framework for evaluating the stability of this compound in a solvent of interest.

Objective: To determine the rate of degradation of the compound in a specific solvent under defined conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., DMSO, ethanol, water, acetonitrile)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter (for aqueous solutions)

  • Inert gas (argon or nitrogen)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the compound.

    • Dissolve in the chosen solvent to a known concentration (e.g., 1 mg/mL). Prepare the solution under an inert atmosphere if possible.

  • Sample Preparation for Time Points:

    • Aliquot the stock solution into several amber vials, one for each time point.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).[4][5]

  • Time Zero (T=0) Analysis:

    • Immediately after preparation, take one vial and dilute an aliquot to a suitable concentration for analysis.

    • Analyze by HPLC or LC-MS to determine the initial peak area of the parent compound. This will serve as the 100% reference.

  • Incubation and Subsequent Time Points:

    • Store the vials at the designated temperatures.

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each storage condition.

    • Analyze the samples by HPLC or LC-MS using the same method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound versus time for each condition.

Caption: Workflow for assessing the stability of this compound in a chosen solvent.

General Recommendations for Handling and Storage

  • Short-Term Storage (Solutions): For solutions intended for use within a few days, storage at 2-8°C in a tightly sealed amber vial is recommended.[6] For longer-term storage of solutions, freezing at -20°C or -80°C may be appropriate, but it is crucial to perform a freeze-thaw stability study to ensure the compound does not degrade upon thawing.

  • Long-Term Storage (Solid): The solid form of the compound should be stored at a controlled low temperature, such as -20°C, and protected from light and moisture.[4][5] The hydrochloride salt form may offer improved stability over the free base.

  • Solvent Selection:

    • For biological assays, DMSO is a common choice for initial stock solutions. However, the stability in aqueous buffers should be confirmed, as the compound may be less stable upon dilution.

    • For analytical purposes, acetonitrile and methanol are common solvents. The stability in these solvents should also be verified, especially if samples are to be left in an autosampler for an extended period.

By understanding the chemical nature of this compound and implementing these best practices, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • Possible degradation pathways of 2‐MeTHF under the radical addition conditions. - ResearchGate. Available at: [Link]

  • (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in - ResearchGate. Available at: [Link]

  • Top 5 Factors Affecting Chemical Stability. Available at: [Link]

  • Factors affecting stability of drugs | PPTX - Slideshare. Available at: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. Available at: [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC - PubMed Central. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. Available at: [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. Available at: [Link]

  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. Available at: [Link]

  • This compound - Chemical Compound - PlantaeDB. Available at: [Link]

  • 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline - Pharmaffiliates. Available at: [Link]

  • CAS No : 1007885-60-0 | Product Name : (4R)-1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride Hydrate | Pharmaffiliates. Available at: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | C10H13NO2 | CID 42158 - PubChem. Available at: [Link]

  • Proposed pathways of tetrahydrofuran and 1,4-bu- tanediol degradation... - ResearchGate. Available at: [Link]

  • Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling, analysis, and stability studies of this compound.

Introduction

This compound is a tetrahydroisoquinoline (THIQ) derivative that is of interest in pharmaceutical research, potentially as a metabolite, impurity, or synthetic intermediate.[1][2][3][4] Its structure, featuring a partially saturated heterocyclic ring and multiple hydroxyl groups, makes it susceptible to various degradation pathways, primarily oxidative processes. Understanding these pathways is critical for ensuring the stability, purity, and proper characterization of the compound in experimental settings.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Identifying Degradation

Q1: I am observing multiple unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for some time. What are the likely degradation products?

A1: The presence of multiple peaks suggests that your sample has undergone degradation. Given the structure of this compound, the most probable degradation pathways are oxidative. The likely products could include:

  • Oxidative Aromatization Products: The tetrahydroisoquinoline ring can be oxidized to the corresponding isoquinoline. This is a common transformation for THIQs.[5][6]

  • α-Oxygenation Products: The carbon adjacent to the nitrogen (C1 position) is susceptible to oxidation, which can lead to the formation of an isoquinolin-1-one derivative.[7]

  • N-Oxide: The tertiary amine can be oxidized to an N-oxide, a common metabolic pathway for related compounds.[8]

  • Quinone Formation: The diol system on the aromatic ring is susceptible to oxidation to form a quinone or quinone-like structures, which may be highly colored.

To identify these products, LC-MS/MS analysis is recommended. By comparing the mass of the parent compound with the masses of the degradation products, you can infer the type of chemical modification that has occurred (e.g., loss of hydrogen atoms in aromatization, addition of an oxygen atom in N-oxidation or α-oxygenation).

Q2: My sample of this compound has developed a reddish-brown color upon storage. What could be the cause?

A2: The development of color is a strong indicator of oxidative degradation. The hydroxyl groups on the aromatic ring are likely being oxidized to form quinone-type structures. This process can be accelerated by exposure to light, air (oxygen), and trace metal impurities. To mitigate this, store your samples under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures.

Section 2: Experimental Troubleshooting

Q3: I am trying to perform a reaction with this compound, but I am getting a complex mixture of products and low yield of the desired compound. How can I minimize degradation during my experiment?

A3: Minimizing degradation during a reaction requires careful control of the experimental conditions. Here are some key considerations:

  • Atmosphere: If your reaction is not an oxidation, perform it under an inert atmosphere (nitrogen or argon) to exclude oxygen.

  • Solvent Choice: Ensure your solvents are degassed to remove dissolved oxygen.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate degradation.[5]

  • pH Control: The stability of the compound can be pH-dependent. Buffering the reaction mixture may be necessary. For HPLC analysis, adjusting the mobile phase pH can significantly impact retention and selectivity.[9]

  • Light Sensitivity: Protect the reaction from light, especially if you suspect photochemical degradation pathways. Visible light can mediate aerobic oxidation of tetrahydroisoquinolines.[10][11]

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) might help to prevent radical-mediated degradation.

Q4: How can I set up a forced degradation study to systematically investigate the stability of this compound?

A4: A forced degradation study is essential for understanding the stability of your compound. Here is a general protocol:

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • HPLC-UV-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose an aliquot of the stock solution (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 24 hours in the dark.

  • Analysis: Analyze all samples, including a control (unstressed) sample, by a validated stability-indicating HPLC-UV-MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Use the MS data to propose structures for the major degradation products.

Stress ConditionExpected Degradation ProductsPotential Observations
Acid HydrolysisGenerally stable, potential for minor degradationMinimal change in HPLC profile
Base HydrolysisPotential for oxidation of hydroxyl groupsFormation of colored products
Oxidation (H₂O₂)Aromatization, N-oxidation, α-oxygenation, quinone formationMultiple new peaks in HPLC, color change
Photolysis (UV)Similar to oxidation, potential for radical-driven pathwaysSignificant degradation, complex product mixture
ThermalAromatization, dehydrationIncrease in known and new impurities

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Oxidative Degradation Pathways

G A 2-Methyl-1,2,3,4- tetrahydroisoquinoline-4,8-diol B Isoquinoline Derivative (Aromatization) A->B [O] -4H C N-Oxide A->C [O] D Isoquinolin-1-one Derivative (α-Oxygenation) A->D [O] C1-Oxidation E Quinone Derivative A->E [O] Ring Oxidation G Start Unexpected Peaks in HPLC CheckStorage Review Sample Storage Conditions (Light, Temp, Atmosphere) Start->CheckStorage LCMS Perform LC-MS/MS Analysis CheckStorage->LCMS CompareMass Compare Mass of Peaks to Parent Compound LCMS->CompareMass Propose Propose Degradation Structures (Oxidation, Aromatization, etc.) CompareMass->Propose ForcedDeg Confirm with Forced Degradation Study Propose->ForcedDeg Optimize Optimize Storage and Handling (Inert gas, low temp, protect from light) ForcedDeg->Optimize End Problem Resolved Optimize->End

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

  • Reddy, T. J., et al. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available from: [Link]

  • Wang, L., et al. (2021). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Molecules. Available from: [Link]

  • Ghosh, A. K., & Laskar, P. (2019). Aerobic α-Oxidation of N-Substituted Tetrahydroisoquinolines to Dihydroisoquinolones via Organo-photocatalysis. ChemistrySelect. Available from: [Link]

  • Reddy, T. J., et al. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC. Available from: [Link]

  • Wang, Q., et al. (2021). Oxidation of the inert sp3 C–H bonds of tetrahydroisoquinolines through C–H activation relay (CHAR): construction of functionalized isoquinolin-1-ones. Chemical Science. Available from: [Link]

  • Aisawa, N., et al. (2020). Possible degradation pathways of 2-MeTHF under the radical addition conditions. ResearchGate. Available from: [Link]

  • Joshi, D. R., et al. (2019). General pathway of isoquinoline degradation showing the relative... ResearchGate. Available from: [Link]

  • Axios Research. (n.d.). This compound. Available from: [Link]

  • My Skin Recipes. (n.d.). (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. Available from: [Link]

  • Mikromol. (n.d.). (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. Available from: [Link]

  • Aislabie, J., Rothenburger, S., & Atlas, R. M. (1989). Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. Applied and Environmental Microbiology. Available from: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • PlantaeDB. (n.d.). This compound. Available from: [Link]

  • Pharmaffiliates. (n.d.). (4R)-1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride Hydrate. Available from: [Link]

  • KEGG PATHWAY Database. (n.d.). Xenobiotics biodegradation and metabolism. Available from: [Link]

  • ResearchGate. (n.d.). Proposed pathways of tetrahydrofuran and 1,4-butanediol degradation... Available from: [Link]

  • Maharaja College, Ara. (2021). NATURAL PRODUCTS CHEMISTRY Alkaloids General methods of structural elucidation of Alkaloids. Available from: [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Available from: [Link]

  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. Available from: [Link]

  • Georgieva, S., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... PMC - NIH. Available from: [Link]

  • Hwang, B. Y., et al. (1981). Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Xenobiotica. Available from: [Link]

  • Bojarski, J., et al. (1993). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available from: [Link]

  • Jackson, P. J., et al. (2021). Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. MDPI. Available from: [Link]

  • Held, A., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine... PMC - PubMed Central. Available from: [Link]

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Technical Support Center: Chiral Resolution of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide for the chromatographic resolution of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol enantiomers. This molecule, with its polar diol functionality and a basic tertiary amine, presents a unique and interesting challenge for chiral separation. This document is designed to serve as a comprehensive resource, blending foundational theory with practical, field-proven troubleshooting advice to guide you from method development to a robust, validated separation.

Frequently Asked Questions (FAQs) - Initial Method Development

This section addresses the primary decisions you'll face when beginning your method development. Our philosophy is to start with a broad screening approach to maximize the probability of finding a successful separation, which can then be optimized.

Q1: Where do I even begin? Which type of chiral stationary phase (CSP) is most likely to work for my compound?

A1: For a molecule with the structural complexity of this compound, it is nearly impossible to predict the best CSP with absolute certainty without experimental data[1]. However, based on extensive experience, the most effective starting point is to screen a set of polysaccharide-based CSPs[1][2].

  • Why Polysaccharide CSPs? These phases, based on derivatives of cellulose and amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within chiral pockets of the polymer structure[1]. Their versatility allows them to be used across multiple chromatographic modes—Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO)—giving you the highest probability of success in an initial screen[1][2]. A screening kit with columns of varied selectivities is highly recommended[3].

Q2: Which chromatographic mode (NP, RP, PO) should I try first?

A2: Given the polar diol groups and the basic amine, your analyte has good solubility in polar solvents. This makes Reversed-Phase (RP) and Polar Organic (PO) modes excellent starting points.

  • Reversed-Phase (RP): This is often preferred for its compatibility with mass spectrometry (LC-MS) and the use of aqueous buffers to control analyte ionization, which is critical for this basic compound[4].

  • Polar Organic (PO): Using mobile phases like pure methanol or acetonitrile can be very effective for polar compounds that may have poor solubility in the non-polar solvents used in Normal Phase[1][5].

  • Normal Phase (NP): While a viable option, you may encounter sample solubility issues in typical NP solvents like hexane/isopropanol[5]. If you choose to screen in NP, ensure your sample is fully dissolved in the mobile phase or a compatible solvent.

Q3: What are the best generic starting mobile phases for an initial screen?

A3: A systematic screening approach is the most efficient path forward[6][7]. The goal is not to achieve a perfect separation initially, but to identify promising combinations of CSP and mobile phase.

Chromatographic Mode Recommended Starting Mobile Phase Key Considerations & Rationale
Normal Phase (NP) A) n-Hexane / Isopropanol (80/20, v/v) + 0.1% DEAB) n-Hexane / Ethanol (80/20, v/v) + 0.1% DEAThe alcohol acts as the polar modifier. Diethylamine (DEA) is a crucial basic additive to improve the peak shape of your basic analyte by masking acidic silanol sites on the CSP surface[8][9][10].
Polar Organic (PO) A) Acetonitrile (ACN) + 0.1% DEAB) Methanol (MeOH) + 0.1% DEASimple, single-solvent mobile phases are a good starting point. The basic additive remains critical for good chromatography[2][8].
Reversed-Phase (RP) A) Acetonitrile / 20 mM Ammonium Bicarbonate, pH 9B) Methanol / 0.1% Formic Acid in WaterUsing a buffer allows for control over the ionization state of both the analyte and any residual silanols on the stationary phase[4][11]. Test both high and low pH conditions, ensuring they are within the column's recommended operating range.

Troubleshooting Guide: From Poor Resolution to Perfect Peaks

This section is structured to help you diagnose and solve common issues encountered during method optimization.

Workflow for Chiral Method Development

The diagram below illustrates the logical progression from initial screening to a final, optimized method.

ChiralMethodDev cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Evaluation cluster_optim Phase 3: Optimization cluster_rethink Phase 4: Re-evaluation Start Racemic Sample in Compatible Solvent Screen Screen Multiple CSPs (e.g., Amylose & Cellulose types) across NP, PO, and RP modes Start->Screen Evaluate Evaluate Screening Data: - Any Enantioselectivity (α > 1)? - Acceptable Peak Shape (As < 1.5)? - Reasonable Retention (2 < k < 10)? Screen->Evaluate Optimize Optimize 'Hit' Conditions: - Mobile Phase Composition (% Modifier) - Additive Concentration - Temperature & Flow Rate Evaluate->Optimize Yes (Hit Found) NoHit No Promising Separation Found Evaluate->NoHit No (No Hit) Validated Robust & Validated Method Optimize->Validated ReScreen Screen Secondary CSPs (e.g., Zwitterionic, Cyclodextrin) or Explore Advanced Modes (SFC) NoHit->ReScreen Re-inject ReScreen->Screen Re-inject

Caption: A systematic workflow for chiral HPLC method development.

Q4: I'm not seeing any separation at all (a single, sharp peak). What's my next step?

A4: This is a common outcome in initial screening and simply means that under the tested conditions, the CSP is not differentiating between the enantiomers.

  • Primary Action: Do not waste time trying to optimize a condition with no selectivity. The most critical factor for a chiral separation is the inherent selectivity (α) between the analyte and the CSP[12]. Move to the next condition in your screening protocol (i.e., a different column or a different mobile phase mode)[3].

  • Expert Insight: Sometimes, a complete reversal of elution order and the appearance of resolution can occur simply by switching from a cellulose-based CSP to an amylose-based one, or by changing the mobile phase mode from NP to RP on the same column[12].

Q5: I have partial separation, but the resolution (Rs) is very poor (Rs < 1.2). How can I improve it?

A5: This is an excellent starting point! Achieving any separation means you have found a promising CSP/mobile phase combination. Now, you can focus on optimization.

  • Mobile Phase Composition: Fine-tune the ratio of your strong to weak solvent. For example, in NP (Hexane/IPA), decreasing the percentage of IPA will generally increase retention and often improve resolution, up to a point.

  • Temperature: Temperature can have a significant effect on chiral separations[12]. Decreasing the column temperature (e.g., from 25°C to 15°C) often enhances the transient diastereomeric interactions responsible for separation, thereby increasing resolution[3]. In some rare cases, increasing temperature can improve resolution, so it is worth exploring.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can significantly improve resolution[3].

Q6: My peaks are showing significant tailing. Why is this happening and how do I fix it?

A6: This is the most anticipated issue for a basic amine like this compound. Peak tailing is primarily caused by secondary interactions between the positively charged (protonated) amine on your analyte and negatively charged, acidic residual silanol groups on the surface of the silica-based CSP[11][13][14]. These strong, undesirable interactions delay a portion of the analyte molecules, causing a tailed peak.

  • Solution 1 (For NP/PO Modes): Use a Basic Additive. The most effective solution is to add a small amount (typically 0.1% - 0.5%) of a basic modifier like Diethylamine (DEA), Triethylamine (TEA), or Butylamine to your mobile phase[8][15]. These additives are stronger bases and will preferentially interact with the silanol groups, effectively masking them from your analyte and resulting in symmetrical peaks[16].

  • Solution 2 (For RP Mode): Control the pH. Operate at a mobile phase pH that suppresses the problematic interactions.

    • Low pH (e.g., pH 3): This protonates the silanol groups (Si-OH), making them neutral and reducing their ionic interaction with your protonated basic analyte. This is a very common and effective strategy[11][13].

    • High pH (e.g., pH 9-10): This deprotonates your basic analyte, making it neutral. This can also lead to excellent peak shape. CRITICAL: You must ensure your CSP is stable at high pH. Many modern silica-based chiral columns are designed for extended pH ranges.

  • Solution 3: Use a Highly Deactivated Column. Modern CSPs are often manufactured on high-purity silica with advanced end-capping to minimize the number of accessible silanol groups, which inherently reduces peak tailing for basic compounds[11].

Troubleshooting Decision Tree

Use this diagram to quickly diagnose and address common chromatographic problems.

Troubleshooting cluster_solutions Recommended Actions Problem Observed Issue NoSep NoSep Problem->NoSep No Separation (α = 1) PoorRes PoorRes Problem->PoorRes Poor Resolution (1 < α < 1.2) Tailing Tailing Problem->Tailing Peak Tailing (As > 1.2) Sol_NoSep Sol_NoSep Sol_PoorRes Decrease Flow Rate Decrease Temperature Optimize % Modifier Sol_Tailing Add Basic Modifier (0.1% DEA/TEA for NP/PO) Adjust Mobile Phase pH (Low pH or High pH for RP) NoSep->Sol_NoSep PoorRes->Sol_PoorRes Tailing->Sol_Tailing

Caption: A decision tree for troubleshooting common chiral separation issues.

Q7: I used a basic additive and now my column is behaving differently for other compounds. What happened?

A7: You are likely observing a "memory effect." Basic additives, particularly amines, can adsorb strongly to the stationary phase[16]. Even after flushing the column with a standard mobile phase, residual additive can remain bound, altering the column's selectivity and performance in subsequent runs.

  • Solution: Implement a Rigorous Washing Protocol. To strip the strongly adsorbed additive, a more aggressive washing procedure is needed. A general protocol is to wash the column with a solvent that will solubilize the additive and displace it from the stationary phase. For polysaccharide columns, flushing with 100% Ethanol or Isopropanol is often effective[10]. Always consult the column manufacturer's care and use guide for recommended washing and regeneration procedures to avoid damaging the CSP.

Experimental Protocols

Protocol 1: Initial CSP Screening

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in methanol or ethanol.

  • HPLC System: A standard HPLC or UHPLC system with a UV detector is sufficient.

  • Screening Conditions:

    • Columns: Select a minimum of two columns with different selectivities (e.g., one amylose-based, one cellulose-based).

    • Flow Rate: 1.0 mL/min for 4.6 mm ID columns.

    • Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: 280 nm (or as determined by UV scan).

  • Procedure:

    • Equilibrate the first column with the first mobile phase (e.g., NP Mobile Phase A from the table above) for at least 20 column volumes.

    • Inject the sample and run for 15-20 minutes.

    • If no peaks elute, hold for another 10 minutes before concluding it is too retained.

    • After the run, flush the column and switch to the next mobile phase system, ensuring complete equilibration before the next injection.

    • Repeat for all selected mobile phases on the first column.

    • Switch to the second column and repeat the entire mobile phase screening process.

  • Data Review: Analyze the results to identify any condition that provides a selectivity factor (α) greater than 1.1. This will be your lead candidate for optimization.

Protocol 2: Method Optimization for a "Hit"

This protocol assumes a "hit" was found on a cellulose-based column in Reversed-Phase mode with Acetonitrile / 0.1% Formic Acid, showing a resolution of 1.1.

  • Objective: Improve resolution to ≥ 1.5.

  • Step 1: Optimize Mobile Phase Strength.

    • Keep the temperature at 25°C and flow rate at 1.0 mL/min.

    • Systematically vary the percentage of Acetonitrile. Test 5% lower and 5% higher than the original screening condition.

    • Example: If the screening was at 40% ACN, test 35% and 45% ACN. Lowering the organic content often improves resolution.

  • Step 2: Optimize Temperature.

    • Using the best mobile phase composition from Step 1, lower the column temperature.

    • Test at 20°C, 15°C, and 10°C. Allow the system to fully equilibrate at each new temperature.

    • Plot Resolution vs. Temperature to find the optimum.

  • Step 3: Optimize Flow Rate.

    • Using the best conditions from the previous steps, reduce the flow rate.

    • Test at 0.8 mL/min and 0.5 mL/min.

  • Final Assessment: Evaluate the optimized conditions for resolution, analysis time, and peak shape to establish your final method.

References

  • Péter, A., Fülöp, A., & Török, G. (2014). High-performance Liquid Chromatographic Enantioseparation of Cationic 1,2,3,4-tetrahydroisoquinoline Analogs on Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • LCGC International. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Papp, L. A., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]

  • Dolan, J. W. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. Available at: [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Peng, L., et al. (2009). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Ye, Y. K., Stringham, R. W., & Welch, C. J. (2003). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A. Available at: [Link]

  • Zhang, L., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Available at: [Link]

  • ResearchGate. (2011). Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. ResearchGate. Available at: [Link]

  • Alwsci. (2023). Common Causes Of Peak Tailing in Chromatography. Alwsci. Available at: [Link]

  • ResearchGate. (2015). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. Available at: [Link]

  • ResearchGate. (2007). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. Available at: [Link]

  • Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Available at: [Link]

  • Ilisz, I., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

  • Novasep. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Novasep. Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • Kihara, M., et al. (1990). Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol. Journal of Medicinal Chemistry. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters Corporation. Available at: [Link]

  • ResearchGate. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

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Technical Support Center: Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (4,8-dihydroxy-MTHIQ). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. As a key structural motif found in numerous biologically active compounds and a known neuroactive agent, the successful synthesis of 4,8-dihydroxy-MTHIQ is often critical.[1][2] However, its synthesis is frequently complicated by the molecule's sensitive diol functionality and the nature of the core cyclization reactions.

This guide provides an in-depth, question-and-answer-based approach to troubleshoot common issues, from low yields to the formation of persistent impurities. We will delve into the mechanistic underpinnings of these challenges and provide field-proven protocols to overcome them.

Section 1: Overview of Primary Synthetic Strategies

The construction of the tetrahydroisoquinoline (THIQ) core is typically achieved via two classical and robust methods: the Pictet-Spengler reaction and the Bischler-Napieralski reaction .[3][4] The choice between them depends on available starting materials, desired substitution patterns, and tolerance for specific reaction conditions.

  • Pictet-Spengler Reaction: This is a one-pot condensation and cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[5][6] For 4,8-dihydroxy-MTHIQ, this route is attractive due to its directness but requires careful control to prevent side reactions on the electron-rich aromatic ring.

  • Bischler-Napieralski Reaction: This two-step sequence involves the dehydration and cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired THIQ.[7][8][9] While more steps are involved, it can offer different regiochemical control but introduces its own set of potential side products.

Synthetic_Overview cluster_0 Pictet-Spengler Route cluster_1 Bischler-Napieralski Route Phenethylamine_PS β-(2,4-Dihydroxyphenyl)ethylamine + Formaldehyde THIQ_Product 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol Phenethylamine_PS->THIQ_Product Acid Catalyst (One Pot) Phenethylamine_BN N-Formyl-β-(2,4-Dihydroxy- phenyl)ethylamine DHIQ 3,4-Dihydroisoquinoline Intermediate Phenethylamine_BN->DHIQ Dehydrating Agent (e.g., POCl₃) THIQ_Product_BN 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol DHIQ->THIQ_Product_BN Reduction (e.g., NaBH₄)

Caption: High-level comparison of Pictet-Spengler and Bischler-Napieralski routes.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of 4,8-dihydroxy-MTHIQ.

Q1: My reaction is producing a dark, tar-like mixture with very low yield of the desired product. What's going wrong?

Answer: This is a classic problem when working with electron-rich phenols, particularly catechol and resorcinol derivatives like your starting material. The primary culprits are oxidative side reactions.

  • Causality: The diol moiety on the aromatic ring is highly susceptible to oxidation, especially under acidic or heated conditions. This oxidation generates highly reactive o- or p-quinones. These quinones can then undergo polymerization or react with other nucleophiles in the mixture, leading to the formation of high-molecular-weight, colored tars. The biosynthesis of similar dopamine-derived THIQs also involves easily oxidized intermediates.[10]

  • Troubleshooting Steps:

    • Inert Atmosphere: Rigorously deoxygenate all solvents before use. Run the entire reaction, workup, and purification under an inert atmosphere of argon or nitrogen.

    • Antioxidant Additives: Consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to the reaction mixture to scavenge trace oxygen.

    • Temperature Control: Avoid excessive heating. If the reaction is sluggish, it is better to increase the reaction time or use a more effective catalyst at a lower temperature than to increase the heat. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time during which degradation can occur.[5]

    • Starting Material Purity: Ensure your phenethylamine precursor is pure and has not already started to oxidize (indicated by a pink or brown discoloration). Purify it by column chromatography or recrystallization if necessary.

Q2: I'm using the Bischler-Napieralski reaction and my main byproduct has a mass corresponding to the loss of the amide group. What is it and how do I prevent it?

Answer: You are likely observing the formation of a styrene derivative via a retro-Ritter reaction . This is the most significant and well-documented side reaction in the Bischler-Napieralski synthesis.[7][8]

  • Mechanism of Formation: The reaction proceeds through a key nitrilium salt intermediate. This intermediate is electrophilic and is intended to be attacked by the aromatic ring to close the isoquinoline core. However, it can also undergo elimination (a retro-Ritter reaction) to form a stable styrene and a protonated nitrile. This pathway is particularly favored if the cyclization step is slow, for instance, if the aromatic ring is not sufficiently activated or if there is steric hindrance.

Retro_Ritter Amide N-Acyl Phenethylamine Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium POCl₃ DHIQ Desired Dihydroisoquinoline (via Cyclization) Nitrilium->DHIQ Intramolecular Electrophilic Attack Styrene Side Product: Styrene Derivative (via Elimination) Nitrilium->Styrene Retro-Ritter Elimination

Caption: Competing pathways of the key nitrilium ion intermediate.

  • Troubleshooting & Mitigation:

    • Solvent Choice: To minimize the retro-Ritter elimination, switch to a nitrile-based solvent like acetonitrile. The high concentration of the nitrile solvent shifts the equilibrium away from the elimination pathway.[7]

    • Reagent Modification: Using oxalyl chloride or triflic anhydride (Tf₂O) instead of POCl₃ can generate N-acyliminium intermediates that are less prone to this specific elimination pathway.[3]

    • Optimized Conditions: For less activated aromatic rings, the addition of P₂O₅ to the refluxing POCl₃ can promote the desired cyclization over elimination.[3][8]

Q3: My LC-MS shows a peak with the same mass as my product, but it has a different retention time. What is this isomer?

Answer: This is almost certainly a regioisomer formed during the electrophilic aromatic substitution (cyclization) step.

  • Causality: In the Pictet-Spengler or Bischler-Napieralski reactions, the final ring-closing step is an intramolecular Friedel-Crafts-type reaction. The position of this cyclization is directed by the substituents on the aromatic ring. Your starting material is a 2,4-dihydroxyphenethylamine derivative. Both hydroxyl groups are strongly ortho- and para-directing.

    • Desired Cyclization: The C6 position (ortho to the ethylamine and para to the C4-OH) is the target for cyclization to form the 4,8-diol product.

    • Isomeric Cyclization: The C5 position is also activated (ortho to the C4-OH). Cyclization at this position would lead to the formation of the isomeric 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol .[11][12][13]

  • Troubleshooting & Mitigation:

    • Steric Hindrance: Often, the desired regiochemistry can be favored by steric effects. The cyclization to the C6 position is generally less sterically hindered. Fine-tuning the reaction temperature and catalyst can sometimes improve selectivity.

    • Protecting Groups: A more robust but longer approach is to use a protecting group on one of the hydroxyls to "block" its directing effect or to introduce steric bulk that favors one cyclization pathway over the other.

    • Purification: If a mixture is unavoidable, careful column chromatography is required for separation. A chiral column may be necessary if enantiomers are also formed.

Table 1: Common Impurities and Side Products
Impurity/Side ProductStructure DescriptionLikely OriginTroubleshooting Focus
Dihydroisoquinoline Aromatic ring with C=N double bond in the heterocyclic ring.Incomplete reduction in Bischler-Napieralski route.Increase reducing agent stoichiometry (NaBH₄), extend reaction time.
Aromatic Isoquinoline Fully aromatized isoquinoline core.Oxidation of the THIQ product during reaction or workup.Maintain inert atmosphere, use antioxidants, avoid excessive heat.[14]
Styrene Derivative Loss of the amide group, C=C double bond.Retro-Ritter reaction in Bischler-Napieralski route.[7][8]Use nitrile solvents, modify dehydrating agent.
4,6-Diol Regioisomer Isomer with hydroxyl groups at positions 4 and 6.Non-selective electrophilic cyclization.Optimize reaction conditions, consider protecting groups.[11]
Polymeric Tar High molecular weight, colored material.Oxidation of diol starting material to quinones.Rigorous exclusion of oxygen, use of antioxidants.

Section 3: Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific equipment and observations.

Protocol 1: Pictet-Spengler Synthesis of 4,8-dihydroxy-MTHIQ

This protocol prioritizes the exclusion of oxygen to maximize yield and minimize byproduct formation.

  • Pre-Reaction Setup:

    • Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.

    • Deoxygenate all solvents (e.g., ethanol, water) by sparging with argon for at least 30 minutes.

  • Reaction:

    • To the flask, add β-(2,4-dihydroxyphenyl)ethylamine hydrochloride (1.0 eq).

    • Dissolve in a 1:1 mixture of deoxygenated ethanol and water.

    • Add aqueous formaldehyde (37 wt. %, 1.1 eq) to the solution.

    • Add concentrated hydrochloric acid (2.0 eq) dropwise while stirring.

    • Heat the mixture to reflux (approx. 80-90 °C) under an argon atmosphere for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution carefully with saturated aqueous sodium bicarbonate until pH ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will likely be a mixture of regioisomers. Purify via silica gel column chromatography using a gradient elution (e.g., dichloromethane/methanol) to separate the 4,8-diol and 4,6-diol isomers.

Protocol 2: Bischler-Napieralski / Reduction Synthesis

This two-step protocol offers an alternative route that may provide different selectivity.

Step A: N-Acylation and Cyclization

  • Amide Formation: React β-(2,4-dihydroxyphenyl)ethylamine with ethyl formate or a similar formylating agent to produce N-formyl-β-(2,4-dihydroxyphenyl)ethylamine. This step should be straightforward and high-yielding.

  • Cyclization:

    • Dissolve the N-formyl amide (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise. Caution: Exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by LC-MS.

    • Cool the reaction and carefully quench by pouring it onto crushed ice. Basify with cold aqueous NaOH to pH > 10 and extract with an organic solvent like ethyl acetate. Dry and concentrate to obtain the crude dihydroisoquinoline.

Step B: Reduction to Tetrahydroisoquinoline

  • Reduction:

    • Dissolve the crude dihydroisoquinoline from Step A in methanol under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, controlling the effervescence.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate, dry the organic phase, and concentrate.

    • Purify the final product by column chromatography as described in Protocol 1.

References

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (2023). Bischler–Napieralski reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151.
  • Singh, S., & Singh, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086-13106.
  • Li, J. J. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
  • Rong, L., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Williams, R. M., & Stocking, E. M. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3183. Available at: [Link]

  • Clearsynth. (n.d.). (1R,4R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol.
  • Kim, T. H., et al. (2004). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 13(1), 1-11. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.
  • Ehrhardt, J. D., & Schmitt, M. (1991). Synthesis and pharmacological evaluation of some new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing a dopaminomimetic property. Journal of Medicinal Chemistry, 34(5), 1595-1601. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline.

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Technical Support Guide: Optimizing the Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. This valuable compound is a key chiral intermediate in pharmaceutical research, particularly for neuroactive agents.[1] This document moves beyond a simple protocol, offering in-depth explanations, troubleshooting solutions, and optimization strategies rooted in established chemical principles to ensure the success and reproducibility of your experiments.

The synthesis of the tetrahydroisoquinoline (THIQ) core is most effectively achieved through the venerable Pictet-Spengler reaction.[2] This powerful transformation involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[3][4] The success of this reaction is highly dependent on factors such as the nucleophilicity of the aromatic ring, the choice of acid catalyst, and precise control of reaction conditions.[3][5]

Optimized Synthesis Protocol

This protocol details an optimized, reliable method for the synthesis of this compound. The procedure includes in-process checks and detailed workup and purification steps to ensure high purity of the final product.

Starting Materials:

  • 3-(2-(Methylamino)ethyl)phenol

  • Glyoxylic acid monohydrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(2-(Methylamino)ethyl)phenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

    • Begin stirring and purge the flask with dry nitrogen for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent oxidation of the phenol groups.

    • In a separate flask, dissolve glyoxylic acid monohydrate (1.1 eq) in a minimal amount of anhydrous methanol and add it dropwise to the reaction mixture at room temperature.

  • Iminium Ion Formation and Cyclization:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 2.0 eq) dropwise. The acid catalyzes the condensation to form an intermediate Schiff base, which is then protonated to the more electrophilic iminium ion, the key intermediate for cyclization.[3][4]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.

    • Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber. The product is significantly more polar than the starting amine. The reaction is typically complete within 12-24 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 15% MeOH), is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Reaction Mechanism and Troubleshooting Workflow

Understanding the underlying mechanism and having a logical troubleshooting plan are critical for success.

Pictet_Spengler_Mechanism Reactants 3-(2-(Methylamino)ethyl)phenol + Glyoxylic Acid Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base - H₂O Iminium_Ion Iminium Ion (Electrophile) (Protonated Schiff Base) Schiff_Base->Iminium_Ion + H⁺ (TFA) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Spirocycle Spirocyclic Intermediate Cyclization->Spirocycle Rearomatization Deprotonation & Rearomatization Spirocycle->Rearomatization - H⁺ Product 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol Rearomatization->Product

Caption: Pictet-Spengler reaction pathway for the synthesis.

Troubleshooting_Workflow Start Start Reaction Monitor Monitor by TLC after 4h Start->Monitor Problem Low Conversion? Monitor->Problem Check Progress Workup Proceed to Workup & Purification Monitor->Workup Reaction Complete Impurities Multiple Side Spots? Problem->Impurities No Action_Temp Increase Temperature (Reflux) Problem->Action_Temp Yes Action_Inert Check Inert Atmosphere (N₂ or Ar Purge) Impurities->Action_Inert Yes (Oxidation?) Continue Continue Monitoring Impurities->Continue No Action_Catalyst Consider Stronger Acid (e.g., Superacid) Action_Temp->Action_Catalyst If still slow Action_Catalyst->Continue Action_Inert->Continue Continue->Monitor

Caption: A logical workflow for troubleshooting common synthesis issues.

Troubleshooting Guide

Question 1: My reaction yield is very low or I'm recovering only starting material. What went wrong?

Answer: This is a common issue that typically points to one of three areas: reaction conditions, catalyst activity, or reagent quality.

  • Causality & Solution: The driving force for the reaction is the formation of a sufficiently electrophilic iminium ion to be attacked by the electron-rich aromatic ring.[3]

    • Insufficient Acid: The catalytic acid (TFA in this case) is essential for protonating the intermediate Schiff base. Ensure you have added the correct stoichiometry. If the reaction remains sluggish, a stronger acid catalyst may be required, especially for less activated systems.[6]

    • Low Temperature: The cyclization step has an activation energy barrier. If the reaction is stalling at room temperature, gently refluxing the mixture provides the necessary energy to overcome this barrier.

    • Reagent Quality: Ensure your β-arylethylamine is pure and your aldehyde has not polymerized. Use anhydrous solvents, as water can interfere with the formation of the iminium ion.

Question 2: My TLC plate shows multiple spots, and purification is difficult. How can I minimize impurities?

Answer: The formation of multiple byproducts often stems from the reactivity of the starting materials and intermediates.

  • Causality & Solution:

    • Oxidation: The di-hydroxy substituted phenyl ring is electron-rich and susceptible to oxidation, leading to colored, polar impurities. Running the reaction under a strict inert atmosphere (Nitrogen or Argon) is the most effective way to prevent this.

    • Incomplete Cyclization: You may be seeing the stable Schiff base intermediate on your TLC. This indicates the cyclization step is the bottleneck. As mentioned above, increasing the temperature or using a more potent acid can drive the reaction to completion.[5]

    • Aldehyde Self-Condensation: Aldehydes can undergo self-condensation under acidic conditions. Adding the aldehyde solution slowly to the amine solution can help minimize this side reaction.

Question 3: The reaction works, but I am struggling with the final purification. Any suggestions?

Answer: The product, containing two hydroxyl groups and a secondary amine, is quite polar and can be challenging to purify.

  • Causality & Solution:

    • Chromatography Tailing: The basic nitrogen atom can interact strongly with the acidic silica gel, causing significant tailing of the spot on TLC and poor separation during column chromatography. To mitigate this, you can pre-treat your silica slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in your solvent system) or use a more polar solvent system containing ammonia (e.g., a DCM/MeOH/NH₄OH mixture).

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent alternative for obtaining highly pure material. Experiment with solvent mixtures such as methanol/ethyl acetate or ethanol/water.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pictet-Spengler reaction? The reaction proceeds via two key stages. First, the β-arylethylamine and the aldehyde undergo condensation to form a Schiff base.[4] Second, under acidic conditions, the Schiff base is protonated to an iminium ion, which is a powerful electrophile.[4] The electron-rich aromatic ring of the phenylethylamine moiety then attacks this iminium ion in an intramolecular electrophilic aromatic substitution to form the new ring and, after deprotonation, yield the final tetrahydroisoquinoline product.[3][4]

Q2: Why are electron-donating groups on the aromatic ring beneficial? Electron-donating groups, such as the hydroxyl (-OH) groups in this synthesis, increase the electron density of the aromatic ring.[4][5] This makes the ring more nucleophilic and thus more reactive towards the electrophilic iminium ion, facilitating the key ring-closing step.[4] This often allows the reaction to proceed under milder conditions (lower temperatures, weaker acids) and in higher yields.[5]

Q3: Can I use a different acid catalyst? Yes. A range of protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) can be used to catalyze the Pictet-Spengler reaction.[5] For less reactive substrates, "superacids" have been shown to be effective.[6] The optimal choice depends on the specific substrates and their sensitivity. TFA is often a good starting point as it is a strong acid that is also a good solvent.

Q4: What analytical techniques are best for characterizing the product? A combination of techniques is recommended for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, connectivity, and stereochemistry.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution MS (HRMS) can confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive method for both identifying the product and quantifying its purity, often used in biological sample analysis.[7]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H and N-H stretches.

Optimized Reaction Parameters Summary

ParameterRecommended ConditionRationale
Starting Materials 3-(2-(Methylamino)ethyl)phenol, Glyoxylic acidDirect precursors for the target structure.
Stoichiometry Amine:Aldehyde (1.0 : 1.1)A slight excess of the aldehyde ensures full consumption of the amine.[5]
Catalyst Trifluoroacetic Acid (TFA) (2.0 eq)Strong acid to effectively generate the reactive iminium ion.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants; allows for gentle reflux conditions.
Temperature 40 °C (Reflux)Provides sufficient energy for the cyclization step without degrading the product.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich phenol rings.
Reaction Time 12 - 24 hoursTypical duration; should be monitored by TLC.
Expected Yield 60 - 80%Achievable with careful optimization and purification.

References

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances. Available at: [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available at: [Link]

  • Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. Available at: [Link]

  • (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. My Skin Recipes. Available at: [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. Available at: [Link]

  • This compound - Chemical Compound. PlantaeDB. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem. Available at: [Link]

  • Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. Available at: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Health Science. Available at: [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Omsynth Lifesciences. Available at: [Link]

  • This compound. Axios Research. Available at: [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. MDPI. Available at: [Link]

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Technical Support Center: A Researcher's Guide to "2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for "2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol". This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage, handling, and utilization of this compound in your experiments. As a known impurity and degradation product of Phenylephrine, understanding its properties is critical for accurate and reproducible research.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to navigate the potential challenges of working with this catechol-containing tetrahydroisoquinoline derivative.

I. Compound Stability and Storage: The Foundation of Reliable Data

The integrity of your experimental results begins with the proper storage and handling of your reagents. "this compound", particularly due to its catechol moiety, is susceptible to oxidative degradation, which can be influenced by storage conditions.

Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the ideal storage conditions for solid "this compound"?

A1: For long-term stability, the solid compound, especially in its hydrochloride hydrate form, should be stored in a refrigerator at 2-8°C.[4] The container must be tightly sealed and stored in a dry, well-ventilated area. To further minimize degradation, protecting the compound from light is highly recommended.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared fresh for each experiment whenever possible to minimize degradation. If short-term storage is necessary, it is advisable to store aliquots in tightly sealed vials under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C and protected from light. For solutions, storage at -80°C can provide stability for up to 6 months, while storage at -20°C is suitable for up to one month.[5]

Q3: Why is light exposure a concern for this compound?

A3: The tetrahydroisoquinoline scaffold and the catechol group make the molecule susceptible to photodegradation. Light, particularly in the UV and blue regions of the spectrum, can provide the energy to initiate oxidative reactions, leading to the formation of colored quinone-type byproducts and a loss of compound integrity.

Q4: Can the pH of my buffer affect the stability of the compound in solution?

A4: Yes, the pH of the solution can significantly impact the stability of catechol-containing compounds. The rate of auto-oxidation of catechols generally increases with higher pH.[5] For its parent compound, phenylephrine, degradation of the side chain is noted to occur above pH 7.[1] It is therefore recommended to use buffers with a slightly acidic to neutral pH for enhanced stability.

Q5: Are there any incompatibilities I should be aware of?

A5: Yes, avoid strong oxidizing agents and strong acids. Additionally, the presence of transition metal ions, such as copper and iron, can catalyze the oxidation of catechols and should be avoided.[5] If metal contamination is a concern in your buffer, consider using a chelating agent like EDTA.

Summary of Storage Conditions
ConditionSolid FormStock Solution
Temperature 2-8°C (Refrigerator)-20°C (short-term) to -80°C (long-term)
Atmosphere Dry, well-ventilatedInert gas (Nitrogen or Argon) recommended
Light Protect from lightStore in amber vials or wrap in foil
Container Tightly sealedTightly sealed vials

II. Handling and Solution Preparation: Best Practices for Accuracy

Proper handling techniques are paramount to ensure both the safety of the researcher and the quality of the experimental data.

Frequently Asked Questions (FAQs) - Handling and Preparation

Q1: What personal protective equipment (PPE) is required when handling this compound?

A1: Standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, should be worn.[4] If handling the solid form where dust generation is possible, a dust mask or respirator and the use of a fume hood are recommended to avoid inhalation.[4]

Q2: What solvents can I use to dissolve "this compound"?

A2: The hydrochloride salt of the compound is reported to be soluble in methanol and water.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. Here are some troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed a level that affects your experimental system (typically <0.5%).

  • Warm the Solution: Gently warming the solution to 37°C may help dissolve the compound.

  • Sonication: Brief sonication can also aid in dissolving precipitates.

  • Prepare a Lower Concentration Stock: If precipitation persists, preparing a less concentrated stock solution in DMSO may be necessary.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Allow the vial of solid "this compound" to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, amber glass vial.

  • Solvent Addition: Calculate the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Add the DMSO to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. A brief warming to 37°C may be applied if necessary.

  • Storage: If not for immediate use, store the stock solution in small aliquots at -20°C or -80°C, protected from light.

III. Troubleshooting Experimental Challenges: From Unexpected Results to Assay Interference

Given the reactivity of the tetrahydroisoquinoline and catechol moieties, researchers may encounter specific challenges during their experiments.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Action(s)
Loss of compound activity over time in solution Oxidative degradation of the catechol group.Prepare fresh solutions for each experiment. If storage is necessary, purge with an inert gas and store at low temperature, protected from light. Consider adding an antioxidant like ascorbic acid to your buffer if compatible with your assay.[6]
Appearance of a colored precipitate or solution discoloration Formation of oxidized quinone species.This is a strong indicator of compound degradation. Discard the solution and prepare a fresh one. Re-evaluate your storage and handling procedures to minimize exposure to oxygen and light.
High background or false positives in fluorescence-based assays The compound or its degradation products may be autofluorescent.Run a control with the compound alone (no fluorescent probe) to assess its intrinsic fluorescence at the assay's excitation and emission wavelengths. If autofluorescence is an issue, consider switching to a non-fluorescent assay format (e.g., luminescence or absorbance-based).
Irreproducible results between experiments Inconsistent compound concentration due to precipitation or degradation.Visually inspect diluted solutions for any signs of precipitation before use. Perform a solubility test in your final assay buffer at the highest intended concentration. Ensure consistent and proper storage of stock solutions.
Unexpected biological activity (Pan-Assay Interference) The compound or its reactive degradation products may non-specifically interact with assay components.Be aware that tetrahydroisoquinoline scaffolds can be associated with pan-assay interference compounds (PAINS). Validate hits in orthogonal assays that use different detection technologies.
Logical Flow for Troubleshooting Compound Instability

Caption: A decision-making workflow for troubleshooting common issues encountered with "this compound".

IV. Conclusion: Ensuring Scientific Integrity

"this compound" is a valuable chemical tool for various research applications. However, its inherent chemical properties, particularly the presence of a catechol moiety within a tetrahydroisoquinoline scaffold, necessitate careful attention to storage, handling, and experimental design. By understanding its potential for oxidative degradation and implementing the best practices outlined in this guide, researchers can mitigate experimental variability, avoid misleading results, and ensure the integrity and reproducibility of their scientific findings.

References

  • BenchChem. (2025). Preventing auto-oxidation of 4-Chlorocatechol during experiments.
  • Cleanchem Laboratories LLP. (2025).
  • Patil, D. B. (2001). Inhibition of Oxidation of Catechol Catalyzed by Polyphenol Oxidase by Inorganic Inhibitors. Oriental Journal of Chemistry, 17(2).
  • Google Patents. (2021). US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers.
  • PubMed Central. (n.d.). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities.
  • ResearchGate. (n.d.).
  • PubMed. (1972). A new method for preventing oxidative decomposition of catechol estrogens during chromatography.
  • BenchChem. (n.d.). N-(2-Succinyl) Phenylephrine | 915278-80-7.
  • SynZeal. (n.d.). Phenylephrine Impurities.
  • Veeprho. (n.d.). Phenylephrine Impurity F | CAS 581-96-4.
  • PubMed Central. (n.d.). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags.
  • Carl ROTH. (n.d.).
  • Evotec. (2025).
  • ResearchGate. (2025). Recent Trends in High Throughput Analysis and Antioxidant Potential Screening for Phenolics.
  • PubMed Central. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.

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Technical Support Center: Stereocontrol in the Synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the stereoselective synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of controlling stereochemistry in this important molecular scaffold. The tetrahydroisoquinoline (THIQ) core is prevalent in numerous natural products and pharmaceuticals, where biological activity is often dictated by the precise three-dimensional arrangement of its atoms.[1]

The primary stereogenic center in the target molecule is at the C4 position, bearing a hydroxyl group. Achieving a high enantiomeric excess (% ee) at this center is critical, as the two enantiomers can have vastly different pharmacological and toxicological profiles. This guide provides in-depth answers to common questions, troubleshooting advice for typical experimental pitfalls, and validated protocols to help you achieve your stereochemical goals.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the prevention of racemization and the establishment of stereochemistry during the synthesis.

Q1: What is the primary chemical mechanism that leads to racemization at the C4 position?

A: Racemization at the C4 position, which is a benzylic alcohol, is not typically caused by simple proton abstraction under normal conditions. The most probable cause of racemization is the reversible formation of a planar, achiral intermediate from your desired chiral product. This can occur via two main pathways:

  • Oxidation-Reduction: Trace oxidants (including air, especially at elevated temperatures or in the presence of metal catalysts) can oxidize the C4 secondary alcohol to the corresponding ketone (an isoquinolinone). This ketone is planar and achiral at C4. Subsequent non-stereoselective reduction of this ketone by reducing agents or hydrogen sources present in the mixture will yield a racemic mixture of the C4 alcohol.[2]

  • Elimination-Addition: Under harsh acidic or basic conditions, particularly with heat, elimination of the C4-hydroxyl group can occur to form an enamine or a related unsaturated intermediate. The subsequent re-addition of water (or another nucleophile) across this double bond is typically not stereocontrolled, leading to a loss of enantiomeric purity.

Control over the reaction atmosphere (e.g., using an inert gas like argon or nitrogen) and careful moderation of pH and temperature during both the reaction and workup are therefore paramount.

Q2: What are the most reliable synthetic strategies for establishing the C4 stereocenter with high enantioselectivity?

A: The most direct and widely adopted strategy for setting the C4 stereocenter is the asymmetric reduction of the prochiral ketone precursor , 2-methyl-8-hydroxy-2,3-dihydro-1H-isoquinolin-4-one. This approach is highly effective and leverages well-established catalytic systems.[3]

Key methodologies include:

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): This is often the most practical and scalable method. It typically employs a ruthenium (Ru) or rhodium (Rh) catalyst with a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). A common hydrogen source is a mixture of formic acid and triethylamine.[4]

  • Catalytic Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the reductant, again with a chiral transition metal catalyst. While it can be highly efficient, it often requires specialized high-pressure equipment.[3]

These catalytic methods are generally preferred over stoichiometric chiral reducing agents (e.g., those based on chiral boranes) due to their higher efficiency, better atom economy, and lower cost at scale.[3]

Q3: How significantly do reaction parameters like temperature, solvent, and pH affect the stereochemical outcome?

A: These parameters are critically important and their effects are mechanistically linked.

  • Temperature: Lowering the reaction temperature generally increases enantioselectivity. According to the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers becomes more influential at lower temperatures. Higher temperatures can provide enough energy to overcome the small energy barrier between these transition states, resulting in a lower % ee.

  • Solvent: The solvent can influence the conformation and solubility of the catalyst-substrate complex. Protic solvents may compete for hydrogen bonding with the catalyst or substrate, potentially disrupting the highly organized transition state required for effective stereochemical induction. Aprotic solvents, both polar (e.g., DCM, MeCN) and non-polar (e.g., toluene), are often preferred.

  • pH: For reactions like ATH which use a formic acid/triethylamine system, the pH is inherently controlled. During workup, however, pH extremes must be avoided. Strongly acidic conditions can promote elimination, while strongly basic conditions can potentially catalyze epimerization if other acidic protons are present or facilitate side reactions. Buffered solutions (e.g., phosphate buffer at pH 7) or mild bases like saturated sodium bicarbonate are recommended for extractions.

Q4: What are the best practices for workup and purification to prevent loss of enantiomeric excess?

A: A significant loss of stereochemical purity can occur after the reaction is complete. Adhering to the following practices is crucial:

  • Minimize Exposure to Heat: Concentrate solutions in vacuo using a rotary evaporator with a low-temperature water bath. Avoid prolonged heating.

  • Controlled pH During Extraction: Quench the reaction and perform aqueous washes using buffered or pH-neutral solutions. Avoid strong acids or bases. If a pH adjustment is necessary, perform it quickly at low temperatures.

  • Chromatography Considerations: Standard silica gel is slightly acidic and can, in some cases, catalyze racemization or degradation of sensitive compounds. If you observe a loss of % ee after column chromatography:

    • Consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine).

    • Use an alternative stationary phase like neutral alumina or a bonded phase (e.g., C18) for reverse-phase chromatography.

    • Minimize the time the compound spends on the column by using flash chromatography techniques.

Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific problems encountered during your synthesis.

Problem 1: The final product is racemic or has very low enantiomeric excess (<20% ee).
Possible Cause Diagnostic Check Recommended Solution
Inactive or Poisoned Catalyst Verify the age and storage conditions of the catalyst and chiral ligand. Test the catalyst on a known, reliable substrate.Purchase a fresh batch of catalyst and/or ligand. Ensure all reagents and solvents are pure and anhydrous, as impurities (water, sulfur, etc.) can poison transition metal catalysts.
Incorrect Reaction Setup Double-check the concentrations, stoichiometry (especially substrate-to-catalyst ratio), and order of addition.Strictly follow a validated protocol. A common error is an incorrect catalyst loading; for screening, a 1 mol % loading is a typical starting point.
Racemizing Reaction Conditions Run the reaction at a significantly lower temperature (e.g., drop from 40°C to 0°C) and check the % ee.Optimize the temperature. While lower temperatures may slow the reaction rate, they are almost always beneficial for selectivity.
Problem 2: The enantiomeric excess is moderate (e.g., 60-80% ee) but not high enough.
Possible Cause Diagnostic Check Recommended Solution
Suboptimal Catalyst/Ligand Combination The chosen chiral ligand may not be ideal for your specific substrate's electronic and steric profile.Screen a panel of different chiral ligands. For Ru-based ATH, ligands from the DPEN family with different substituents can provide significant improvements.
Solvent Effects The solvent may not be optimal for creating the required rigid transition state assembly.Screen a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).
Concentration Effects Reaction kinetics can be concentration-dependent, which can sometimes influence selectivity.Vary the substrate concentration to see if it impacts the % ee.
Problem 3: High % ee is observed in the crude reaction mixture, but it decreases after workup or purification.
Possible Cause Diagnostic Check Recommended Solution
pH-Induced Racemization Analyze the % ee of a sample before and after your aqueous workup procedure.Replace washes with strong acids/bases with a buffered wash (pH 7) or a quick wash with saturated NaHCO₃ solution, keeping the temperature low.
On-Column Racemization Compare the % ee of the material before and after silica gel chromatography.Deactivate the silica with triethylamine (e.g., by eluting the column with a solvent mixture containing 0.5-1% Et₃N before loading the sample). Alternatively, use neutral alumina or reverse-phase HPLC for purification.
Thermal Racemization Check if the loss of % ee correlates with the temperature used for solvent removal.Use a high-vacuum pump and a low-temperature bath for solvent removal. If the compound is stable, consider lyophilization to remove the final traces of solvent.

Key Experimental Protocols & Visualizations

Asymmetric Synthesis Workflow

The diagram below outlines the general workflow for the stereoselective synthesis and analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis Ketone Prochiral Ketone Precursor ATH Asymmetric Transfer Hydrogenation (ATH) Ketone->ATH Workup Aqueous Workup (pH Controlled) ATH->Workup Purify Chromatography (Neutral Conditions) Workup->Purify Product Enantioenriched Product Purify->Product Isolate Final Product HPLC Chiral HPLC Analysis Product->HPLC Result Determine % ee HPLC->Result

Caption: General workflow for asymmetric synthesis and analysis.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 2-methyl-8-hydroxy-2,3-dihydro-1H-isoquinolin-4-one

This protocol is a representative example. Optimization of catalyst, ligand, and conditions may be required.

Materials:

  • 2-methyl-8-hydroxy-2,3-dihydro-1H-isoquinolin-4-one (1.0 eq)

  • (1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN] (0.01 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Formic Acid (HCOOH) (2.5 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • In an oven-dried flask under an inert atmosphere (Argon or N₂), add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30-60 minutes to allow for catalyst pre-formation. The solution should turn a deep reddish-purple.

  • In a separate flask, dissolve the ketone precursor in the solvent.

  • Add the ketone solution to the catalyst mixture.

  • Prepare the hydrogen source by creating a 2:1 molar mixture of formic acid and triethylamine. Caution: This is an exothermic reaction; prepare slowly and with cooling. This forms an azeotropic mixture often denoted as HCOOH:NEt₃.

  • Add the HCOOH:NEt₃ mixture to the reaction flask.

  • Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and quench by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on deactivated silica gel.

Troubleshooting Logic Tree for Racemization

G cluster_reaction Reaction Stage cluster_workup Workup/Purification Stage start Low % ee Observed r_cause1 Ineffective Catalyst System start->r_cause1 Check Crude r_cause2 High Temperature start->r_cause2 Check Crude w_cause1 Harsh pH during Workup start->w_cause1 Compare Crude vs. Purified w_cause2 Acidic Silica Gel start->w_cause2 Compare Crude vs. Purified r_sol1 Screen catalysts/ligands; Verify purity & loading r_cause1->r_sol1 Solution r_sol2 Lower reaction temperature r_cause2->r_sol2 Solution w_sol1 Use buffered/neutral washes w_cause1->w_sol1 Solution w_sol2 Use deactivated silica or neutral alumina w_cause2->w_sol2 Solution

Caption: Decision tree for diagnosing the source of poor enantioselectivity.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Daicel Chiralpak® series like AD-H or AS-H, or equivalent).

Procedure:

  • Prepare a Racemic Standard: Synthesize a small amount of the target compound using a non-chiral reducing agent (e.g., sodium borohydride) to serve as a racemic standard. This is essential for confirming peak identity and resolution.

  • Method Development:

    • Dissolve the racemic standard in the mobile phase.

    • Inject the standard and screen different mobile phases, typically mixtures of hexane/isopropanol or heptane/ethanol, often with a small amount of an additive like diethylamine (for basic compounds) to improve peak shape.

    • Adjust the mobile phase composition to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

    • Note the retention times for the two enantiomers (t₁ and t₂).

  • Sample Analysis:

    • Prepare a solution of your synthesized, enantioenriched sample at a known concentration.

    • Inject the sample using the optimized method developed in the previous step.

    • Integrate the peak areas for the two enantiomers (Area₁ and Area₂).

  • Calculation:

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

References

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]

  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. (n.d.). PubMed Central. [Link]

  • One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. (n.d.). ACS Publications. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. [Link]

  • Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. [Link]

  • Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol as a Phenylephrine Impurity Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling in Phenylephrine Formulations

Phenylephrine, a selective α1-adrenergic receptor agonist, is a ubiquitous active pharmaceutical ingredient (API) in over-the-counter decongestants and prescription vasopressor medications.[1] Its efficacy and safety are intrinsically linked to its purity. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control of impurities in new drug substances and products, as outlined in the International Council for Harmonisation (ICH) guidelines Q3A and Q3B.[2][3] Impurities can arise from the synthetic route, degradation of the API, or interactions with excipients, and may impact the drug's safety profile or reduce its potency.

This guide provides an in-depth technical comparison of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a known phenylephrine impurity, against other critical related substances. We will explore its chemical identity, compare it with other pharmacopeial standards, and provide validated experimental protocols for its accurate identification and quantification, thereby empowering researchers and drug development professionals to ensure the quality and safety of their pharmaceutical formulations.

The Genesis of Phenylephrine Impurities: A Mechanistic Overview

The molecular structure of phenylephrine, featuring a secondary amine and a benzylic alcohol on a phenol ring, predisposes it to several degradation pathways. Impurities can be broadly classified as process-related (from synthesis) or degradation products (from storage or formulation). A significant degradation pathway involves intramolecular cyclization, potentially forming tetrahydroisoquinoline derivatives. Another common source of impurities is the reaction of phenylephrine with formulation excipients, such as the Michael addition reaction with maleic acid (a counter-ion in chlorpheniramine maleate), which has been identified as a major degradant in some combination products.[4][5][6]

cluster_0 Phenylephrine Degradation & Impurity Formation PHE Phenylephrine API IMP_PROC Process-Related Impurities (e.g., Phenylephrone - Impurity C) PHE->IMP_PROC Incomplete Reaction IMP_DEG Degradation Products PHE->IMP_DEG IMP_ADDUCT Adducts (e.g., Phenylephrine-maleate adduct) PHE->IMP_ADDUCT Interaction SYNTH Synthetic Precursors (e.g., Phenylephrone) SYNTH->PHE Synthesis EXC Reactive Excipients (e.g., Maleic Acid) EXC->IMP_ADDUCT STRESS Stress Conditions (Heat, Light, pH) STRESS->IMP_DEG Induces IMP_CYCL Intramolecular Cyclization Products (e.g., 2-Methyl-1,2,3,4-tetrahydro- isoquinoline-4,8-diol) IMP_DEG->IMP_CYCL

Caption: Conceptual overview of phenylephrine impurity formation pathways.

Profile of the Standard: this compound

This compound, also referred to in pharmacopeias and commercial standards as Phenylephrine Impurity F or Phenylephrine 4,8 Isoquinoline analog, is a critical impurity to monitor.[7][8][9] Its formation likely results from an intramolecular Pictet-Spengler-type reaction, a plausible cyclization pathway for phenylephrine under certain stress conditions. Its tetrahydroisoquinoline core represents a significant structural departure from the parent API, necessitating its careful control.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name 2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol[10]
Synonyms Phenylephrine Impurity F, Phenylephrine 4,8 Isoquinoline analog[8][9]
CAS Number 23824-25-1[1]
Molecular Formula C₁₀H₁₃NO₂[10]
Molecular Weight 179.22 g/mol [10]

Comparative Analysis of Key Phenylephrine Impurity Standards

Effective impurity profiling requires a comprehensive understanding of all potential related substances. While this compound (Impurity F) is a key degradant, other impurities listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) are equally important for ensuring drug quality.[8][11][12]

Table 2: Comparative Profile of Key Pharmacopoeial Phenylephrine Impurities

Impurity NameCommon Pharmacopoeial DesignationStructureProbable OriginKey Analytical Consideration
NorphenylephrinePhenylephrine Impurity A(R)-3-(2-Amino-1-hydroxyethyl)phenolSynthetic PrecursorMore polar than phenylephrine, elutes early in reversed-phase HPLC.[13][14]
PhenylephronePhenylephrine Impurity C1-(3-hydroxyphenyl)-2-(methylamino)ethanoneSynthetic Precursor / Oxidation ProductKetone group can affect chromatographic behavior and UV spectrum.[15]
BenzylphenylephrinePhenylephrine Impurity D(R)-1-(3-(benzyloxy)phenyl)-2-(methylamino)ethanolProcess-Related (from protecting group)Significantly more hydrophobic than phenylephrine due to the benzyl group.[8]
This compound Phenylephrine Impurity F 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediolDegradation (Cyclization)Rigid structure, may exhibit different peak shape and retention from open-chain analogs.[8][16]
N-(Carboxymethyl)phenylephrinePhenylephrine Impurity G(R)-2-((2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)amino)acetic acidDegradationHighly polar due to the carboxylic acid group, may require specialized HPLC methods (e.g., HILIC or mixed-mode).[8]

Experimental Section: A Validated Protocol for Impurity Profiling

The objective of a stability-indicating analytical method is to resolve the API from all potential impurities and degradation products. Given the range of polarities among phenylephrine and its related substances, a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most robust approach.[17][18]

Causality Behind Experimental Choices
  • Column: A modern C18 column with high surface area and end-capping is chosen for its excellent retention of polar and moderately nonpolar compounds. The 2.7 to 5 µm particle size provides a balance between efficiency and backpressure.

  • Mobile Phase: A low-pH phosphate or formate buffer is used. The acidic conditions (pH ~2.5-3.5) ensure that the amine functional groups on phenylephrine and its impurities are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[19]

  • Gradient Elution: Acetonitrile is used as the organic modifier. A gradient program, starting with a high aqueous content and increasing the organic proportion, is essential. This allows for the retention and separation of early-eluting polar impurities (like Impurity A) while also effectively eluting more hydrophobic impurities (like Impurity D) within a single run.[11]

  • Detection: UV detection at 272-280 nm is suitable as it represents a common absorbance wavelength for the phenolic ring system present in phenylephrine and most of its impurities.[17][18]

cluster_workflow Analytical Workflow for Impurity Profiling prep_std 1. Prepare Standards - API (Phenylephrine) - Impurity Standards (e.g., Impurity F) - Resolution Solution (API + Impurities) hplc 3. HPLC Analysis - Equilibrate system - Perform System Suitability Test (SST) - Inject standards and samples prep_std->hplc prep_sample 2. Prepare Sample - Accurately weigh drug product - Dissolve and dilute in mobile phase A prep_sample->hplc process 4. Data Processing - Integrate all peaks - Identify impurities by Relative Retention Time (RRT) hplc->process quant 5. Quantification - Calculate impurity levels (% area or vs. standard) - Compare against specification limits process->quant report 6. Reporting - Report all impurities > Identification Threshold - Document SST results, chromatograms, and calculations quant->report

Caption: A typical workflow for HPLC-based impurity analysis.

Step-by-Step HPLC Methodology
  • Preparation of Solutions:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Mobile Phase A.

    • Standard Solution: Accurately prepare a solution of Phenylephrine Hydrochloride reference standard at a concentration of approximately 0.4 mg/mL in Diluent.

    • Impurity F Standard Stock Solution: Accurately prepare a stock solution of this compound at 0.1 mg/mL in Diluent.

    • Spiked Sample Solution (for method validation/specificity): Prepare a sample solution as described below and spike with known amounts of Impurity F and other relevant impurities to a final concentration corresponding to the specification limit (e.g., 0.2%).

  • Chromatographic System:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 20 µL.

  • Gradient Elution Program:

    Table 3: Recommended HPLC Gradient Program

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    25 60 40
    30 20 80
    35 20 80
    36 95 5

    | 45 | 95 | 5 |

  • System Suitability Test (SST):

    • Before sample analysis, inject a resolution solution or a spiked standard containing phenylephrine and key impurities (including Impurity F). The system is deemed suitable for use only if the criteria in Table 4 are met. This is a self-validating step; failure to meet SST criteria invalidates the entire analytical run.

    Table 4: System Suitability Test (SST) Criteria

    Parameter Acceptance Criterion Rationale
    Resolution (Rs) ≥ 2.0 between phenylephrine and the closest eluting impurity Ensures baseline separation for accurate quantification.
    Tailing Factor (T) ≤ 2.0 for the phenylephrine peak Confirms good peak shape, preventing co-elution issues.

    | % RSD of Peak Area | ≤ 2.0% for 6 replicate injections of the standard | Demonstrates the precision and reproducibility of the system. |

Data Interpretation and Regulatory Qualification

Once the analysis is complete, impurities are identified based on their Relative Retention Time (RRT) compared to the main phenylephrine peak. Quantification is typically performed using area normalization or against a calibrated impurity standard. The results are then compared against the specification limits, which are guided by ICH thresholds.

Table 5: ICH Thresholds for Impurities in New Drug Products (for a maximum daily dose ≤ 1g)

ThresholdLevelAction Required
Reporting Threshold 0.05%Any impurity at or above this level must be reported in the regulatory submission.
Identification Threshold 0.10%Any impurity at or above this level must be structurally identified.
Qualification Threshold 0.15%An impurity's biological safety must be established at or above this level.[3][20][21]

An impurity is considered "qualified" if its level in the proposed drug product is at or below the level observed in products used in pivotal clinical and safety studies, or if it has been adequately justified through toxicological studies or literature data.[20][21] Using a well-characterized standard like this compound is the first and most critical step in this process.

Conclusion

The control of impurities is a non-negotiable aspect of modern pharmaceutical development. This compound (Phenylephrine Impurity F) represents a structurally significant impurity that requires diligent monitoring to ensure the quality, safety, and stability of phenylephrine-containing medicines. By employing robust, validated analytical methods and using well-characterized certified reference materials, researchers and quality control professionals can confidently identify and quantify this and other impurities. This guide provides the comparative data and experimental framework necessary to integrate this critical standard into a comprehensive control strategy, ultimately safeguarding patient health and ensuring compliance with global regulatory standards.

References

  • Pharmaffiliates. Phenylephrine-impurities. [Link]

  • SynZeal. Phenylephrine Impurities. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylephrine. [Link]

  • Douša, M., et al. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 78(22), 7819–7826. [Link]

  • Wang, P., et al. (2007). Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. Synthetic Communications, 37(13), 2131-2139. [Link]

  • PubMed. Major degradation product identified in several pharmaceutical formulations against the common cold. [Link]

  • Taylor & Francis Online. Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. [Link]

  • ACS Publications. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]

  • ECA Academy. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. [Link]

  • Pharmaceutical Technology. FDA Releases Draft Elemental Impurities Guidance. [Link]

  • Gadhave, M., et al. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. British Journal of Pharmacy, 11(7). [Link]

  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • PlantaeDB. This compound - Chemical Compound. [Link]

  • Regulations.gov. Guidance for Industry - ANDAs: Impurities in Drug. [Link]

  • Blue, K., et al. (2022). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]

  • Semantic Scholar. Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. [Link]

  • European Pharmacopoeia 7.0. PHENYLEPHRINE HYDROCHLORIDE. [Link]

  • Rao, G.S., et al. (2021). STABILITY INDICATING HPLC METHOD FOR PARACETAMOL, CAFFEINE, PHENYLEPHRINE HCL, CHLORPHENAMINE MALEATE AND ITS IMPURITIES IN FLUCOLD TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 12(12), 6424-31. [Link]

  • Anant Pharmaceuticals. CAS 1007885-60-0 Phenylephrine Related Compound F Impurity. [Link]

  • Veeprho. Phenylephrine EP Impurity A | CAS 4779-94-6. [Link]

  • Greyhound Chromatography. Accurate Phenylephrine Hydrochloride Impurity Profiling. [Link]

  • ResearchGate. Impurity Profile of Phenylephrine Hydrochloride. [Link]

  • DR JCR BIO. Phenylephrine 4, 8 Isoquinoline Analog Archives. [Link]

  • EDQM. INFORMATION LEAFLET Ph. Eur. Reference Standard - PHENYLEPHRINE HYDROCHLORIDE CRS batch 4. [Link]

  • Beilstein Journal of Organic Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]

  • Axios Research. This compound. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • USP-NF. USP Monographs: Phenylephrine Hydrochloride. [Link]

  • EDQM. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

Sources

A Comprehensive Guide to the Validation of a Quantitative HPLC Method for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quantification of specific chemical entities, such as 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, is a critical task in pharmaceutical research and development. Whether this molecule is an active pharmaceutical ingredient (API), a metabolite, or a process impurity, a reliable analytical method is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

However, the generation of an HPLC method is only the first step. To ensure that the data produced are scientifically sound and can withstand regulatory scrutiny, the method must be rigorously validated.[2] Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3] This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative HPLC method for this compound, grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH).[4][5] We will explore not just the "how" but the fundamental "why" behind each validation parameter, providing a framework for developing a self-validating and trustworthy analytical system.

Section 1: The Analytical Method: Foundation and Alternatives

Before validation can begin, a robust analytical method must be developed. For a moderately polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is a logical starting point.

Proposed HPLC Method Parameters:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system suitable for routine QC analysis.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 stationary phase provides excellent retention for moderately polar analytes. The end-capped silica minimizes peak tailing for the basic nitrogen in the isoquinoline structure.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a pH modifier to ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks. It is also volatile, making the method compatible with mass spectrometry (MS) if needed.[6]
Gradient 7-minute linear gradient from 5% B to 60% BA gradient is chosen to ensure the analyte is eluted with a good peak shape within a reasonable runtime, while also eluting any potential, more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.[7]
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detector Diode Array Detector (DAD)DAD allows for monitoring at a specific wavelength (e.g., 280 nm, based on the analyte's chromophore) and provides peak purity analysis, which is crucial for specificity assessment.
Diluent 50:50 Acetonitrile:WaterA diluent that is compatible with the mobile phase and ensures good solubility of the analyte.

Comparative Perspective: While HPLC-UV is a workhorse for quantification, other methods could be considered. LC-MS/MS, for instance, offers superior selectivity and sensitivity, which would be essential for bioanalytical applications requiring quantification in complex matrices like plasma.[8][9] However, for quality control of a drug substance or product where concentration levels are higher, the robustness, lower cost, and simplicity of HPLC-UV make it the preferred choice.

Section 2: The Validation Workflow: A Framework for Trustworthiness

A successful validation project follows a pre-approved validation protocol, which is a document that outlines the plan, the experiments, the parameters, and the acceptance criteria.[1] The relationship between validation parameters is not arbitrary; they follow a logical sequence that builds confidence in the method's performance.

G cluster_0 Method Development & Protocol cluster_1 Core Performance Characteristics cluster_2 Method Limits & Reliability Protocol Validation Protocol Definition Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Final Validated Method 'Fit for Purpose' Accuracy->Final Precision->Robustness Precision->Final LOD_LOQ->Final Robustness->Final

Sources

A Comparative Guide to 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol and Other Tetrahydroisoquinoline Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Neuroscience

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1] This heterocyclic scaffold is of particular interest in the field of neuroscience due to its structural resemblance to endogenous neurotransmitters and its ability to interact with various targets in the central nervous system (CNS).[2] Derivatives of THIQ have been shown to possess a wide spectrum of pharmacological properties, including neuroprotective, neurotoxic, and modulatory effects on key enzymatic and receptor systems.[3][4] This guide provides a comparative analysis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol against other notable THIQ derivatives, with a focus on their potential neuropharmacological applications. While extensive research exists for certain THIQ analogs, it is important to note that experimental data on this compound is limited, and therefore, some of the comparisons will be based on established structure-activity relationships (SAR) within this chemical class.

Featured Compound: this compound

This compound is a specific derivative of the THIQ scaffold. Its structure is characterized by a methyl group at the 2-position (the nitrogen atom), and hydroxyl groups at the 4 and 8 positions of the isoquinoline ring system. While direct and extensive experimental data on the neuropharmacological profile of this specific compound is not widely available in peer-reviewed literature, its structural features allow for informed predictions of its potential biological activities when compared to well-characterized analogs. A database prediction suggests a potential interaction with Monoamine Oxidase A (MAO-A), a key enzyme in the metabolism of monoamine neurotransmitters.[5]

Comparative Analysis with Other Tetrahydroisoquinoline Derivatives

The neuropharmacological effects of THIQ derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring and the isoquinoline core. This section compares this compound with other key THIQ derivatives to highlight these differences.

Neuroprotective vs. Neurotoxic Potential

A fascinating duality exists within the THIQ family, with some members exhibiting potent neuroprotective properties while others are known neurotoxins.

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): A Prominent Neuroprotectant: 1MeTIQ is an endogenous compound found in the brain that has demonstrated significant neuroprotective effects in various experimental models.[6][7] Its mechanisms of action are multifaceted and include the inhibition of monoamine oxidase (MAO), scavenging of free radicals, and antagonism of the glutamatergic system.[6][8][9] The presence of a methyl group at the 1-position is a key structural feature contributing to its neuroprotective profile.

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ): An Endogenous Neurotoxin: In contrast, 1BnTIQ has been identified as an endogenous neurotoxin that can induce dopaminergic cell death through apoptosis, suggesting its potential involvement in the etiology of Parkinson's disease.[10] The bulky benzyl group at the 1-position appears to be critical for its neurotoxic properties.

  • This compound: Based on SAR studies of other THIQ derivatives, the hydroxyl groups on the aromatic ring of this compound could potentially contribute to antioxidant properties by donating hydrogen atoms to scavenge free radicals. Hydroxyl substitutions on the aromatic ring of 1-MeTIQ have been shown to decrease its neurotoxicity.[11] This suggests that this compound may lean towards a neuroprotective profile, although this requires experimental validation.

Monoamine Oxidase (MAO) Inhibition

Inhibition of MAO is a key mechanism for the neuroprotective and antidepressant-like effects of several THIQ derivatives.[8]

  • 1-MeTIQ as a Reversible MAO Inhibitor: 1MeTIQ is a known reversible inhibitor of both MAO-A and MAO-B.[9] This inhibition leads to increased levels of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine in the brain.[12]

  • Potential of this compound as an MAO Inhibitor: As previously mentioned, in silico predictions suggest that this compound may inhibit MAO-A.[5] The presence of the N-methyl group is a common feature in many MAO-inhibiting THIQs. Further enzymatic assays are necessary to confirm and quantify this predicted activity.

Antioxidant Activity

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The ability of THIQ derivatives to counteract oxidative stress is a crucial aspect of their neuroprotective potential.

  • Antioxidant Properties of Hydroxylated THIQs: The antioxidant capacity of phenolic compounds is well-established. Several studies have demonstrated that hydroxylated THIQ derivatives possess significant antioxidant activity, which can be evaluated using assays such as the DPPH and ABTS radical scavenging assays.[13][14]

  • Predicted Antioxidant Capacity of this compound: The two hydroxyl groups on the aromatic ring of this compound strongly suggest that it possesses antioxidant properties. The position of these hydroxyl groups will influence their radical scavenging efficiency.

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity and excitotoxicity. Modulation of NMDA receptor activity is another mechanism through which THIQs can exert their neuroprotective effects.

  • 1-MeTIQ as an NMDA Receptor Antagonist: 1MeTIQ has been shown to act as a low-affinity antagonist of NMDA receptors, which contributes to its neuroprotective effects by preventing glutamate-induced excitotoxicity.[6]

  • Potential NMDA Receptor Activity of this compound: The ability of this compound to modulate NMDA receptors is currently unknown. The structure-activity relationships for NMDA receptor modulation by THIQs are complex, and specific substitutions at various positions of the THIQ scaffold can lead to either agonistic or antagonistic activity.[15]

Quantitative Data Summary

Due to the limited availability of experimental data for this compound, a direct quantitative comparison is challenging. The following table summarizes the known activities of key comparative THIQ derivatives.

CompoundBiological ActivityIC₅₀/KᵢReference
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) MAO-A Inhibition-[9]
MAO-B Inhibition-[9]
NMDA Receptor AntagonismLow Affinity[6]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) Dopaminergic NeurotoxicityConcentration-dependent[10]
(R)-Salsolinol MAO-A InhibitionKᵢ = 77 µM[16]
Tetrahydroquinoline Derivatives (General) Antioxidant (ABTS assay)EC₅₀ < 10 µg/mL[13]

Experimental Protocols

To facilitate further research and a direct comparison of this compound with other derivatives, the following detailed experimental protocols are provided.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This protocol is adapted from commercially available kits and relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Test compound (this compound and other THIQs)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a working solution of Amplex® Red and HRP in the assay buffer.

  • Add the assay buffer to the wells of the 96-well plate.

  • Add the test compounds at various concentrations. Include wells with no inhibitor (negative control) and wells with clorgyline or selegiline (positive controls).

  • Add the MAO-A or MAO-B enzyme to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, p-tyramine.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.[16]

Protocol 2: Antioxidant Capacity Assay (DPPH Radical Scavenging)

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • Add the test compound solutions to the wells of the 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of DPPH scavenging activity for each concentration.

  • Plot the percentage of scavenging activity against the concentration of the test compound.

  • Determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).[14]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Neurotoxin (e.g., MPP⁺ or 6-OHDA)

  • Test compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxin (e.g., MPP⁺). Include control wells with no neurotoxin and wells with only the neurotoxin.

  • Incubate for the desired time (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

  • Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.[17][18]

Visualizations

MAO_Inhibition_Pathway cluster_0 Monoamine Neurotransmitter Metabolism cluster_1 Mechanism of THIQ-based MAO Inhibitors Monoamines Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites MAO_Inhibited Monoamine Oxidase (Inhibited) THIQ_Derivative e.g., 1-MeTIQ 2-Methyl-1,2,3,4-THIQ-4,8-diol (Predicted) THIQ_Derivative->MAO_Inhibited Reversible Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by tetrahydroisoquinoline derivatives.

Neuroprotection_Workflow cluster_0 In Vitro Neuroprotection Assay Cell_Culture Seed Neuronal Cells (e.g., SH-SY5Y) Pre_treatment Pre-treat with THIQ Derivative Cell_Culture->Pre_treatment Toxin_Exposure Induce Neurotoxicity (e.g., MPP+) Pre_treatment->Toxin_Exposure Incubation Incubate Toxin_Exposure->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Analyze Data & Determine Neuroprotection Viability_Assay->Data_Analysis

Caption: Experimental workflow for assessing the neuroprotective effects of THIQ derivatives.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold represents a rich source of neuroactive compounds with diverse pharmacological profiles. While derivatives like 1-MeTIQ have been extensively studied for their neuroprotective properties, the specific compound this compound remains largely uncharacterized. Based on structure-activity relationships, it is plausible that this compound possesses antioxidant and MAO inhibitory activities, positioning it as a potential neuroprotective agent.

To fully elucidate the therapeutic potential of this compound, further experimental investigation is imperative. The protocols detailed in this guide provide a framework for such studies. Future research should focus on:

  • Synthesis and Characterization: Efficient synthetic routes to obtain pure this compound are needed.[19][20][21]

  • In Vitro Pharmacological Profiling: Comprehensive evaluation of its MAO inhibitory activity, antioxidant capacity, and effects on NMDA receptors and other relevant CNS targets is crucial.

  • Cell-Based Assays: Assessing its neuroprotective effects against various neurotoxins in neuronal cell culture models will provide valuable insights into its potential efficacy.

  • In Vivo Studies: Should in vitro studies yield promising results, further investigation in animal models of neurodegenerative diseases would be warranted.

By systematically exploring the properties of understudied THIQ derivatives like this compound, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.

References

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative study of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a key chiral intermediate in pharmaceutical research. We will explore various synthetic routes, compare the performance of different chiral intermediates and catalytic systems, and provide detailed experimental protocols. The focus is on delivering actionable insights for researchers in drug discovery and development, emphasizing the critical role of stereochemistry in biological activity.

Introduction: The Significance of Chiral Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] These compounds have shown promise as antitumor, antibacterial, anti-HIV, and neuroprotective agents.[1] The chirality of THIQ derivatives is often crucial for their pharmacological activity, with different enantiomers exhibiting distinct biological effects.

This compound, with its two chiral centers, is a valuable building block for the synthesis of more complex molecules, particularly in the development of neuroactive agents and enzyme inhibitors.[2] The diol functionality offers multiple points for further chemical modification, making it a versatile intermediate in drug discovery programs. The precise stereochemical control during its synthesis is paramount to ensure the desired therapeutic effect and avoid potential off-target effects from unwanted stereoisomers.

This guide will delve into the asymmetric synthesis of this important intermediate, comparing different strategies and providing the necessary data to make informed decisions in a research and development setting.

Asymmetric Synthesis Strategies: A Comparative Overview

The enantioselective synthesis of tetrahydroisoquinolines can be broadly categorized into two main approaches: asymmetric synthesis from prochiral precursors and chiral resolution of a racemic mixture. For this compound, the focus is on asymmetric synthesis to directly obtain the desired enantiomer with high purity. Key strategies include asymmetric hydrogenation, asymmetric transfer hydrogenation, and cycloaddition reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of prochiral dihydroisoquinolines or enamines are among the most efficient methods for producing chiral THIQs.[3] These reactions typically employ transition metal catalysts with chiral ligands.

Catalyst Systems and Performance:

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (ee %)Key AdvantagesReference
Iridium-based Dihydroisoquinolines78-9680-99High efficiency and enantioselectivity.[4][4]
Ruthenium-based Dihydroisoquinolines, EnaminesHighHighGood for heterogeneous catalysis, allowing for catalyst recycling.[3][3]
Rhodium-based DihydroisoquinolinesUp to 96Up to 99Effective for transfer hydrogenation with formic acid/triethylamine as the hydrogen source.[3][3]

The choice of catalyst and ligand is critical and depends on the specific substrate. For the synthesis of this compound, an iridium-based catalyst with a chiral phosphine ligand would be a promising starting point, given the high enantioselectivities reported for related structures.[4]

Asymmetric Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions of azomethine imines offer another powerful route to chiral THIQ derivatives.[5] This method allows for the construction of the heterocyclic ring and the introduction of chirality in a single step.

Key Features of Asymmetric Cycloaddition:

  • High Diastereoselectivity and Enantioselectivity: Can achieve >25:1 dr and >95% ee.[5]

  • Mild Reaction Conditions: Often proceed at room temperature.[5]

  • Functional Group Tolerance: Compatible with a wide range of functional groups.[5]

This approach would be particularly useful if a more complex substitution pattern is desired on the final molecule, as the precursors can be readily varied.

Experimental Protocols

Proposed Asymmetric Synthesis of (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol via Asymmetric Hydrogenation

This protocol is a proposed adaptation based on established methods for the asymmetric hydrogenation of dihydroisoquinolines.[4]

Workflow for Asymmetric Hydrogenation:

sub Prochiral Dihydroisoquinoline Precursor reac Asymmetric Hydrogenation sub->reac cat [Ir(COD)Cl]2 / Chiral Ligand cat->reac h2 H2 (gas) h2->reac solv Solvent (e.g., Toluene) solv->reac prod (R)-2-Methyl-1,2,3,4- tetrahydroisoquinoline-4,8-diol reac->prod pur Purification (Chromatography) prod->pur final Pure Enantiomer pur->final

Caption: Proposed workflow for the asymmetric hydrogenation synthesis.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the prochiral 2-methyl-1,2-dihydroisoquinoline-4,8-diol precursor. This can be achieved through standard methods such as the Bischler-Napieralski reaction followed by N-methylation.

  • Catalyst Preparation: In a glovebox, dissolve the iridium precursor (e.g., [Ir(COD)Cl]2) and the chiral ligand (e.g., a chiral phosphine) in a degassed solvent like toluene. Stir to form the active catalyst.

  • Hydrogenation Reaction: In a high-pressure reactor, dissolve the dihydroisoquinoline precursor in the chosen solvent. Add the catalyst solution. Pressurize the reactor with hydrogen gas (e.g., 50 bar) and stir at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, carefully depressurize the reactor. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired enantiomer.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Analysis

Recommended HPLC Conditions for Enantiomeric Separation:

ParameterCondition
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H)
Mobile Phase A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds. The exact ratio should be optimized.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 280 nm)
Column Temperature 25 °C

Note: Method development and optimization are crucial for achieving baseline separation of the enantiomers.[6]

The Critical Role of Stereochemistry in Biological Activity

For instance, in a study of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol, it was found that the potentiation of the contractile response to norepinephrine resided exclusively in the (R)-enantiomer.[7] The (S)-enantiomer was completely inactive.[7] This high degree of enantioselectivity underscores the importance of obtaining enantiomerically pure compounds for pharmacological evaluation.

Logical Relationship of Chirality and Biological Activity:

rac Racemic Mixture of This compound sep Chiral Synthesis or Resolution rac->sep r_en (R)-Enantiomer bio_r Desired Biological Activity (e.g., High affinity for Target A) r_en->bio_r s_en (S)-Enantiomer bio_s Different/No/Adverse Biological Activity (e.g., Low affinity for Target A, affinity for Target B) s_en->bio_s sep->r_en sep->s_en

Caption: The impact of chirality on the biological profile of the intermediate.

Conclusion and Future Perspectives

This compound is a valuable chiral intermediate with significant potential in drug discovery. The choice of synthetic strategy will depend on factors such as the desired scale of production, the required enantiomeric purity, and the availability of starting materials and catalysts. Asymmetric hydrogenation with iridium-based catalysts represents a highly efficient and enantioselective approach.

Future research should focus on the development of more sustainable and cost-effective catalytic systems for the synthesis of this and related chiral THIQs. Furthermore, a detailed investigation into the specific biological activities of the individual enantiomers of this compound is warranted to fully unlock its potential in the development of novel therapeutics.

References

  • Kihara, M., et al. (1990). Resolution, absolute stereochemistry, and enantioselectivity of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol. Journal of Medicinal Chemistry, 33(8), 2283-2286. [Link]

  • Soós, T., et al. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(21), 6485. [Link]

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certificate of analysis for "2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol" reference standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Certificate of Analysis for "2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol" Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of a Reference Standard's Certificate of Analysis

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. "this compound," a molecule of interest often investigated as a related compound or impurity of active pharmaceutical ingredients like Phenylephrine, demands rigorous characterization.[1][2] The cornerstone of this characterization is the Certified Reference Material (CRM), and its passport, the Certificate of Analysis (CoA).

This guide provides a comprehensive comparison of what to expect from a CoA for a "this compound" reference standard. It is designed to empower you, the scientist, to look beyond the letterhead and critically evaluate the quality, purity, and identity of the standard you are using. A robust CoA is not merely a document; it is a declaration of quality, backed by meticulous scientific data, and is essential for regulatory compliance and the validity of your experimental results.[3]

Deconstructing the Certificate of Analysis: A Framework for Evaluation

A CoA from a reputable supplier is a detailed document that confirms a product meets its predetermined specifications.[3][4] For a reference standard, this document should provide a comprehensive profile of the material's identity, purity, and assigned value (potency or concentration). The evaluation of a CoA should be guided by international standards such as ISO 17034 for the production of reference materials and ISO/IEC 17025 for the competence of testing and calibration laboratories.[5]

Below is a logical workflow for the qualification of a chemical reference standard, a process that should be transparently documented in the CoA.

G cluster_0 Material Selection & Initial ID cluster_1 Comprehensive Characterization cluster_2 Purity Assignment & Certification A Candidate Material Batch B Preliminary Identity Check (e.g., FTIR, MS) A->B C Structural Confirmation (¹H NMR, ¹³C NMR) B->C D Chromatographic Purity (HPLC/UPLC) B->D E Volatiles & Water Content (HS-GC, Karl Fischer, TGA) B->E F Inorganic Impurities (Residue on Ignition / Sulfated Ash) B->F G Purity Calculation (Mass Balance Approach) C->G D->G E->G F->G H Issuance of Certificate of Analysis G->H I Certified Reference Standard H->I

Caption: A typical workflow for the qualification of a reference standard.

Key Analytical Techniques and Their Significance

A high-quality CoA will not just present results but will specify the methods used, allowing for scientific scrutiny.[4] Here are the critical tests for "this compound" and the rationale for their inclusion.

  • Identity Confirmation:

    • ¹H Nuclear Magnetic Resonance (¹H NMR): This is the gold standard for structural elucidation. The spectrum provides a unique fingerprint of the molecule, confirming the connectivity of protons and the overall structure. The CoA should state that the spectrum is consistent with the proposed structure.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by measuring its mass-to-charge ratio.[6] The CoA should report the observed molecular ion (e.g., [M+H]⁺) and confirm it matches the theoretical mass of C₁₀H₁₃NO₂ (179.22 g/mol ).[7][8]

    • Infrared Spectroscopy (IR): IR provides information about the functional groups present in the molecule (e.g., O-H, N-H, C-H, aromatic C=C bonds). The CoA will typically state that the IR spectrum conforms to the structure.[6]

  • Purity and Impurity Profiling:

    • High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary technique for assessing chromatographic purity and quantifying organic impurities. A high-resolution method should be used, and the CoA should report the purity as a percentage (e.g., >99.5%) and list any detected impurities above a certain threshold (e.g., 0.05%).

    • Residual Solvents (Headspace Gas Chromatography, HS-GC): This analysis is critical to quantify any solvents remaining from the synthesis and purification process.[9] Limits for residual solvents are strictly defined by pharmacopeial guidelines such as ICH Q3C.

    • Water Content (Karl Fischer Titration): This is a specific and accurate method to quantify the amount of water in the material.[9] This value is crucial for calculating the purity on an anhydrous basis.

    • Residue on Ignition (ROI) / Sulfated Ash: This test quantifies the amount of non-combustible (inorganic) impurities in the sample.[9]

  • Assay/Potency Determination: The assigned purity value is often determined by a mass balance approach, which is a holistic calculation considering all aspects of the material's composition.

G cluster_0 Purity Calculation (Mass Balance) Total 100% Assay Assigned Purity / Assay Total->Assay - Impurities Chromatographic Impurities (HPLC) Total->Impurities - Water Water Content (Karl Fischer) Total->Water - Residual Residual Solvents (GC-HS) Total->Residual - Inorganic Inorganic Content (Residue on Ignition) Total->Inorganic -

Caption: The mass balance approach to assigning purity.

Comparative Analysis of Supplier CoAs

When selecting a reference standard, you may encounter CoAs with varying levels of detail. Below is a comparative table illustrating what you might find from two hypothetical suppliers. Supplier A represents a premium, fully characterized standard, while Supplier B provides a standard suitable for less demanding applications.

Parameter/Test Supplier A (Comprehensive Grade) Supplier B (Standard Grade) Senior Application Scientist's Insight
Identity
¹H NMRSpectrum provided, interpretation confirms structure.Conforms to structure.Actionable Insight: Always request the actual spectrum. "Conforms" is subjective without the data for independent review.
Mass Spec (MS)High-resolution MS data provided (e.g., 180.1019 [M+H]⁺), matches theoretical mass.Reports nominal mass match.Actionable Insight: High-resolution data provides unambiguous confirmation of the elemental composition, adding a higher level of confidence.
Purity
Chromatographic Purity (HPLC)>99.8% (Area %), chromatogram provided, impurities listed.>98%Actionable Insight: A provided chromatogram allows you to assess peak shape and resolution. A list of known and unknown impurities is critical for impurity profiling studies.
Water Content (Karl Fischer)0.15%<1.0%Actionable Insight: A precise water content value is essential for preparing accurate stock solutions and for calculating the purity on an "as is" basis.
Residual Solvents (GC-HS)All solvents <0.05% (e.g., Acetone, Ethyl Acetate reported).Not performed or meets general USP <467> limits.Actionable Insight: Knowing the specific residual solvents can be crucial if they interfere with your analytical method or are toxic.
Residue on Ignition<0.1%Not performed.Actionable Insight: While often low, this value is important for achieving a highly accurate mass balance calculation and is a marker of good manufacturing practice.
Assigned Value
Purity (by Mass Balance)99.6% (Anhydrous basis)Not provided. Potency assumed from HPLC purity.Actionable Insight: Purity by mass balance is the most accurate representation of the amount of the target molecule in the material. Relying solely on HPLC area % can be misleading as it doesn't account for water, solvents, or inorganic content.
Certification Produced and certified under ISO 17034 and ISO/IEC 17025.N/AActionable Insight: ISO accreditation provides objective evidence of a robust quality management system and technical competence, ensuring the reliability and traceability of the reference standard.[5]

Standard Operating Protocol: HPLC Purity Determination

To provide practical context, here is a representative HPLC method for determining the purity of "this compound."

Objective: To determine the chromatographic purity of the reference standard and quantify any related organic impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • "this compound" reference standard.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard.

  • Dissolve in 10 mL of sample diluent to achieve a concentration of ~1.0 mg/mL.

  • Vortex/sonicate to ensure complete dissolution.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (sample diluent) to ensure a clean baseline.

  • Inject the prepared sample solution in duplicate.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Report any impurity exceeding 0.05%.

Conclusion: Making an Informed Decision

The Certificate of Analysis is the most critical tool for a scientist evaluating a reference standard. For "this compound," a comprehensive CoA should provide unambiguous structural confirmation via NMR and high-resolution MS, a detailed impurity profile from a high-resolution HPLC method, and an accurately assigned purity value derived from a mass balance calculation that accounts for water, residual solvents, and inorganic content.

Choosing a reference standard from a supplier that provides this level of detail, preferably under an ISO 17034 accreditation, ensures the quality, consistency, and traceability necessary for high-stakes research and drug development. Always scrutinize the CoA; it is the ultimate measure of the standard's fitness for purpose.

References

  • Axios Research. This compound. [Link]

  • PlantaeDB. This compound - Chemical Compound. [Link]

  • Pharmaffiliates. (1S,4R)-2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. [Link]

  • PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]

  • Cole-Parmer. 3 Details Every Certificate of Analysis (CoA) Should Address. [Link]

  • PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

  • Spectroscopy Online. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

Sources

Comparative Guide to the Cross-Validation of Analytical Methods for "2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Analytical Method Validation

In the landscape of pharmaceutical development, the accuracy, reliability, and consistency of analytical data are paramount. For the compound "2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol," a polar aromatic molecule with significant potential in medicinal chemistry, robust analytical methods are essential for its characterization, quantification, and quality control. This guide presents a comprehensive comparison of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).

The focus of this guide is the critical process of cross-validation. Cross-validation serves to demonstrate that two distinct analytical methods are in agreement and can be used interchangeably, a scenario often encountered during method transfer between laboratories or when a more sensitive method is required as a project progresses.[1] This ensures seamless data continuity and integrity from preclinical research through to clinical trials and eventual commercial manufacturing. Our discussion is grounded in the principles of scientific integrity and adheres to the stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5]

Strategic Selection of Analytical Technologies

The physicochemical properties of "this compound," particularly its polar nature and aromatic structure, guide the selection of appropriate analytical methods.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A cornerstone of pharmaceutical analysis, HPLC-UV offers a blend of robustness, cost-effectiveness, and reliable quantification.[6][7] The aromatic rings in the target molecule are expected to possess a significant chromophore, making it amenable to UV detection. This method is exceptionally well-suited for routine analyses such as purity assessments and content uniformity in drug substance and product.

  • Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS): For applications demanding higher sensitivity and selectivity, such as bioanalytical studies in complex matrices or the detection of trace-level impurities, UPLC-MS/MS is the gold standard.[8] The coupling of the high-resolution separation power of UPLC with the specificity of tandem mass spectrometry provides unparalleled analytical performance.

This guide will navigate the cross-validation of these two powerful techniques, providing a blueprint for researchers, scientists, and drug development professionals.

Cross-Validation Workflow: A Visual Guide

The cross-validation process is a systematic investigation of key analytical performance parameters for both methods to ensure their comparability. The logical flow of this process is illustrated in the diagram below.

Cross_Validation_Workflow cluster_Preparation 1. Preparation cluster_Analysis 2. Analysis cluster_Validation 3. Validation & Comparison cluster_Conclusion 4. Conclusion Start Reference Standard of This compound Stock Prepare Common Stock Solution Start->Stock Cal_QC Prepare Calibration Standards & QC Samples Stock->Cal_QC HPLC Analyze Samples by HPLC-UV Cal_QC->HPLC UPLC Analyze Samples by UPLC-MS/MS Cal_QC->UPLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness UPLC->Linearity UPLC->Accuracy UPLC->Precision UPLC->Specificity UPLC->LOD_LOQ UPLC->Robustness Comparison Comparative Statistical Analysis Linearity->Comparison Accuracy->Comparison Precision->Comparison Specificity->Comparison LOD_LOQ->Comparison Robustness->Comparison Report Generate Cross-Validation Report Comparison->Report

Caption: A systematic workflow for the cross-validation of analytical methods.

Comparative Performance Metrics: A Head-to-Head Analysis

The table below provides a summary of the expected performance characteristics for each method, based on established validation criteria from the ICH Q2(R1) and Q2(R2) guidelines.[2][4]

Validation Parameter HPLC-UV Method UPLC-MS/MS Method Acceptance Criteria (ICH Q2(R2)) [2][9]
Linearity (Correlation Coefficient, R²) > 0.998> 0.999R² ≥ 0.995
Analytical Range 0.5 - 150 µg/mL0.05 - 100 ng/mLDependent on the intended application
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%Typically within ±2.0% of the nominal value for drug substance
Precision (% Relative Standard Deviation)
- Repeatability (Intra-assay)< 1.5%< 1.0%Typically ≤ 2%
- Intermediate Precision (Inter-assay)< 2.0%< 1.5%Typically ≤ 3%
Specificity/Selectivity Adequate for purity testing; potential for interferenceHighly specific due to Multiple Reaction Monitoring (MRM)No significant interference at the retention time of the analyte
Limit of Detection (LOD) ~0.15 µg/mL~0.015 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL0.05 ng/mLSignal-to-Noise Ratio ≥ 10
Robustness Resilient to minor variations in mobile phase composition and pHSensitive to changes in mobile phase additives affecting ionizationNo significant impact on results from deliberate minor variations

Detailed Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible, forming a solid foundation for method validation and cross-validation activities.

Protocol 1: HPLC-UV Method for Quantification

1. Instrumentation:

  • A well-calibrated HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with polar end-capping (e.g., 150 mm x 4.6 mm, 3.5 µm) is recommended for enhanced retention of polar analytes.[10][11]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 70% Solvent B over 12 minutes, followed by a 3-minute hold and a 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, with spectral scanning from 200-400 nm to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

3. Preparation of Standards and Samples:

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard of "this compound" and dissolve in a 25.0 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.5 to 150 µg/mL by serial dilution of the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) to be analyzed alongside the calibration standards.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification

1. Instrumentation:

  • A UPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) for fast and efficient separations.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A rapid gradient from 2% to 80% Solvent B over 2.5 minutes, followed by a 0.5-minute hold and a 1-minute re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 45 °C.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion (Q1) will correspond to the protonated molecule [M+H]⁺. The product ions (Q3) will be determined by infusion and fragmentation of the reference standard.

  • Source and Gas Parameters: Optimized to maximize the signal intensity of the analyte.

4. Preparation of Standards and Samples:

  • Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in methanol.

  • Working Solutions and Calibration Standards: Prepare a series of working solutions and dilute with the mobile phase to create calibration standards ranging from 0.05 to 100 ng/mL.

  • QC Samples: Prepare QC samples at appropriate concentrations for the intended application (e.g., bioanalytical or trace analysis).

Expert Rationale and In-built Validation

The experimental designs presented are underpinned by sound scientific principles. The choice of a buffered mobile phase in the HPLC-UV method is to control the ionization state of the analyte, ensuring consistent retention times and peak shapes. The use of formic acid in the UPLC-MS/MS method serves to enhance the protonation of the analyte, leading to improved sensitivity.

These protocols incorporate self-validating elements. For example, the analysis of QC samples at multiple levels throughout the analytical run provides a continuous check on the accuracy and precision of the method.[12] The specificity of the HPLC-UV method is assessed by examining the peak purity using the PDA detector, while the UPLC-MS/MS method's specificity is inherently high due to the nature of MRM.[13]

Conclusion and Forward Look

This comprehensive guide provides a robust framework for the cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of "this compound." The UPLC-MS/MS method is unequivocally superior for applications requiring high sensitivity and selectivity. The HPLC-UV method stands as a reliable and economical choice for routine quality control and release testing.

By diligently following the principles and protocols outlined herein, researchers and analytical scientists can ensure the generation of high-quality, reproducible, and defensible data, thereby accelerating the development of new and innovative medicines.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Institutes of Health. Qualitative analysis of aromatic compounds via 1D TOCSY techniques. [Link]

  • Axios Research. This compound. [Link]

  • Science.gov. polar aromatic compounds: Topics by Science.gov. [Link]

  • SpringerLink. Analytical Chemistry of Polycyclic Aromatic Compounds. [Link]

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. Analysis of polar compounds. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • PubMed Central. Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. [Link]

  • Mikromol. (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. [Link]

  • PlantaeDB. This compound - Chemical Compound. [Link]

  • International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • KoreaScience. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. [Link]

  • ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]

  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Pharmaffiliates. CAS No : 1007885-60-0 | Product Name : (4R)-1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride Hydrate. [Link]

  • My Skin Recipes. (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. [Link]

  • PubChem. 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals.

In the precise world of chemical and pharmaceutical research, the integrity of your results is inextricably linked to the purity of your starting materials. For a compound like 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a molecule of interest in neurochemical studies and as a potential impurity in pharmaceutical synthesis, rigorous purity assessment is not a procedural formality—it is a scientific necessity.[1][2]

This guide provides an in-depth, technical comparison of the critical analytical methodologies required to confidently ascertain the purity of this compound. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical strategy.

The Imperative of an Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. Each method interrogates a different physicochemical property, and a true assessment of purity is only achieved when multiple, independent (orthogonal) methods produce concordant results. For a small organic molecule like this compound, a comprehensive evaluation relies on a triad of core techniques: liquid chromatography, nuclear magnetic resonance spectroscopy, and elemental analysis.

Diagram 1: Orthogonal Purity Assessment Workflow

G cluster_sample Test Article cluster_analysis Analytical Methods cluster_result Final Assessment Sample 2-Methyl-1,2,3,4- tetrahydroisoquinoline-4,8-diol HPLC HPLC-UV/MS (Separation & Quantification) Sample->HPLC NMR Quantitative ¹H NMR (Structural Integrity & Molar Purity) Sample->NMR EA Elemental Analysis (Elemental Composition) Sample->EA GCMS GC-MS (Volatile & Derivatizable Impurities) Sample->GCMS Report Certificate of Analysis (Comprehensive Purity Statement) HPLC->Report NMR->Report EA->Report GCMS->Report

Caption: Orthogonal workflow for comprehensive purity determination.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is the workhorse for purity determination, separating the target compound from non-volatile impurities based on differential partitioning between a stationary and a mobile phase.[3] For our polar, aromatic analyte, a reverse-phase method is the logical choice.

Causality Behind the Method: We choose reverse-phase (a non-polar stationary phase like C18 and a polar mobile phase) because it provides excellent retention and separation for moderately polar compounds like tetrahydroisoquinolines. A gradient elution, where the mobile phase composition changes over time from weaker (more aqueous) to stronger (more organic), is critical. This ensures that early-eluting polar impurities are well-resolved while later-eluting non-polar impurities are still eluted from the column in a reasonable time with good peak shape. The addition of an acid like formic acid serves a dual purpose: it protonates the basic nitrogen of the isoquinoline, preventing peak tailing, and aids in ionization for mass spectrometry (MS) detection.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, Diode Array Detector (DAD), and ideally, a single quadrupole mass spectrometer.

  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size. The smaller particle size offers higher efficiency and better resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (re-equilibration)

  • Detection: UV at 280 nm (for the aromatic ring) and MS scan in positive ion mode (m/z 100-500).

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Purity Calculation: Purity is expressed as area percent: (Area of Main Peak / Total Peak Area) * 100.

Quantitative ¹H NMR (qNMR): An Absolute Molar Purity Assessment

While HPLC provides purity based on chromatographic peak area, qNMR determines purity on an absolute molar basis by comparing the integral of a specific analyte proton signal to that of a certified internal standard.[4][5] It is a primary ratio method that is independent of the analyte's chemical structure, making it a powerful orthogonal technique.[6]

Causality Behind the Method: The fundamental principle of NMR is that the area of a signal is directly proportional to the number of nuclei giving rise to it.[7] By adding a known amount of a high-purity, stable internal standard with a simple spectrum (e.g., maleic acid, dimethyl sulfone), we can use the ratio of integrals to calculate the exact molar quantity of our analyte, and thus its purity. This method is "blind" to impurities that do not have ¹H signals (e.g., inorganic salts) and provides invaluable structural confirmation of the main component.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard (IS): Select a certified standard (e.g., Maleic Acid) with signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the analyte into a vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the IS protons (a d1 of 30-60 seconds is often sufficient to ensure full relaxation for all protons).

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing: Carefully perform Fourier transformation, phasing, and baseline correction.

  • Purity Calculation: Use the following formula, selecting well-resolved peaks for both the analyte and the standard: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the Internal Standard

Elemental Analysis: A Fundamental Compositional Check

Elemental analysis (EA) provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[8] This is achieved through combustion analysis, where the sample is burned at high temperature and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[9][10]

Trustworthiness: This technique validates the empirical formula of the bulk material. A significant deviation from the theoretical C, H, and N percentages indicates the presence of impurities, such as residual solvents, water, or inorganic salts. Most chemistry journals consider a result within ±0.4% of the theoretical value to be evidence of high purity.[11][12]

Table 1: Comparison of Core Purity Assessment Techniques

FeatureHPLC-UV/MSQuantitative ¹H NMR (qNMR)Elemental Analysis (EA)
Principle Physical Separation by PolarityNuclear Spin ResonanceCombustion & Gas Detection
Information Provided Relative purity (Area %), impurity profile, molecular weight confirmationAbsolute molar purity, structural confirmationElemental composition (%C, H, N)
Detects Chromophoric, ionizable, and non-volatile impuritiesSoluble impurities with proton signalsImpurities affecting the C, H, N ratio (e.g., solvents, salts)
Key Strength Excellent for resolving and quantifying closely related impuritiesAbsolute, structure-specific quantification without a reference standard of the analyteConfirms the empirical formula of the bulk sample
Limitation Requires reference standards for impurity identification; co-elution possibleMay not detect insoluble or proton-free impurities; requires high-purity standardInsensitive to isomeric impurities; less precise than other methods
Alternative Compound Comparison

The purity challenges for a given molecule are often dictated by its specific functional groups. Comparing our target with a related structure highlights these differences.

Table 2: Purity Considerations for Tetrahydroisoquinoline Analogs

CompoundKey Structural FeatureCommon Synthetic PrecursorsPrimary Purity ChallengeRecommended Orthogonal Check
This compound Catechol-like diolSubstituted phenylethylamine, aldehydeOxidation of the diol; residual reagents from Pictet-Spengler or Bischler-Napieralski reactions.[13][14]qNMR to detect structural isomers and confirm molar purity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Dimethoxy groups3,4-DimethoxyphenylethylamineIncomplete cyclization; presence of N-oxide or other oxidation byproducts.LC-MS to detect and identify impurities with different mass-to-charge ratios.
Conclusion

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]

  • Elemental analysis. Wikipedia. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Omega. Available at: [Link]

  • Why do we use NMR spectroscopy in purity analysis? Quora. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. Available at: [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. (2012). ResearchGate. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. Available at: [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2024). ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. (2012). Scirp.org. Available at: [Link]

  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. J-Stage. Available at: [Link]

  • What is the minimum purity of an isolated/synthesized compound to get a reliable IR/NMR/MS spectra? ResearchGate. Available at: [Link]

  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2023). ResearchGate. Available at: [Link]

  • This compound. Axios Research. Available at: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. Pharmaffiliates. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2013). PubMed Central. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). RSC Publishing. Available at: [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Available at: [Link]

  • Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Available at: [Link]

  • This compound. PlantaeDB. Available at: [Link]

  • 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol. PubChem. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Available at: [Link]

  • Product - Dove Research & Analytics Laboratory. Dove Research & Analytics Laboratory. Available at: [Link]

Sources

A Comparative Guide to Regulatory and Analytical Strategies for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol as a Pharmaceutical Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, navigating the complex landscape of impurity control is paramount to ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth analysis of the regulatory and analytical considerations for a specific impurity: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol . This compound is a known process-related impurity and potential degradant of Phenylephrine, a widely used active pharmaceutical ingredient (API).[1][2] As no specific monograph exists for this impurity, this guide will focus on the application of overarching regulatory principles, primarily the International Council for Harmonisation (ICH) guidelines, and compare state-of-the-art analytical methodologies for its effective control.

The Regulatory Framework: Applying ICH Guidelines to a Novel Impurity

The foundation for controlling impurities in new drug substances and products is laid out in the ICH guidelines Q3A(R2) and Q3B(R2), respectively.[3][4][5] These documents provide a systematic approach to the identification, reporting, and qualification of impurities.

Classification and Thresholds

"this compound" falls under the category of an organic impurity.[4] According to ICH Q3A, the necessity for its identification and qualification is determined by its concentration in the drug substance relative to established thresholds, which are contingent on the maximum daily dose of the API.[3][5]

Maximum Daily Dose of API Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[3][5]

The Reporting Threshold is the level above which an impurity must be reported in a regulatory submission. The Identification Threshold is the level at which the structure of the impurity must be elucidated. Finally, the Qualification Threshold is the limit above which the biological safety of the impurity must be established.[4]

Qualification of the Impurity

Should the concentration of "this compound" exceed the qualification threshold, a comprehensive safety assessment is required. This process, known as qualification, involves acquiring and evaluating data to establish the biological safety of the impurity at the specified level. Qualification can be achieved through several avenues:

  • Literature Review: Demonstrating that the impurity has been adequately studied and found to be safe at or above the proposed level.

  • Metabolite Data: If the impurity is also a significant metabolite of the drug substance in humans or animal models, it is generally considered qualified.[1]

  • Toxicological Studies: Conducting a series of in vitro and/or in vivo toxicology studies to assess the safety profile of the impurity.

The following diagram illustrates the decision-making process for the identification and qualification of an impurity based on ICH Q3A guidelines.

ICH_Q3A_Workflow start Impurity Detected in API Batch check_reporting Is impurity level > Reporting Threshold? start->check_reporting report_impurity Report impurity in regulatory submission check_reporting->report_impurity Yes end_no_action No action required check_reporting->end_no_action No check_identification Is impurity level > Identification Threshold? report_impurity->check_identification identify_structure Identify the structure of the impurity (e.g., via MS, NMR) check_identification->identify_structure Yes check_identification->end_no_action No check_qualification Is impurity level > Qualification Threshold? identify_structure->check_qualification qualify_impurity Qualify the impurity's safety check_qualification->qualify_impurity Yes end_control Control impurity at or below the qualified level check_qualification->end_control No end_qualified Impurity is qualified at the specified level qualify_impurity->end_qualified

Caption: Decision workflow for impurity management per ICH Q3A.

Potential Origins of this compound

Understanding the potential formation pathways of an impurity is crucial for developing effective control strategies. "this compound" can arise from two primary sources:

  • Synthesis-Related Impurity: It can be formed as a by-product during the synthesis of Phenylephrine. The specific synthetic route employed will dictate the likelihood and extent of its formation. For instance, certain pathways starting from m-hydroxybenzaldehyde could potentially lead to the formation of this isoquinoline derivative under specific reaction conditions.[6][7]

  • Degradation Product: This impurity can also be a degradation product of Phenylephrine.[8][9][10] Exposure of the drug substance or product to stress conditions such as heat, light, or pH excursions can lead to its formation.[10][11][12]

Comparative Guide to Analytical Methodologies

The accurate detection and quantification of "this compound" are critical for regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most powerful and commonly employed techniques for this purpose.[11][12][13][14]

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their interaction with a stationary phase, followed by detection using UV-Vis absorbance.Combines the separation power of LC with the mass analysis capabilities of a mass spectrometer for highly specific detection and identification.
Quantification Excellent for quantification, providing high precision and accuracy when a reference standard is available.Highly sensitive and specific for quantification, particularly at trace levels. Can use an internal standard for improved accuracy.[15]
Identification Identification is based on retention time comparison with a known reference standard. It does not provide structural information for unknown impurities.Provides mass-to-charge ratio (m/z) and fragmentation patterns, enabling the structural elucidation of unknown impurities.[8][11][12]
Sensitivity Good, typically in the microgram to nanogram per milliliter range.Excellent, often reaching picogram or femtogram per milliliter levels, making it ideal for trace impurity analysis.[15]
Selectivity Dependant on chromatographic resolution. Co-eluting peaks can interfere with accurate quantification.Highly selective due to mass-based detection. Can differentiate between compounds with the same retention time but different masses.
Cost & Complexity Relatively lower cost and less complex to operate and maintain.Higher initial investment and operational complexity. Requires specialized expertise.

Table 2: Comparison of HPLC-UV and LC-MS/MS for Impurity Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for routine quality control and impurity profiling in the pharmaceutical industry.[13][16][17][18] A well-developed HPLC method can effectively separate "this compound" from Phenylephrine and other related substances.

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a general example and would require optimization and validation for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Gradient to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a suitable concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the definitive identification of unknown impurities and for highly sensitive quantification, LC-MS/MS is the method of choice.[8][10][11][12][15]

Experimental Protocol: A Representative LC-MS/MS Method for Identification

This protocol outlines a typical approach for impurity identification.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole).

  • Chromatographic Conditions: Similar to the HPLC method, but using volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile buffers.[11][12]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • MS Scan Mode:

    • Full Scan (MS1): To determine the molecular weight of the eluting compounds.

    • Product Ion Scan (MS/MS): The precursor ion corresponding to the impurity's molecular weight is isolated and fragmented to obtain structural information.

  • Data Analysis: The fragmentation pattern is analyzed to propose a chemical structure for the impurity.

The following diagram illustrates a typical workflow for impurity identification and quantification using hyphenated chromatographic techniques.

Analytical_Workflow cluster_0 Impurity Detection & Quantification cluster_1 Impurity Identification sample Drug Substance / Product Sample hplc HPLC Separation sample->hplc uv_detection UV Detection hplc->uv_detection lcms LC-MS/MS Analysis hplc->lcms quantification Quantification vs. Reference Standard uv_detection->quantification report Report Results quantification->report full_scan Full Scan (MS1) for Molecular Weight lcms->full_scan product_ion_scan Product Ion Scan (MS/MS) for Fragmentation full_scan->product_ion_scan structure_elucidation Structural Elucidation product_ion_scan->structure_elucidation structure_elucidation->report

Caption: Workflow for impurity analysis using HPLC and LC-MS/MS.

Conclusion

The control of impurities such as "this compound" is a critical aspect of pharmaceutical development that requires a thorough understanding of both regulatory expectations and analytical capabilities. While no specific guidelines exist for this particular compound, the principles outlined in ICH Q3A and Q3B provide a clear framework for its management. The choice between HPLC and LC-MS/MS for analytical control will depend on the specific requirements of the analysis, with HPLC being suitable for routine quantification and LC-MS/MS being indispensable for structural identification and trace-level analysis. By implementing a robust control strategy based on these principles, drug developers can ensure the quality, safety, and regulatory compliance of their products.

References

  • HPLC Methods for analysis of Phenylephrine. HELIX Chromatography.

  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.

  • Phenylephrine Impurities Manufacturers & Suppliers. Daicel Pharma Standards.

  • Syntheses of Potential Degradation Products of Phenylephrine in OTC Products. ResearchGate.

  • UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. National Institutes of Health.

  • LC/MS for the degradation profiling of cough–cold products under forced conditions. ScienceDirect.

  • LC/MS for the degradation profiling of cough-cold products under forced conditions. ResearchGate.

  • Enantioselective synthesis of ( R)-phenylephrine hydrochloride. ResearchGate.

  • HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column. SIELC Technologies.

  • Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. PubMed.

  • Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. ResearchGate.

  • Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method. Google Patents.

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. bepls.

  • Evaluating Impurities in New Drugs to Prevent Delays in Development. Premier Research.

  • Impurity Guidelines for Pharma Experts. Scribd.

  • Phenylephrine synthesis. a-c Three routes are depicted for the... ResearchGate.

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency.

  • Drug Substance and Drug Product Impurities, Now what?. ResearchGate.

  • Qualification of Impurities Based on Metabolite Data.

  • Phenylephrine HCL Tablet Analyzed with HPLC. MicroSolv.

  • Accurate Phenylephrine Hydrochloride Impurity Profiling. Greyhound Chromatography.

  • A kind of preparation method of phenylephrine hydrochloride impurity. Google Patents.

  • Preparation method of phenylephrine hydrochloride impurity standard. Google Patents.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a chemical compound utilized in various research and development applications, including as a reference standard for the API Phenylephrine.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The information presented herein is synthesized from established hazardous waste management protocols and data on structurally related isoquinoline alkaloids.

Understanding the Compound: Hazard Profile and Characteristics

Property Value Source
Molecular Formula C₁₀H₁₃NO₂[6][7]
Molecular Weight 179.22 g/mol [6][7]
IUPAC Name 2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol[6]
Appearance Solid (assumed)General chemical knowledge
XlogP 0.3[6][7]
Topological Polar Surface Area (TPSA) 43.70 Ų[6]

This table summarizes key physical and chemical properties of this compound.

Pre-Disposal and Handling Considerations

Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially in its solid form or when preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Characterization and Segregation

Based on its chemical structure as a nitrogen-containing heterocyclic compound, this compound should be treated as a toxic chemical waste. It is crucial to segregate this waste from other waste streams to prevent potentially hazardous reactions.[8][9]

  • Do not mix with acidic or basic waste streams unless part of a specific neutralization protocol approved by your institution's Environmental Health and Safety (EHS) department.

  • Keep separate from oxidizing agents.

Step 2: Container Selection and Labeling

The choice of waste container is critical to ensure safe storage and transport.

  • Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap.[8][10] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with no cracks or signs of deterioration.[8]

  • Labeling: The container must be clearly and accurately labeled.[10][11] The label should include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[8]

    • Associated hazards (e.g., "Toxic")[8]

    • The date the container was first used for waste accumulation.

    • For chemical mixtures, list all components and their approximate percentages.[8]

Step 3: Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[8][11]

  • The SAA should be at or near the point of generation.[11]

  • Keep the waste container closed at all times, except when adding waste.[8][10]

  • Store liquid waste containers in secondary containment to prevent spills.[9][10]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[11]

Step 4: Disposal of Empty Containers

Containers that held this compound must be decontaminated before being discarded as non-hazardous waste.

  • The container must be thoroughly emptied.[10]

  • The first rinse of the container with a suitable solvent (e.g., methanol or ethanol) must be collected and disposed of as hazardous waste.[10]

  • For highly toxic compounds (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[10] Given the potential toxicity of this compound, it is best practice to follow this more stringent requirement.

  • After rinsing, the container should be air-dried in a fume hood before disposal.

Step 5: Arranging for Waste Pickup

Once the waste container is full or has been in the SAA for one year (whichever comes first), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[8][9] Do not dispose of this chemical down the drain or in the regular trash.[10] Evaporation of chemical waste is also prohibited.[8][10]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If an SDS for a similar compound is being used as a reference, consult it for specific spill cleanup instructions.

  • Absorb the Spill: For small spills, use a chemical absorbent pad or a universal spill absorbent. Do not use combustible materials like paper towels for large quantities.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated debris, place it in a labeled hazardous waste container, and dispose of it according to the procedures outlined above.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

Sources

Comprehensive Handling and Safety Protocol: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. As a specialized research chemical, comprehensive toxicological data for this specific molecule is limited. Therefore, this guide is built upon a conservative risk assessment, drawing from the known hazards of structurally similar compounds, including 1,2,3,4-tetrahydroisoquinoline and its derivatives. The procedural recommendations herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Assessment and Chemical Profile

This compound belongs to the tetrahydroisoquinoline family, a class of compounds with significant biological activity. While no specific Safety Data Sheet (SDS) is available for this exact diol derivative, analysis of its structural components and data from close analogs allows for a robust presumptive hazard assessment.

  • Core Structure (Tetrahydroisoquinoline): The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as a corrosive material that can cause severe skin burns and eye damage. It is also categorized as acutely toxic if swallowed, inhaled, or in contact with skin.[1]

  • Functional Groups (Aromatic Diol & N-Methyl): The presence of two hydroxyl groups on the aromatic ring (a diol) and a methyl group on the nitrogen atom modifies the molecule's properties. While these groups are common in pharmaceuticals, the overall toxicological profile has not been fully investigated.[1] Analogs like 1-Methyl-1,2,3,4-tetrahydroisoquinoline are known to be harmful if swallowed and cause skin, eye, and respiratory irritation.[2]

Based on this composite analysis, this compound must be handled as a substance that is potentially corrosive, toxic, and irritating to the skin, eyes, and respiratory system. A precautionary principle is paramount.

Table 1: Hazard Profile of Structural Analogs
Hazard Classification1,2,3,4-Tetrahydroisoquinoline[1]1-Methyl-1,2,3,4-tetrahydroisoquinoline[2]Presumptive Profile for Target Compound
Acute Oral Toxicity Category 4Category 4 (Harmful if swallowed)Assume Harmful if Swallowed
Skin Corrosion/Irritation Category 1B (Causes severe burns)Category 2 (Causes skin irritation)Assume Corrosive/Irritant
Eye Damage/Irritation Category 1 (Causes serious eye damage)Category 2 (Causes serious eye irritation)Assume Risk of Serious Eye Damage
Target Organ Toxicity No data availableCategory 3 (May cause respiratory irritation)Assume Potential Respiratory Irritant

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of PPE must be tailored to the specific laboratory procedure being performed.

Core PPE Requirements (Minimum for All Operations)
  • Eye and Face Protection:

    • Rationale: To prevent contact with splashes of solutions or airborne particles that could cause irreversible eye damage.

    • Specification: Chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166.[3] When there is a significant splash hazard (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to safety goggles.[4][5]

  • Skin and Body Protection:

    • Rationale: To prevent direct contact with the chemical, which may cause burns or irritation and could be absorbed through the skin.

    • Specification: A flame-resistant laboratory coat (e.g., Nomex) with a buttoned front and tight-fitting cuffs.[6] Long pants and fully enclosed shoes are required at all times. Avoid fabrics like polyester that can melt and adhere to the skin in a fire.[6]

  • Hand Protection:

    • Rationale: Gloves are the primary barrier against dermal exposure during direct handling. Because no specific permeation data exists for this compound, a robust glove selection strategy is required.

    • Specification: Double-gloving is required for all handling procedures.

      • Inner Glove: A thin, disposable nitrile glove.

      • Outer Glove: A heavier-duty nitrile or neoprene glove.[5]

    • Causality: The inner glove provides protection in case the outer glove is breached. Nitrile gloves offer good resistance against a broad range of chemicals, including bases, oils, and many solvents.[5] Gloves must be inspected for defects before each use and changed immediately upon any sign of contamination.

Task-Specific PPE Adjustments
TaskRequired PPERationale
Handling Solid Compound (Weighing, Aliquoting)Core PPE + Respiratory Protection (N95 or higher)To prevent inhalation of fine particulates which may cause respiratory irritation.[2][3]
Preparing Solutions (Dissolving in solvents)Core PPE (Double-gloved, Goggles + Face Shield)Increased risk of splashes. The choice of glove material should also be cross-referenced for compatibility with the solvent used.
Running Reactions (Heating, refluxing)Core PPE + Work within a certified chemical fume hoodTo contain potentially volatile materials or aerosols generated during the reaction. The fume hood provides the primary engineering control.[7]

Operational and Disposal Plans

A systematic workflow is essential for minimizing exposure and preventing contamination.

Pre-Operational Workflow

This diagram outlines the mandatory steps to be completed before handling the compound.

Pre_Op_Workflow A Designate Work Area (Fume Hood or Specific Bench) B Verify Eyewash & Safety Shower (Check for clear access and weekly tag) A->B C Assemble All Materials (Spatulas, glassware, solvents, waste containers) B->C D Don Core PPE (Lab coat, long pants, closed-toe shoes) C->D E Don Task-Specific PPE (Goggles, face shield, double gloves, respirator as needed) D->E F Prepare for Spills (Ensure spill kit with appropriate neutralizer is accessible) E->F

Caption: Pre-Operational Safety Workflow.

Step-by-Step Handling Protocol: Preparing a Stock Solution
  • Preparation: Complete all steps in the Pre-Operational Workflow. Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Tare Vessel: Place a clean, appropriately sized beaker or flask on the balance and tare its weight.

  • Weigh Compound: Using a clean spatula, carefully transfer the desired amount of solid this compound into the tared vessel. Avoid generating dust.

  • Dissolution: Remove the vessel from the balance. While still inside the fume hood, add the desired solvent to the vessel. Use a magnetic stirrer or gentle swirling to facilitate dissolution.

  • Transfer: If necessary, transfer the final solution to a labeled, sealed container for storage.

  • Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated, using a suitable solvent (e.g., 70% ethanol) followed by water. Dispose of the wipes in the designated solid chemical waste container.

  • Doffing PPE: Remove PPE in the correct order: outer gloves, face shield, goggles, lab coat, inner gloves. Wash hands thoroughly with soap and water.

Emergency Response Plan

Immediate and correct action is critical in the event of an exposure or spill.

Emergency_Response cluster_paths cluster_actions Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion A1 Immediately remove contaminated clothing. Wash area with soap and plenty of water for 15 min.[1][2] Skin->A1 Action B1 Immediately flush eyes with water for at least 15 min, holding eyelids open.[1][2] Eyes->B1 Action C1 Move to fresh air immediately. If breathing is difficult, provide artificial respiration.[1][2] Inhalation->C1 Action D1 Rinse mouth with water. Do NOT induce vomiting.[1] Ingestion->D1 Action SeekMedical Seek Immediate Medical Attention. Bring SDS of analog compound. A1->SeekMedical B1->SeekMedical C1->SeekMedical D1->SeekMedical

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.